molecular formula C29H55N6O5PSi B15568316 Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium

Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium

Numéro de catalogue: B15568316
Poids moléculaire: 626.8 g/mol
Clé InChI: VJLNQNZHVPHART-UFTMZEDQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium is a useful research compound. Its molecular formula is C29H55N6O5PSi and its molecular weight is 626.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H55N6O5PSi

Poids moléculaire

626.8 g/mol

Nom IUPAC

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(14-trimethylsilyltetradec-13-ynoxy)propoxy]phosphinic acid;azane

InChI

InChI=1S/C29H52N5O5PSi.H3N/c1-26(22-34-24-33-27-28(30)31-23-32-29(27)34)38-25-40(35,36)39-20-17-19-37-18-15-13-11-9-7-5-6-8-10-12-14-16-21-41(2,3)4;/h23-24,26H,5-15,17-20,22,25H2,1-4H3,(H,35,36)(H2,30,31,32);1H3/t26-;/m1./s1

Clé InChI

VJLNQNZHVPHART-UFTMZEDQSA-N

Origine du produit

United States

Foundational & Exploratory

The Architecture of a Long-Acting Antiviral: A Technical Guide to Tenofovir-C3-O-C12-trimethylsilylacetylene Ammonium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical structure and strategic design of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium, a novel investigational prodrug of the nucleotide reverse transcriptase inhibitor (NtRTI) tenofovir. Tenofovir, a cornerstone in the management of HIV and Hepatitis B, is limited by poor oral bioavailability due to the dianionic nature of its phosphonate group at physiological pH. This guide will dissect the molecular architecture of this advanced prodrug, elucidating the rationale behind the incorporation of a C3-O-C12 ether lipid tail and a terminal trimethylsilylacetylene moiety. We will explore the synthetic strategies, the anticipated mechanism of intracellular activation, and the role of each chemical component in enhancing pharmacokinetic properties, metabolic stability, and providing a handle for bioorthogonal conjugation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of long-acting antiretroviral therapies.

Introduction: The Imperative for Advanced Tenofovir Prodrugs

Tenofovir is a potent inhibitor of viral reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV.[1][2] However, its clinical utility in its parent form is hampered by poor cell permeability.[2] This has necessitated the development of prodrugs, such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which mask the phosphonate charge and improve oral absorption.[2][3] While successful, these first-generation prodrugs are not without limitations, including premature hydrolysis in plasma (in the case of TDF) and significant hepatic first-pass metabolism, which can lead to off-target toxicities and limit the fraction of the drug reaching target cells.[2][4]

The quest for long-acting antiretroviral formulations, capable of maintaining therapeutic drug concentrations for extended periods, has driven the development of next-generation prodrugs.[5] These advanced molecules aim to optimize drug delivery, enhance metabolic stability, and potentially enable less frequent dosing regimens, thereby improving patient adherence and treatment outcomes. This compound represents a sophisticated approach to achieving these goals, integrating principles of lipid-targeting and bioorthogonal chemistry.

Deconstructing the Molecular Architecture

The chemical structure of this compound is a deliberate amalgamation of distinct chemical entities, each serving a specific purpose in overcoming the limitations of the parent drug.

G cluster_tenofovir Tenofovir Core cluster_prodrug_moiety Prodrug Moiety Tenofovir Tenofovir Adenine Adenine Base Tenofovir->Adenine Propyl_linker (R)-Propyl Linker Tenofovir->Propyl_linker Phosphonate Phosphonate Group Propyl_linker->Phosphonate Oxy-methyl bridge C3_linker C3-Propoxy Linker Phosphonate->C3_linker Ammonium Ammonium Counterion (NH4+) Phosphonate->Ammonium Ionic Interaction C12_chain C12-Dodecyl Ether Chain C3_linker->C12_chain TMS_acetylene Trimethylsilylacetylene C12_chain->TMS_acetylene

Figure 1: Conceptual diagram of the chemical components of this compound.

The Tenofovir Core: The Antiviral Warhead

The foundation of the molecule is the tenofovir phosphonate, which consists of an adenine base linked to a phosphonomethoxypropyl group.[1] The (R)-configuration of the propyl linker is crucial for its potent antiviral activity.[3] Once intracellularly converted to its active diphosphate form, tenofovir diphosphate, it acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and cessation of viral DNA synthesis.

The C3-O-C12 Ether Lipid Tail: Enhancing Lipophilicity and Metabolic Stability

A key innovation in this prodrug design is the conjugation of a long-chain ether lipid to the phosphonate group. This modification serves several critical functions:

  • Increased Lipophilicity: The C12 alkyl chain dramatically increases the lipophilicity of the molecule. This is intended to enhance its association with lipid bilayers, facilitating passive diffusion across cell membranes and potentially promoting uptake into the lymphatic system, thereby bypassing hepatic first-pass metabolism.[6]

  • Metabolic Stability: The ether linkage (-O-) is generally more resistant to enzymatic cleavage by esterases compared to ester linkages found in some other prodrugs.[7] Furthermore, the long alkyl chain is susceptible to ω-oxidation by cytochrome P450 enzymes in the liver.[8] The design of such lipid tails often involves modifications at the terminal (ω) position to block this metabolic pathway.

  • Intracellular Targeting: The lipid tail mimics naturally occurring lysophospholipids, potentially hijacking cellular lipid uptake and trafficking pathways.[2][8] This can lead to higher intracellular concentrations of the prodrug in target cells, such as lymphocytes and macrophages.[9]

The Trimethylsilylacetylene Group: A Bioorthogonal Handle

The terminal trimethylsilyl (TMS)-protected acetylene group is a particularly noteworthy feature. This functional group introduces the possibility of "click chemistry," a set of powerful, specific, and high-yielding chemical reactions that can occur in biological systems without interfering with native biochemical processes.[10]

  • Protected Alkyne: The TMS group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions during synthesis and in biological environments. It can be selectively removed under mild conditions to reveal the reactive terminal alkyne.[11]

  • Click Chemistry Conjugation: The deprotected alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules bearing an azide group. This allows for the covalent attachment of the tenofovir prodrug to various entities, such as:

    • Targeting Ligands: Antibodies or small molecules that direct the drug to specific cell types (e.g., HIV-infected cells).

    • Solubilizing Agents: Polymers like polyethylene glycol (PEG) to improve aqueous solubility and pharmacokinetic profiles.

    • Long-Acting Depots: Macromolecular scaffolds for sustained release formulations.

The Ammonium Counterion: Ensuring Stability and Formulability

The presence of an ammonium (NH4+) counterion indicates that the phosphonate group, which is a phosphonic acid monoester, is deprotonated and exists as an ammonium salt. This is often a result of the purification process, for instance, using ammonium hydroxide in column chromatography.[2] The salt form can influence the solid-state properties of the compound, such as crystallinity, stability, and solubility, which are critical for formulation development.

Synthetic Strategy: A Representative Pathway

While the exact synthesis of this compound is not publicly detailed, a representative synthetic route can be postulated based on published methodologies for analogous ω-functionalized lipid prodrugs of tenofovir.[2][11]

G cluster_synthesis Synthetic Workflow start Starting Materials: - Tenofovir - C3-O-C12-TMS-acetylene alcohol coupling Coupling Reaction (e.g., DCC, DMAP) start->coupling purification Purification (Column Chromatography with NH4OH) coupling->purification final_product Tenofovir-C3-O-C12- trimethylsilylacetylene ammonium purification->final_product

Figure 2: A generalized synthetic workflow for the preparation of the target compound.

Step-by-Step Methodology (Hypothetical):

  • Synthesis of the C3-O-C12-trimethylsilylacetylene alcohol: This would likely involve a multi-step synthesis, starting with commercially available long-chain alcohols and TMS-acetylene, and incorporating the C3-propoxy linker.

  • Coupling of Tenofovir with the Lipid Alcohol: Tenofovir would be reacted with the synthesized C3-O-C12-trimethylsilylacetylene alcohol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP). This reaction forms the phosphonate ester bond.[11]

  • Purification: The crude product would be purified using silica gel column chromatography. The use of a solvent system containing ammonium hydroxide would lead to the isolation of the final product as an ammonium salt.[2]

Pharmacological Profile and Performance Metrics

The unique chemical structure of this compound is designed to translate into a superior pharmacological profile compared to earlier tenofovir prodrugs.

In Vitro Performance
ParameterTenofovirThis compound (Expected)Rationale for Improvement
Anti-HIV Activity (EC50) Potent (in cell-free assays)PotentThe active moiety is tenofovir.
Cellular Permeability LowHighIncreased lipophilicity from the C12 ether lipid tail.
Metabolic Stability (t1/2 in liver microsomes) N/A (already active)Substantially longer than TDF/TAFEther linkage is more stable than ester linkages. The terminal TMS group may also sterically hinder metabolism.[2][10]
In Vivo Pharmacokinetics (Anticipated)
ParameterTenofovir Disoproxil Fumarate (TDF)This compound (Expected)Rationale for Improvement
Oral Bioavailability ~25-40%EnhancedIncreased lipophilicity and potential for lymphatic uptake.[6]
Plasma Half-life (t1/2) Short (prodrug)ProlongedIncreased metabolic stability and potential for binding to plasma proteins.[10]
Intracellular Half-life of Tenofovir-DP LongLongThe active metabolite is the same.
Tissue Distribution High renal accumulationReduced renal accumulation, potential for lymphatic tissue targetingBypassing hepatic first-pass and altered distribution due to lipophilicity.[9]

Future Directions and Applications

The incorporation of a bioorthogonal handle in the form of a protected alkyne opens up a plethora of possibilities for the advanced application of this tenofovir prodrug.

  • Long-Acting Injectables: The prodrug could be conjugated to a polymer or formulated into a nano-suspension to create a long-acting injectable formulation for monthly or even less frequent administration.[5]

  • Targeted Drug Delivery: By attaching a targeting ligand via click chemistry, the prodrug could be selectively delivered to HIV reservoir sites, potentially leading to more effective viral eradication strategies.

  • Combination Therapies: The alkyne handle could be used to co-conjugate another antiretroviral agent, creating a single long-acting molecule with a dual mechanism of action.

Conclusion

This compound represents a highly sophisticated and rationally designed prodrug of tenofovir. Its chemical architecture, featuring a metabolically stabilized ether lipid tail and a versatile bioorthogonal handle, addresses key limitations of previous tenofovir prodrugs. This design strategy holds significant promise for the development of safer and more effective long-acting antiretroviral therapies. Further preclinical and clinical evaluation of this and similar compounds is warranted to fully realize their therapeutic potential in the ongoing fight against HIV and other viral infections.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium, a novel prodrug of the potent antiviral agent Tenofovir. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering both established data and field-proven insights into its experimental analysis.

Introduction: The Rationale for Advanced Tenofovir Prodrugs

Tenofovir is a cornerstone in the treatment of HIV-1 and Hepatitis B infections.[1][2][3] As a nucleotide reverse transcriptase inhibitor (NRTI), it effectively suppresses viral replication.[2][3][4] However, the parent molecule, Tenofovir, exhibits poor oral bioavailability due to its hydrophilic nature, limiting its direct clinical utility.[2][5][6] This has necessitated the development of prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which enhance its absorption and cellular uptake.[5][7][8]

This compound represents a next-generation approach to Tenofovir prodrug design. This molecule is engineered with a unique lipophilic side chain that is expected to improve its pharmacokinetic profile.[9][10] The inclusion of a trimethylsilylacetylene group also opens avenues for "click chemistry" applications, making it a valuable tool for further research and targeted drug delivery.[9] This guide will explore the key physical and chemical attributes of this promising compound.

Chemical Identity and Structure

The precise chemical structure of this compound is fundamental to understanding its properties. The molecule consists of the core Tenofovir structure linked to a C12 lipid chain via a C3 ether linkage, terminating in a trimethylsilylacetylene group. The phosphonate group is presented as an ammonium salt.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name ammonium; [[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxymethyl-[[3-(12-(trimethylsilyl)dodec-11-yn-1-yloxy)propyl]oxy]phosphoryl]oxidanide
CAS Number 2611373-74-9[11]
Molecular Formula C28H52N6O5PSi
Molecular Weight 627.8 g/mol

Below is a diagram illustrating the logical relationship between the constituent parts of the molecule.

cluster_molecule This compound cluster_properties Functional Contributions Tenofovir Tenofovir Core Antiviral Antiviral Activity Tenofovir->Antiviral  Core Pharmacophore Linker C3-O-C12 Linker PK_Enhancement Pharmacokinetic Enhancement Linker->PK_Enhancement  Increases Lipophilicity TMSA Trimethylsilylacetylene Group Click_Chemistry Click Chemistry Handle TMSA->Click_Chemistry  Terminal Alkyne for CuAAC Ammonium Ammonium Salt Solubility_Mod Solubility Modification Ammonium->Solubility_Mod  Influences Aqueous Solubility

Caption: Functional components of the molecule.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems.

Table 2: Predicted and Observed Physicochemical Properties

PropertyValue/DescriptionRationale/Comments
Appearance Expected to be a white to off-white solid.Based on the properties of similar Tenofovir prodrugs.[5][12]
Solubility Predicted to have low aqueous solubility but enhanced solubility in organic solvents (e.g., DMSO, DMF, Methanol).The long C12 alkyl chain significantly increases lipophilicity. The ammonium salt form may slightly improve aqueous solubility compared to the free acid.
Lipophilicity (LogP) Predicted to be significantly higher than Tenofovir.The extended lipid tail is the primary contributor to this property, which is designed to enhance membrane permeability.
Stability Exhibits substantially longer half-life (t1/2) values than tenofovir in human liver microsomes.[9][10]The prodrug linkage is designed for stability in plasma and subsequent cleavage within target cells.
Experimental Protocol: Melting Point Determination

The melting point provides a quick assessment of purity.

  • Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The sample is heated at a controlled rate (e.g., 1-2 °C/min).

  • Observation: The temperature range over which the sample melts is recorded. A sharp melting range is indicative of high purity.

Spectroscopic and Analytical Characterization

A suite of analytical techniques is required to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the adenine base, the tenofovir backbone, the long alkyl chain of the linker, and the trimethylsilyl group.

    • ¹³C NMR: Will provide a carbon map of the entire molecule.

    • ³¹P NMR: A single peak will confirm the presence of the phosphonate group.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H, C-H, C=N, P=O, and the C≡C triple bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for assessing the purity of the compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable for molecules of this nature.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the adenine ring absorbs strongly (around 260 nm).

  • Sample Preparation: A standard solution of the compound is prepared in a suitable solvent (e.g., methanol).

  • Analysis: The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area of the main peak relative to the total peak area.

The following diagram illustrates the typical workflow for analytical characterization.

cluster_workflow Analytical Characterization Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: Workflow for analytical characterization.

Synthesis and Purification

While the exact proprietary synthesis method may vary, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis would likely involve the coupling of a suitably protected Tenofovir intermediate with a pre-functionalized C3-O-C12-trimethylsilylacetylene linker, followed by deprotection and salt formation.

Experimental Protocol: General Synthesis Steps
  • Synthesis of the Linker: The C3-O-C12-trimethylsilylacetylene linker would be synthesized first. This could involve a Williamson ether synthesis to connect the C3 and C12 chains, with the terminal alkyne protected by the trimethylsilyl group.

  • Coupling Reaction: The linker, likely activated as a tosylate or mesylate, would be reacted with the hydroxyl group of a protected Tenofovir intermediate in the presence of a strong base.

  • Deprotection: Any protecting groups on the Tenofovir core would be removed under appropriate conditions.

  • Salt Formation: The resulting phosphonic acid would be treated with ammonia or an ammonium salt to form the final product.

  • Purification: The crude product would be purified using column chromatography on silica gel.

Mechanism of Action and Biological Activity

The primary mechanism of action is derived from the parent molecule, Tenofovir.

cluster_mechanism Proposed Mechanism of Action Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space Prodrug Tenofovir-C3-O-C12-TMSA-NH4+ Passive_Diffusion Passive Diffusion Prodrug->Passive_Diffusion Enhanced by Lipophilic Tail Hydrolysis Esterase-mediated Hydrolysis Passive_Diffusion->Hydrolysis Intracellular Cleavage Tenofovir_Active Tenofovir Diphosphate (Active Metabolite) Hydrolysis->Tenofovir_Active Cellular Kinases RT_Inhibition Inhibition of HIV Reverse Transcriptase Tenofovir_Active->RT_Inhibition

Caption: Proposed mechanism of cellular uptake and action.

Once inside the target cell, the prodrug is expected to be cleaved by cellular enzymes to release Tenofovir. This is then phosphorylated by cellular kinases to the active diphosphate form, which acts as a chain terminator for the HIV reverse transcriptase.

The key advantages of this specific prodrug are:

  • Potent Anti-HIV Activity: The compound demonstrates strong anti-HIV activity in vitro.[9][10]

  • Enhanced Pharmacokinetics: It exhibits a significantly longer half-life in human liver microsomes compared to Tenofovir, suggesting improved stability and potential for less frequent dosing.[9][10]

The presence of the ammonium salt can influence the antiviral state and may play a role in the overall biological activity of the compound.[13] Quaternary ammonium salts, in general, are known to have antiviral properties, often by disrupting the lipid envelope of viruses.[14][15][16]

Applications in Research and Drug Development

This molecule is not only a potential therapeutic agent but also a valuable research tool.

  • Drug Candidate: Its primary application is as a long-acting prodrug of Tenofovir for the treatment of HIV.

  • Click Chemistry Reagent: The terminal trimethylsilylacetylene group makes this compound a "clickable" molecule.[9] After deprotection of the silyl group, the resulting terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the conjugation of the drug to other molecules, such as targeting ligands or imaging agents, for advanced drug delivery and diagnostic applications. Trimethylsilylacetylene is a well-established reagent in organic synthesis for introducing a protected alkyne.[17][18][19][20]

Handling, Storage, and Safety

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place, away from light. For long-term storage, it is recommended to keep it at -20°C.

  • Safety: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

References

Stability of Tenofovir-C3-O-C12-trimethylsilylacetylene Ammonium Under Storage: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This guide provides a comprehensive methodological framework for assessing the chemical stability of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium, a novel tenofovir derivative. As a compound not yet characterized in public literature, this document outlines the core principles, experimental designs, and analytical strategies required to establish a robust stability profile. We will delve into the anticipated chemical liabilities of the molecule by examining the known degradation pathways of the parent Tenofovir drug and the inherent reactivity of the ether, trimethylsilylacetylene, and quaternary ammonium functional groups. This guide is intended for researchers, drug development professionals, and analytical scientists tasked with characterizing new chemical entities for pharmaceutical development.

Introduction: Rationale and Structural Considerations

Tenofovir, a cornerstone of antiretroviral therapy, is a nucleotide analog reverse transcriptase inhibitor. Its prodrug forms, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), were developed to enhance its oral bioavailability. The hypothetical molecule, this compound, represents a bespoke modification likely aimed at altering the compound's physicochemical properties, such as lipophilicity, cellular permeability, or pharmacokinetic profile.

The stability of this new chemical entity is a critical parameter that dictates its shelf-life, formulation development, and ultimately, its viability as a therapeutic agent. The unique combination of functional groups presents a complex stability challenge.

Molecular Structure and Potential Liabilities

The structure combines the stable phosphonate backbone of Tenofovir with a complex sidechain. Understanding the potential points of failure is the first step in designing a stability study.

cluster_tenofovir Tenofovir Core cluster_sidechain C3-O-C12-trimethylsilylacetylene ammonium Sidechain TDF_Core Tenofovir Phosphonate Backbone Propoxy Propoxy Linker (-O-C3H6-) TDF_Core->Propoxy Ester or Ether Linkage PD1 Hydrolysis of Phosphonate Ester TDF_Core->PD1 Ether Ether Linkage (-O-) Propoxy->Ether Alkyl Dodecyl Chain (-C12H24-) Ether->Alkyl PD2 Ether Cleavage Ether->PD2 Acetylene Acetylene Group (-C≡C-) Alkyl->Acetylene TMS Trimethylsilyl Group (-Si(CH3)3) Acetylene->TMS Ammonium Quaternary Ammonium Salt (-N+R4) Acetylene->Ammonium PD3 Desilylation TMS->PD3 PD4 Hofmann Elimination Ammonium->PD4

Figure 1: Structural components and potential degradation points of this compound.

Predicted Degradation Pathways

Based on first principles of organic chemistry, we can predict several potential degradation pathways. These hypotheses form the basis for designing forced degradation studies to identify actual degradants.

Hydrolysis
  • Acidic and Basic Conditions: The phosphonate ester linkage to the sidechain is susceptible to hydrolysis, which would cleave the entire sidechain to yield Tenofovir. The ether linkage within the C3-O-C12 chain could also be susceptible to cleavage under harsh acidic conditions.

  • Desilylation: The trimethylsilyl (TMS) group is known to be labile and can be cleaved under acidic or basic conditions, or in the presence of fluoride ions, to yield a terminal alkyne. This is a highly probable degradation pathway.

Oxidation

The molecule does not contain obvious functionalities highly susceptible to oxidation, such as phenols or aldehydes. However, the tertiary amine within the Tenofovir core and the quaternary ammonium salt could be susceptible to oxidative degradation under aggressive conditions, potentially leading to N-oxide formation or fragmentation.

Thermal Degradation

At elevated temperatures, complex molecules can undergo fragmentation. A likely thermal degradation pathway for a quaternary ammonium salt is the Hofmann elimination , particularly if a beta-hydrogen is present on one of the alkyl substituents. This would lead to the formation of an alkene and a tertiary amine.

Photodegradation

The adenine base in the Tenofovir core contains chromophores that absorb UV light. While Tenofovir itself is relatively photostable, the modified structure could be more susceptible. Photodegradation can lead to complex radical-based reactions and fragmentation.

cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation parent Tenofovir-C3-O-C12-TMS-Ammonium tenofovir Tenofovir parent->tenofovir Acid/Base Hydrolysis desilyl Desilylated Derivative parent->desilyl Mild Acid/Base (Desilylation) ether_cleavage Ether Cleavage Products parent->ether_cleavage Harsh Acid hofmann Hofmann Elimination Products (Alkene + Amine) parent->hofmann Heat photo Radical Fragmentation Products parent->photo UV/Vis Light

Figure 2: Hypothesized degradation pathways for the target molecule under stress conditions.

Experimental Design: A Validating Stability Protocol

A comprehensive stability study involves two key phases: forced degradation and long-term stability testing under ICH (International Council for Harmonisation) recommended conditions.

Phase 1: Forced Degradation (Stress Testing)

The goal of forced degradation is to intentionally degrade the sample to identify the likely degradation products and to establish the stability-indicating nature of the analytical method.

Protocol: Forced Degradation Workflow

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (stored at 4°C in the dark) should be analyzed alongside all stressed samples.

ConditionReagent/ParametersDurationPurpose
Acid Hydrolysis 0.1 M HCl2, 8, 24 hoursTo test lability of ester, ether, and silyl groups.
Base Hydrolysis 0.1 M NaOH2, 8, 24 hoursTo test lability of ester and silyl groups.
Oxidation 3% H₂O₂2, 8, 24 hoursTo assess oxidative stability.
Thermal Stress 60°C in solution24, 48, 72 hoursTo identify thermally labile points (e.g., Hofmann elim.).
Photostability ICH Q1B Option 2As per guidelinesTo assess sensitivity to light.
  • Analysis:

    • Primary Assay: Use a stability-indicating HPLC-UV method. The goal is to achieve baseline separation between the parent peak and all major degradation peaks. A C18 column is a good starting point.

    • Peak Purity: Use a Photo Diode Array (PDA) detector to assess peak purity of the parent compound under each condition.

    • Mass Balance: Ensure that the total amount of drug detected (parent + degradants) is reasonably close to the initial amount (typically 95-105%) to confirm that all significant degradants are being detected.

    • Identification: Use LC-MS/MS to obtain the mass of the degradation products. This data will be critical for confirming the hypothesized degradation pathways (e.g., a mass loss corresponding to the TMS group).

cluster_prep Sample Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid 0.1 M HCl stock->acid base 0.1 M NaOH stock->base ox 3% H₂O₂ stock->ox heat 60°C Solution stock->heat light ICH Q1B Light Exposure stock->light hplc HPLC-PDA Analysis (Assay & Purity) acid->hplc base->hplc ox->hplc heat->hplc light->hplc lcms LC-MS/MS Analysis (Degradant ID) hplc->lcms If degradants > 0.1% balance Calculate Mass Balance hplc->balance

Figure 3: Workflow for the forced degradation study.

Phase 2: ICH Long-Term Stability Study

Once the analytical method is validated as stability-indicating, the long-term study can begin. This study evaluates the stability of the drug substance under recommended storage conditions over a prolonged period.

Protocol: Long-Term Stability

  • Sample Packaging: Store the solid drug substance in containers that mimic the proposed final packaging.

  • Storage Conditions: Place samples in calibrated stability chambers set to the following ICH conditions:

ConditionTemperatureRelative HumidityMinimum Duration
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
  • Time Points: Pull samples for analysis at pre-defined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Analysis at Each Time Point:

    • Appearance: Visual inspection for color change, melting, etc.

    • Assay: Quantify the amount of the parent compound using the validated HPLC method.

    • Degradation Products: Quantify any individual and total degradation products.

    • Water Content: Use Karl Fischer titration, as moisture can be a key driver of degradation.

Data Interpretation and Specification Setting

The results from the stability studies will be used to establish a re-test period or shelf-life for the drug substance.

  • Accelerated Data: Significant degradation at accelerated conditions (e.g., >5% loss in 6 months) suggests the substance may not be stable at room temperature and may require refrigerated storage.

  • Degradant Identification: Any degradant observed at a level of 0.10% or higher should be reported, and those at 0.15% or higher may require structural identification and toxicological qualification.

  • Specification: A typical specification for a drug substance might be:

    • Assay: 98.0% - 102.0%

    • Individual Unspecified Impurity: ≤ 0.10%

    • Total Impurities: ≤ 1.0%

Conclusion

The stability of this compound is a critical quality attribute that must be thoroughly investigated. The methodological framework presented here, based on established ICH guidelines and principles of physical organic chemistry, provides a robust pathway for characterization. By combining forced degradation studies to elucidate degradation pathways with long-term stability testing, a comprehensive understanding of the molecule's liabilities can be achieved. This data is foundational for successful formulation development and regulatory submission.

A Technical Guide to the Preliminary Biological Evaluation of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tenofovir (TFV) remains a cornerstone of antiretroviral therapy, but its inherent hydrophilicity and negative charge at physiological pH limit its oral bioavailability and cellular uptake.[1][2] This has driven the development of prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which enhance systemic exposure and intracellular delivery of the active tenofovir diphosphate (TFV-DP) metabolite.[3][4] This guide outlines a comprehensive strategy for the preliminary in vitro biological evaluation of a novel lipidated prodrug, Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium (TFV-Lipo-TMSA). This compound incorporates a C12 lipid moiety to leverage lipid uptake pathways and potentially enhance membrane permeability, a C3 linker, and a trimethylsilylacetylene (TMSA) group, a versatile chemical handle.[5][6][7] The objective is to establish a foundational dataset on its cytotoxicity, antiviral efficacy, and selectivity, providing the necessary framework for further preclinical development.

Introduction: The Rationale for Novel Tenofovir Prodrugs

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[8][9][10] Its active form, TFV-DP, competes with deoxyadenosine triphosphate for incorporation into viral DNA, leading to chain termination. However, the phosphonate group of TFV is dianionic at physiological pH, severely restricting its passive diffusion across cellular membranes.[1]

The success of TDF and TAF has validated the prodrug approach, demonstrating that masking the phosphonate group can dramatically improve pharmacokinetic profiles.[2][3] TAF, for instance, achieves higher intracellular concentrations of TFV-DP in target cells like peripheral blood mononuclear cells (PBMCs) with significantly lower plasma concentrations of TFV compared to TDF, thereby reducing the risk of off-target toxicities.[3][4]

The design of TFV-Lipo-TMSA is predicated on the hypothesis that conjugation with a lipid moiety can further enhance cellular uptake by exploiting lipid transport mechanisms.[11] This strategy aims to improve the delivery of TFV into cellular compartments, potentially leading to higher intracellular TFV-DP levels and greater antiviral potency. The trimethylsilylacetylene group serves as a stable, versatile chemical handle, offering a protected form of acetylene that is safer to handle than acetylene gas and useful for subsequent chemical modifications or conjugations.[5][6]

This guide provides a structured workflow for the initial biological characterization of TFV-Lipo-TMSA, focusing on establishing its therapeutic window (in vitro selectivity index) and confirming its mechanism of action.

Overall Evaluation Workflow

The preliminary evaluation is a multi-step process designed to systematically assess the compound's potential as a viable drug candidate. The workflow begins with assessing toxicity to establish safe dosing ranges for subsequent efficacy studies.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Profile cluster_2 Phase 3: Candidate Assessment A Cytotoxicity Assessment (CC50 Determination) B Mitochondrial Toxicity Screening (Lactate & mtDNA Assays) A->B Establish Tolerable Concentration Range C Antiviral Activity Assay (EC50 Determination) B->C Proceed with Non-Toxic Concentrations D Intracellular Metabolism Analysis (LC-MS/MS) C->D Confirm Prodrug Conversion E Selectivity Index Calculation (SI = CC50 / EC50) D->E Integrate Data

Caption: Workflow for the preliminary biological evaluation of TFV-Lipo-TMSA.

Phase 1: In Vitro Cytotoxicity Assessment

The primary goal of this phase is to determine the concentration range at which TFV-Lipo-TMSA is toxic to host cells. This is crucial for distinguishing between true antiviral activity and non-specific effects caused by cell death. The 50% cytotoxic concentration (CC50) is the key metric derived from these assays.

General Cell Viability (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability.[12][13][14] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[14]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or an immortalized T-cell line (e.g., MT-2, MT-4) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of TFV-Lipo-TMSA in DMSO. Perform serial two-fold dilutions in cell culture medium to create a range of concentrations (e.g., from 100 µM down to 0.05 µM). Include Tenofovir and a vehicle control (DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for a period that mirrors the antiviral assay duration (e.g., 5-7 days).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Mitochondrial Toxicity Screening

Nucleoside/nucleotide analogues can interfere with mitochondrial DNA (mtDNA) polymerase γ, leading to mitochondrial dysfunction.[15][16] It is prudent to conduct an early assessment of potential mitochondrial toxicity.

Protocol: Lactate Production Assay

  • Cell Culture and Treatment: Culture HepG2 (human liver) or skeletal muscle cells, as these tissues are common sites of NRTI-induced mitochondrial toxicity.[15] Treat cells with a range of TFV-Lipo-TMSA concentrations (up to the approximate CC50) for an extended period (e.g., 7-14 days), replacing the medium and drug every 2-3 days.

  • Sample Collection: Collect the cell culture medium at the end of the treatment period.

  • Lactate Measurement: Deproteinize the medium and measure the lactic acid concentration using a commercially available diagnostic kit.[15]

  • Normalization: Normalize the lactate concentration to the total cell number in each well. An increase in lactate production compared to untreated controls suggests a shift towards anaerobic glycolysis, a hallmark of mitochondrial dysfunction.[15]

Phase 2: Antiviral Efficacy Evaluation

This phase aims to determine the 50% effective concentration (EC50), which is the concentration of the compound required to inhibit viral replication by 50%.

Protocol: HIV-1 p24 Antigen Inhibition Assay

  • Cell Preparation: Seed activated PBMCs or MT-4 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of TFV-Lipo-TMSA, Tenofovir (positive control), and TAF (benchmark prodrug control) to the wells.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 5-7 days at 37°C.

  • Supernatant Collection: At the end of the incubation, collect the cell culture supernatant.

  • p24 Measurement: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.

  • Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug). The EC50 value is determined by fitting the data to a dose-response curve using non-linear regression.[3]

Phase 3: Data Synthesis and Candidate Assessment

Selectivity Index Calculation

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a compound in vitro. It is a ratio of its toxicity to its efficacy. A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it is toxic to host cells.

SI = CC50 / EC50

The SI provides a quantitative measure to compare the potential of TFV-Lipo-TMSA against existing drugs like Tenofovir and TAF.[3]

Intracellular Metabolism Analysis

To confirm that TFV-Lipo-TMSA acts as a prodrug, it is essential to demonstrate its conversion to Tenofovir and its active metabolite, TFV-DP, within the target cells.

G A TFV-Lipo-TMSA (Extracellular) B Cellular Uptake A->B C TFV-Lipo-TMSA (Intracellular) B->C D Enzymatic Cleavage (e.g., Esterases, Phospholipases) C->D Metabolism E Tenofovir (Intracellular) D->E F Cellular Kinases (Phosphorylation) E->F G Tenofovir Diphosphate (TFV-DP) Active Metabolite F->G H Inhibition of HIV Reverse Transcriptase G->H

Caption: Proposed intracellular activation pathway of TFV-Lipo-TMSA.

Protocol: LC-MS/MS Quantification of Intracellular Metabolites

  • Cell Treatment: Incubate PBMCs with an effective concentration (e.g., 5x EC50) of TFV-Lipo-TMSA for various time points (e.g., 2, 8, 24 hours).

  • Cell Lysis: Thoroughly wash the cells to remove any extracellular compound. Lyse the cells using a suitable method (e.g., methanol precipitation).

  • Sample Preparation: Prepare the cell lysates for analysis. This may involve protein precipitation and solid-phase extraction.[17][18]

  • LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the intracellular concentrations of the parent prodrug, Tenofovir, and TFV-DP.[8][9][10]

  • Data Interpretation: The detection and accumulation of TFV and TFV-DP over time would confirm the intracellular delivery and metabolic activation of the prodrug.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

CompoundCC50 (µM) [MT-4 cells]EC50 (nM) [HIV-1 IIIB in MT-4 cells]Selectivity Index (SI)
TFV-Lipo-TMSA >10015>6667
Tenofovir (TFV) >10002500>400
Tenofovir Alafenamide (TAF) >505>10000
Vehicle Control (DMSO) >200N/AN/A

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological evaluation of this compound. The successful completion of these assays will yield crucial data on the compound's cytotoxicity (CC50), antiviral potency (EC50), and selectivity index (SI). Confirmation of intracellular conversion to TFV-DP will validate the prodrug strategy.

Favorable results from this initial screening—specifically, a high selectivity index and efficient intracellular metabolism—would provide a strong rationale for advancing TFV-Lipo-TMSA to the next stages of preclinical development. These would include expanded profiling against drug-resistant viral strains, plasma stability studies, and eventual evaluation in animal models to determine its pharmacokinetic profile and in vivo efficacy.

References

A Technical Guide to the Preclinical Evaluation of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium: A Novel Anti-HIV Prodrug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tenofovir (TFV) is a cornerstone of antiretroviral therapy, but its inherent hydrophilicity limits oral bioavailability and cellular uptake, necessitating prodrug strategies. This guide introduces a hypothetical anti-HIV agent, Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium, designed as a next-generation lipid-ether prodrug. We present a scientifically-grounded framework for its comprehensive preclinical evaluation. This document deconstructs the candidate's molecular design, proposes a bioactivation pathway, and provides detailed, field-tested protocols for the essential in vitro assays required to characterize its antiviral efficacy, cytotoxicity, metabolic stability, and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel antiviral therapeutics.

Part 1: Rationale and Molecular Design
1.1 The Challenge of Tenofovir Delivery

Tenofovir is a potent acyclic nucleoside phosphonate that, once intracellularly phosphorylated to its diphosphate form (TFV-DP), acts as an obligate chain terminator for HIV reverse transcriptase.[1][2][3] However, the dianionic phosphonate group imparts a high negative charge at physiological pH, severely restricting its ability to cross cellular membranes. This results in poor oral bioavailability.[1][4] Current clinical formulations, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), are prodrugs designed to mask this charge and enhance delivery, but they have distinct pharmacokinetic profiles and potential long-term side effects.[1][3][5][6] The development of novel prodrugs aims to further optimize delivery, maximize intracellular TFV-DP concentrations in target cells, and minimize systemic exposure.[6][7][8]

1.2 The Lipid-Ether Prodrug Strategy

Lipid-based prodrugs represent a promising strategy to improve the pharmacological properties of nucleoside analogs.[1][5][9] By attaching a lipid moiety, the prodrug's lipophilicity is increased, facilitating passive diffusion across cell membranes. Ether linkages are often preferred over esters due to their superior stability against plasma esterases, which can cause premature cleavage of the prodrug before it reaches target cells.[5][10] This strategy can lead to higher intracellular drug concentrations and preferential distribution to lymphatic tissues, a key reservoir for HIV.[5][7][11]

1.3 Deconstructing the Hypothetical Candidate

The proposed molecule, this compound, integrates several functional components to create a multi-faceted prodrug.

  • Tenofovir Core: The active pharmaceutical ingredient (API).

  • C3-O-C12 Ether Lipid Tail: A hexadecyloxypropyl (HDP)-like moiety. This long lipid chain is designed to significantly increase lipophilicity, enhancing membrane permeation. The ether bond provides stability against hydrolysis in plasma.[5]

  • Trimethylsilylacetylene (TMSA) Group: This moiety serves two potential key functions. Primarily, it acts as a protected alkyne.[12][13][14] The bulky trimethylsilyl group prevents the terminal alkyne from undergoing undesired side reactions during synthesis and can be selectively removed under mild conditions.[12][13] Secondly, the alkyne group can serve as a "bioorthogonal handle."[15][16][17][18] After deprotection in vivo, it could be used in click chemistry reactions to attach imaging agents or probes, enabling detailed studies of the drug's distribution and metabolism.[15][19]

  • Ammonium Salt: The formation of an ammonium salt likely serves to improve the compound's solid-state properties and aqueous solubility for formulation purposes, without compromising the neutrality of the core prodrug structure needed for cell penetration.

cluster_Lipid Lipid-Ether Tail cluster_TMSA Bioorthogonal Handle TFV Adenine-CH2-O-P(O)(O-) Lipid O-(CH2)3-O-(CH2)11-CH3 TFV->Lipid Phosphonate Ester Linkage TMSA C≡C-Si(CH3)3 Lipid->TMSA Attached to Lipid Terminus Ammonium NH4+

Caption: Hypothesized structure of the prodrug candidate.

Part 2: Proposed Bioactivation Pathway

The efficacy of a prodrug is entirely dependent on its efficient conversion to the active metabolite within the target cell. The proposed pathway for this candidate involves several enzymatic and non-enzymatic steps.

  • Cellular Uptake: The lipophilic prodrug passively diffuses across the plasma membrane of target cells (e.g., CD4+ T-cells, macrophages).

  • Prodrug Cleavage: Intracellular enzymes, such as phospholipase C (PLC) or sphingomyelinase, are hypothesized to cleave the ether-lipid tail from the phosphonate.[5] This step releases Tenofovir monophosphate (TFV-MP) or a closely related intermediate.

  • Phosphorylation Cascade: Cellular kinases sequentially phosphorylate the released Tenofovir intermediate.

    • The first phosphorylation (if needed) is performed by adenylate kinase.

    • The second phosphorylation, converting TFV-MP to the active Tenofovir diphosphate (TFV-DP), is carried out by nucleoside diphosphate kinase.[20]

  • Pharmacological Action: TFV-DP competes with the natural substrate dATP for incorporation into newly synthesizing viral DNA by HIV reverse transcriptase, causing chain termination and halting viral replication.

Extracellular Prodrug (Extracellular) Intracellular Prodrug (Intracellular) Extracellular->Intracellular Passive Diffusion (Lipid Membrane) TFV_Intermediate Tenofovir Monophosphate (TFV-MP) Intracellular->TFV_Intermediate Intracellular Enzymes (e.g., Phospholipase C) TFV_DP Tenofovir Diphosphate (TFV-DP) [ACTIVE] TFV_Intermediate->TFV_DP Cellular Kinases HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Competitive Inhibition Chain_Termination Viral DNA Chain Termination HIV_RT->Chain_Termination Incorporation Start Novel Prodrug Candidate Phase1 Phase 1: In Vitro Screening Start->Phase1 Activity Anti-HIV Activity (EC50) Phase1->Activity Toxicity Cytotoxicity (CC50) Phase1->Toxicity SI Calculate Selectivity Index (SI) Activity->SI Toxicity->SI Phase2 Phase 2: Mechanistic Studies SI->Phase2 High SI? Metabolism Intracellular TFV-DP Quantification Phase2->Metabolism Stability Plasma Stability (t1/2) Phase2->Stability GoNoGo Go/No-Go Decision for In Vivo Studies Metabolism->GoNoGo Favorable Profile? Stability->GoNoGo Favorable Profile?

References

Harnessing Click Chemistry for Next-Generation Tenofovir Prodrugs: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Tenofovir, a cornerstone of antiretroviral therapy, has potent activity against HIV and HBV.[1] However, its clinical utility is hampered by poor oral bioavailability stemming from its dianionic phosphonate group at physiological pH.[2] This limitation necessitated the development of prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which enhance lipophilicity and improve intestinal absorption.[3][4] While successful, these prodrugs still present challenges, including systemic drug exposure and associated toxicities.[5] This guide explores the next frontier in Tenofovir delivery: the integration of click chemistry to create precisely targetable and traceable prodrugs. By introducing bioorthogonal handles, we can unlock novel therapeutic strategies, including targeted delivery to viral reservoirs and advanced pharmacokinetic imaging. This document provides the scientific rationale, detailed synthetic protocols, and application workflows for researchers at the forefront of drug development.

The Tenofovir Prodrug Strategy: A Clinical Imperative

Tenofovir is an acyclic nucleotide phosphonate analog of adenosine monophosphate.[2] Its active metabolite, tenofovir diphosphate, acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[6] The inherent polarity of the phosphonate group severely restricts its passive diffusion across cellular membranes, resulting in low oral bioavailability (less than 25% for Tenofovir itself).[2][7]

The prodrug approach masks this polar group with lipophilic moieties that are later cleaved in vivo to release the active drug.

  • Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug that is rapidly hydrolyzed in the plasma to release Tenofovir systemically.[4] This widespread activation contributes to higher plasma concentrations of Tenofovir, which have been associated with renal and bone toxicity in some patients.[5]

  • Tenofovir Alafenamide (TAF): A phosphoramidate "ProTide" prodrug that exhibits greater stability in plasma.[8] TAF is primarily activated intracellularly, particularly within lymphocytes and hepatocytes, by enzymes like Cathepsin A.[9] This targeted activation allows for much lower dosing and results in significantly lower systemic Tenofovir levels, improving its renal and bone safety profile.[5][8]

The success of TAF demonstrates the profound benefit of directing Tenofovir to its site of action. Click chemistry offers a powerful and versatile platform to elevate this targeting concept to the next level of precision.

ProdrugStructure TypeActivation SiteOral Bioavailability (TFV)Standard Dose (HIV)Key Advantage
TDF Disoproxil EsterPlasma~25%[2]300 mgEstablished efficacy
TAF PhosphoramidateIntracellular~40%[7]10 mg / 25 mgImproved safety profile[5]

The Power of Bioorthogonal Click Chemistry

Coined by Nobel laureate K. Barry Sharpless, "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. A key subset of this field is "bioorthogonal chemistry," a term coined by Nobel laureate Carolyn Bertozzi to describe click reactions that can occur inside living systems without interfering with native biochemical processes.[10][11] For drug development, two reactions are paramount:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. It is highly efficient and specific.[12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where a strained cyclooctyne reacts spontaneously with an azide.[13] The absence of a potentially toxic copper catalyst makes SPAAC exceptionally well-suited for applications in living cells and organisms.[10]

These reactions allow us to "click" a Tenofovir prodrug onto a vast array of molecules—such as targeting ligands, imaging agents, or drug carriers—with unparalleled precision.

G cluster_0 Bioorthogonal Reaction Components cluster_1 Click Reaction cluster_2 Resulting Conjugate TFV_Alkyne Tenofovir Prodrug (with Alkyne handle) Reaction CuAAC or SPAAC TFV_Alkyne->Reaction Target_Azide Targeting Ligand (with Azide handle) Target_Azide->Reaction Conjugate Targeted Tenofovir Prodrug (Stable Triazole Linkage) Reaction->Conjugate Covalent Bond Formation G Start Tenofovir (TFV) Step1 React with Aryl Phosphorodichloridate Start->Step1 Intermediate1 Aryl Phosphorochloridate Intermediate Step1->Intermediate1 Step2 Couple with Alkyne-Modified Amino Acid Ester Intermediate1->Step2 FinalProdrug Clickable Tenofovir Prodrug (Alkyne-TAF Analog) Step2->FinalProdrug Step3 Purification & Characterization (HPLC, NMR, MS) FinalProdrug->Step3 FinalProduct Verified Clickable Prodrug Step3->FinalProduct G Start Prepare Stock Solutions (Clickable Prodrug, Azide-Dye) Step1 Incubate Prodrug with Cells (e.g., PBMCs, Hepatocytes) Start->Step1 Step2 Cell Lysis or Fixation Step1->Step2 Step3 Perform SPAAC Reaction: Add Strained Cyclooctyne Probe (e.g., DBCO-Fluorophore) Step2->Step3 Step4 Wash to Remove Unreacted Probe Step3->Step4 Analysis Analyze via Fluorescence Microscopy or Flow Cytometry Step4->Analysis

References

Methodological & Application

Synthesis of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium, a specialized derivative of the antiviral drug Tenofovir. This novel compound incorporates a C3-ether linker, a C12-alkyl chain, and a terminal trimethylsilylacetylene moiety, culminating in an ammonium salt of the phosphonate group. Such modifications are of significant interest in drug delivery research, aiming to enhance the lipophilicity and pharmacokinetic profile of Tenofovir, potentially leading to improved cellular uptake and tissue distribution[1][2]. The trimethylsilylacetylene group further introduces a "clickable" handle, allowing for subsequent conjugation to other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry[3]. This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering a detailed, step-by-step protocol, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

Tenofovir, an acyclic nucleoside phosphonate, is a potent reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections[4][5]. However, its dianionic phosphonate group at physiological pH results in poor oral bioavailability, necessitating prodrug strategies to mask this charge and improve membrane permeability[6][7]. The synthesis of lipid-conjugated Tenofovir prodrugs has emerged as a promising approach to enhance its therapeutic efficacy[8][9]. The target molecule, this compound, is designed to leverage these principles. The long C12 alkyl chain increases lipophilicity, while the C3-ether linker provides spacing and flexibility. The terminal trimethylsilylacetylene group offers a versatile point for covalent attachment to targeting ligands, nanoparticles, or imaging agents[3]. This application note details a rational, multi-step synthetic pathway to this compound, providing the necessary protocols for its successful laboratory-scale preparation.

Overall Synthetic Strategy

The synthesis of the target molecule is conceptually divided into three main stages:

  • Synthesis of the Linker: Preparation of the key intermediate, 3-(12-(trimethylsilyl)dodec-11-yn-1-yloxy)propan-1-ol.

  • Coupling to Tenofovir: Conjugation of the synthesized linker to the phosphonate group of Tenofovir.

  • Purification and Salt Formation: Isolation and purification of the final product as its ammonium salt.

G cluster_0 Stage 1: Linker Synthesis cluster_1 Stage 2: Coupling Reaction cluster_2 Stage 3: Purification & Salt Formation A Starting Materials B Multi-step Synthesis A->B C 3-(12-(trimethylsilyl)dodec-11-yn-1-yloxy)propan-1-ol B->C E Linker (from Stage 1) D Tenofovir F DCC/DMAP Coupling D->F E->F G Crude Product F->G H Crude Product I Column Chromatography (NH4OH) H->I J This compound I->J

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocols

Stage 1: Synthesis of the Linker: 3-(12-(trimethylsilyl)dodec-11-yn-1-yloxy)propan-1-ol

This stage involves a multi-step synthesis to construct the functionalized linker. A plausible route is outlined below, starting from commercially available materials.

Step 1a: Monoprotection of 1,3-propanediol.

  • To a solution of 1,3-propanediol (10 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add dihydropyran (1.2 eq.) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol.

Step 1b: Etherification with 12-bromo-1-(trimethylsilyl)dodec-11-yne.

  • To a solution of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 12-bromo-1-(trimethylsilyl)dodec-11-yne (1.0 eq.) in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for 16-24 hours.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the protected diether.

Step 1c: Deprotection of the Tetrahydropyranyl (THP) ether.

  • Dissolve the product from Step 1b in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction with triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the desired linker, 3-(12-(trimethylsilyl)dodec-11-yn-1-yloxy)propan-1-ol .

Stage 2: Coupling of the Linker to Tenofovir

This stage involves the formation of a phosphonate ester linkage between Tenofovir and the synthesized linker.

G Tenofovir Tenofovir Intermediate Activated Tenofovir Intermediate Tenofovir->Intermediate + DCC, DMAP Linker Linker-OH Coupled_Product Tenofovir-Linker Conjugate Linker->Coupled_Product DCC DCC DCU Dicyclohexylurea (precipitate) DCC->DCU byproduct DMAP DMAP (cat.) Intermediate->Coupled_Product

Caption: Simplified reaction scheme for the DCC/DMAP coupling.

Protocol:

  • To a suspension of anhydrous Tenofovir (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the synthesized linker (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filter cake with a small amount of DMF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Stage 3: Purification and Ammonium Salt Formation

The final stage involves purification of the crude product by column chromatography and formation of the ammonium salt.

Protocol:

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • To enhance the solubility and improve the chromatographic behavior of the phosphonate, it is advisable to add a small amount of ammonium hydroxide (e.g., 0.5-1% v/v) to the mobile phase. This will also facilitate the in-situ formation of the ammonium salt[8].

  • Dissolve the crude product from Stage 2 in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with the gradient mobile phase, collecting fractions and monitoring by TLC.

  • Combine the fractions containing the pure product.

  • Concentrate the combined fractions under reduced pressure to yield This compound as a solid or viscous oil.

  • Characterize the final product by ¹H NMR, ³¹P NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Data Summary and Characterization

Parameter Expected Value/Observation
Appearance White to off-white solid or viscous oil
¹H NMR Peaks corresponding to the adenine base of Tenofovir, the propyl and dodecyl chains of the linker, and the trimethylsilyl group.
³¹P NMR A characteristic signal for the phosphonate monoester.
Mass Spec (ESI) [M-NH₄]⁻ and/or [M+H]⁺ corresponding to the calculated exact mass.
HPLC Purity ≥95% (as determined by area percentage).

Discussion and Mechanistic Insights

The synthesis of the linker is a critical part of this protocol. The choice of protecting groups for the diol in Step 1a is important to ensure selective etherification in Step 1b. The THP group is chosen for its ease of introduction and mild acidic removal, which is orthogonal to the trimethylsilyl group protecting the alkyne.

The coupling reaction in Stage 2 utilizes the well-established DCC/DMAP system for esterification. DCC activates the phosphonic acid of Tenofovir to form a reactive O-acylisourea intermediate. The alcohol from the linker then nucleophilically attacks this intermediate, facilitated by the base catalyst DMAP, to form the desired phosphonate ester bond. The main drawback of this method is the formation of the DCU byproduct, which can sometimes be difficult to completely remove.

The final purification step is crucial for obtaining a high-purity product. The use of ammonium hydroxide in the mobile phase is a key technique for handling anionic phosphonates on silica gel, as it suppresses tailing and facilitates the isolation of the product as its more stable and handleable ammonium salt.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.

  • DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.

  • Anhydrous solvents are required for several steps. Ensure proper drying techniques are used.

Conclusion

This application note provides a detailed and logical synthetic route for the preparation of this compound. By following the outlined protocols, researchers in the field of medicinal chemistry and drug delivery can reliably synthesize this valuable Tenofovir derivative for further investigation into its potential as an enhanced antiviral agent or as a building block for more complex bioconjugates. The provided insights into the rationale behind the experimental choices aim to empower scientists to adapt and optimize this synthesis for their specific research needs.

References

Application Note: A Detailed Experimental Protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with a Novel Tenofovir-Alkyne Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Click Chemistry for Antiviral Conjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for forging stable triazole linkages between molecular entities.[1] Its robustness, wide functional group tolerance, and favorable reaction kinetics in aqueous environments have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] This application note provides a comprehensive, field-proven guide for the conjugation of a novel alkyne-modified derivative of Tenofovir, a potent nucleotide reverse transcriptase inhibitor widely used in antiretroviral therapy.[4]

Tenofovir's therapeutic efficacy can be potentially enhanced or its pharmacokinetic properties modulated through conjugation to other molecules, such as targeting ligands, penetration enhancers, or polymers. The CuAAC reaction is an ideal strategy for creating such conjugates. This guide details a reliable, two-part experimental procedure: first, the synthesis of a novel Tenofovir-alkyne precursor from a readily available intermediate, and second, its subsequent CuAAC reaction with an azide-bearing molecule.

Part 1: Synthesis of Tenofovir-Alkyne Precursor

Experimental Workflow for Tenofovir-Alkyne Synthesis

cluster_0 Part 1: Synthesis of Tenofovir-Alkyne Start (R)-9-(2-hydroxypropyl)adenine Step1 N-Benzoyl Protection Start->Step1 Benzoyl Chloride, Pyridine Step2 O-Propargylation Step1->Step2 Propargyl Bromide, NaH Step3 N-Deprotection Step2->Step3 Methanolic Ammonia Product1 Tenofovir-Alkyne Step3->Product1

Caption: Synthetic route to Tenofovir-alkyne.

Step-by-Step Protocol for Tenofovir-Alkyne Synthesis

Step 1: N-Benzoyl Protection of (R)-9-(2-hydroxypropyl)adenine

The exocyclic amine of adenine is protected as a benzamide to prevent side reactions during the subsequent O-alkylation.[6]

  • Dissolution: Dissolve (R)-9-(2-hydroxypropyl)adenine (1.0 eq) in anhydrous pyridine.

  • Acylation: Cool the solution to 0 °C and add benzoyl chloride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Purify the crude product by silica gel column chromatography to yield N-benzoyl-(R)-9-(2-hydroxypropyl)adenine.

Step 2: O-Propargylation of N-Benzoyl-(R)-9-(2-hydroxypropyl)adenine

The secondary hydroxyl group is converted to a propargyl ether via a Williamson ether synthesis.[7][8]

  • Alkoxide Formation: Dissolve the N-benzoyl protected intermediate (1.0 eq) in anhydrous DMF and cool to 0 °C. Add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Alkylation: After gas evolution ceases, add propargyl bromide (1.5 eq) dropwise.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Purify the crude product by silica gel column chromatography.

Step 3: N-Deprotection to Yield Tenofovir-Alkyne

The benzoyl protecting group is removed under basic conditions to furnish the final product.[9]

  • Ammonolysis: Dissolve the O-propargylated intermediate in a saturated solution of ammonia in methanol.

  • Reaction: Stir the sealed reaction vessel at room temperature for 24 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the final product, (R)-9-[2-(propargyloxy)propyl]adenine (Tenofovir-alkyne), by silica gel column chromatography.

Part 2: CuAAC Reaction of Tenofovir-Alkyne

This section details the procedure for the copper-catalyzed click reaction between the synthesized Tenofovir-alkyne and a generic azide-containing molecule.

CuAAC Reaction Mechanism

cluster_1 CuAAC Catalytic Cycle Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Sodium Ascorbate Intermediate1 Copper-Acetylide Cu_I->Intermediate1 Tenofovir-Alkyne Alkyne Tenofovir-Alkyne Azide R-N3 Intermediate2 Six-membered Intermediate Intermediate1->Intermediate2 R-N3 Product2 Triazole Product Intermediate2->Product2 Product2->Cu_I Protonation

Caption: Catalytic cycle of the CuAAC reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
Tenofovir-AlkyneSynthesized as per Part 1-
Azide-containing moleculeApplication-specific-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeStandard Chemical Supplier
Sodium AscorbateACS Reagent GradeStandard Chemical Supplier
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)>95%Specialized Chemical Supplier
Dimethyl Sulfoxide (DMSO)AnhydrousStandard Chemical Supplier
Deionized WaterHigh Purity-
Step-by-Step Protocol for CuAAC Reaction

This protocol is optimized for a reaction in an aqueous/organic co-solvent system, which is common for nucleoside analogs.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Tenofovir-alkyne in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.

    • Prepare a 100 mM stock solution of Copper(II) sulfate pentahydrate in deionized water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the Tenofovir-alkyne stock solution (1.0 eq).

    • Add the azide-containing molecule stock solution (1.1 eq).

    • Add a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1) to achieve the desired final concentration (typically 1-10 mM).

    • Add the THPTA stock solution (0.3 eq).

    • Add the Copper(II) sulfate stock solution (0.1 eq).

  • Initiation and Incubation:

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (0.5 eq).

    • Vortex again and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.[10][11]

Purification of the Triazole Product

The purification method will depend on the nature of the azide-containing molecule. For small molecule conjugates, column chromatography is typically effective. For bioconjugates, techniques such as HPLC or size-exclusion chromatography may be necessary.[4][12]

  • Quenching: Quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.

  • Solvent Removal: If applicable, remove the organic solvent under reduced pressure.

  • Chromatography:

    • Silica Gel Chromatography: Load the crude product onto a silica gel column and elute with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

    • Reverse-Phase HPLC: For more polar products, reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing a small amount of formic acid or trifluoroacetic acid is a suitable method.

Characterization of the Final Product

The structure and purity of the Tenofovir-triazole conjugate should be confirmed by standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should show the characteristic signals for the triazole ring protons (typically around 7.5-8.5 ppm in the ¹H NMR spectrum) and carbons, along with the signals corresponding to both the Tenofovir and the conjugated molecule.[13][14]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product.[15][16]

  • HPLC Analysis: The purity of the final product should be assessed by analytical HPLC.[4]

Conclusion

This application note provides a detailed and practical guide for the synthesis of a novel Tenofovir-alkyne derivative and its subsequent conjugation via the CuAAC reaction. The described protocols are based on established chemical principles and are designed to be readily implemented in a standard research laboratory. By following these procedures, researchers can efficiently generate novel Tenofovir conjugates for a wide range of applications in drug development and chemical biology.

References

Application Notes and Protocols: Site-Specific Bioconjugation of Peptides with Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Peptide-Drug Conjugates with Precision

Peptide-drug conjugates (PDCs) represent a burgeoning class of therapeutics that leverage the high target specificity of peptides to deliver potent small-molecule drugs to diseased cells, thereby enhancing efficacy and minimizing off-target toxicity.[1][2] Tenofovir, a potent nucleotide analog reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV and Hepatitis B.[3] Conjugating Tenofovir to peptides offers a promising strategy to improve its pharmacokinetic profile and achieve targeted delivery.[4][5][6] This document provides a detailed guide for the bioconjugation of peptides with a specialized Tenofovir derivative, Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium, utilizing the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[7][8][9][10][11]

The chosen Tenofovir derivative is specifically designed for this purpose, featuring a terminal alkyne functionality masked with a trimethylsilyl (TMS) protecting group and a linker to facilitate conjugation.[12][13][14] The TMS group ensures the stability of the alkyne during synthesis and storage and can be removed in situ or prior to the click reaction.[15][16][17] Click chemistry is renowned for its high yield, specificity, and compatibility with a wide range of functional groups, making it an ideal choice for complex biomolecule modification.[8][9][10][18]

These application notes are intended for researchers, scientists, and drug development professionals engaged in the creation of novel PDCs. We will delve into the rationale behind the experimental design, provide a step-by-step protocol for the conjugation reaction, and detail the necessary analytical techniques for characterization and purification of the final peptide-Tenofovir conjugate.

Scientific Principles and Experimental Rationale

The core of this protocol is the CuAAC reaction, a Nobel Prize-winning methodology that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[10][11]

Key Components and Their Roles:
  • Azide-Modified Peptide: The peptide of interest must first be functionalized with an azide group. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating an azide-bearing amino acid (e.g., azidolysine, azidophenylalanine) or by post-synthetic modification of a reactive side chain (e.g., lysine, cysteine).[18][19][20] This site-specific modification ensures a homogenous final product.

  • This compound: This reagent provides the alkyne functionality for the click reaction. The trimethylsilyl (TMS) group is a protecting group for the terminal alkyne.[16] Depending on the reaction conditions, the TMS group can be cleaved in situ by a fluoride source or in a separate deprotection step prior to conjugation.[15][21]

  • Copper(I) Catalyst: Copper(I) is essential for catalyzing the [3+2] cycloaddition between the azide and alkyne. It is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Ligand: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and prevent oxidative side reactions, particularly in aqueous environments.

Experimental Workflow Overview

The overall process involves the preparation of the azide-modified peptide, the preparation of the Tenofovir-alkyne reagent (including deprotection if necessary), the CuAAC reaction itself, and subsequent purification and characterization of the conjugate.

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_tenofovir_prep Tenofovir Reagent Preparation cluster_conjugation Bioconjugation cluster_analysis Analysis & Purification Peptide_Synthesis Solid-Phase Peptide Synthesis (with Azide-Amino Acid) Peptide_Purification HPLC Purification of Azide-Peptide Peptide_Synthesis->Peptide_Purification Peptide_Characterization Mass Spec Analysis of Azide-Peptide Peptide_Purification->Peptide_Characterization CuAAC_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition Peptide_Characterization->CuAAC_Reaction TMS_Deprotection TMS Deprotection (Optional/In situ) TMS_Deprotection->CuAAC_Reaction Crude_Analysis LC-MS Analysis of Crude Reaction CuAAC_Reaction->Crude_Analysis Final_Purification Preparative HPLC Purification Crude_Analysis->Final_Purification Final_Characterization Final Characterization (LC-MS, Purity) Final_Purification->Final_Characterization conjugation_reaction cluster_reactants cluster_catalyst Azide_Peptide Azide-Modified Peptide (Peptide-N₃) Product Peptide-Tenofovir Conjugate (via Triazole Linkage) Azide_Peptide->Product + Tenofovir_Alkyne Tenofovir-Alkyne (Tenofovir-C≡CH) Tenofovir_Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO₄/NaAsc) Catalyst->Product catalyzes

References

Unveiling Protein Interactions of Tenofovir: An Application Guide to Labeling with Tenofovir-Alkyne via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Lens for a Cornerstone Antiviral

Tenofovir is a cornerstone of antiretroviral therapy, effectively suppressing the replication of HIV and Hepatitis B viruses.[1] Its mechanism of action primarily involves the inhibition of viral reverse transcriptase.[1] However, a complete understanding of its intracellular interactions and potential off-target effects remains an area of active investigation. This guide provides a comprehensive framework for utilizing a powerful chemical biology technique—click chemistry—to illuminate the protein interaction landscape of Tenofovir. By employing a synthetically modified version of Tenofovir bearing an alkyne group (Tenofovir-alkyne), researchers can covalently "click" this probe onto interacting proteins within a cellular context. Subsequent detection and identification of these labeled proteins can reveal novel binding partners, shed light on transport and metabolic pathways, and potentially uncover new mechanisms of action or sources of side effects.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the principles, protocols, and applications of using Tenofovir-alkyne and click chemistry for protein labeling and target identification. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

The Chemical Biology Approach: Tenofovir-Alkyne and Click Chemistry

The core of this methodology lies in the strategic combination of a functionalized drug molecule (Tenofovir-alkyne) and a highly specific and efficient chemical ligation reaction known as click chemistry.

Tenofovir-Alkyne: The Probe

To investigate the protein interactions of Tenofovir, we first require a modified version of the drug that can be selectively visualized or captured. Tenofovir-alkyne is a derivative of Tenofovir that has been chemically modified to include a terminal alkyne group (a carbon-carbon triple bond). This small, bio-inert functional group serves as a "handle" for the subsequent click reaction. The alkyne is considered bioorthogonal, meaning it does not readily react with biological molecules within the cell, ensuring that its reactivity is reserved for the specific click chemistry partner.[2]

Click Chemistry: The Ligation

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and highly specific.[3] For protein labeling, two main types of azide-alkyne cycloaddition reactions are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction joins an alkyne with an azide (a functional group with three nitrogen atoms) in the presence of a copper(I) catalyst to form a stable triazole linkage.[4][5] While highly effective, the copper catalyst can be toxic to living cells, making this method more suitable for labeling in cell lysates.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (like DBCO or DIBO) that reacts spontaneously with an azide.[7][8] The absence of a toxic catalyst makes SPAAC ideal for labeling proteins in living cells.[7][8]

The choice between CuAAC and SPAAC will depend on the specific experimental design, as outlined in the protocols below.

Proposed Synthesis of Tenofovir-Alkyne Probe

Diagram of Proposed Synthetic Route:

G Tenofovir Tenofovir Intermediate1 Protected Tenofovir Tenofovir->Intermediate1 Protection of amine group (e.g., Boc anhydride) Intermediate2 Activated Tenofovir Intermediate1->Intermediate2 Activation of phosphonate (e.g., with DCC/NHS) Tenofovir_Alkyne Tenofovir-Alkyne Intermediate2->Tenofovir_Alkyne Coupling with propargylamine Purification Purification (HPLC) Tenofovir_Alkyne->Purification Deprotection and Purification G cluster_cell_culture Cell Culture & Lysis cluster_labeling CuAAC Labeling cluster_analysis Downstream Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis add_probe 3. Add Tenofovir-Alkyne cell_lysis->add_probe click_reaction 4. Perform Click Reaction with Azide-Reporter add_probe->click_reaction sds_page 5. SDS-PAGE click_reaction->sds_page in_gel_scan 6. In-Gel Fluorescence Scan sds_page->in_gel_scan mass_spec 7. Mass Spectrometry sds_page->mass_spec G cluster_cell_culture Live Cell Labeling cluster_lysis_click Lysis & SPAAC cluster_analysis Downstream Analysis cell_culture 1. Cell Culture add_probe 2. Incubate with Tenofovir-Alkyne cell_culture->add_probe cell_lysis 3. Cell Lysis add_probe->cell_lysis click_reaction 4. Perform SPAAC Reaction with Azide-Reporter cell_lysis->click_reaction sds_page 5. SDS-PAGE click_reaction->sds_page in_gel_scan 6. In-Gel Fluorescence Scan sds_page->in_gel_scan mass_spec 7. Mass Spectrometry sds_page->mass_spec

References

Application Note: Synthesis of Tenofovir-Based Probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (TFV) and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), are cornerstone antiretroviral agents for the treatment and prevention of HIV and chronic hepatitis B.[1][2][3] The development of molecular probes derived from Tenofovir is essential for advancing our understanding of its pharmacology, monitoring patient adherence, and exploring new virological applications.[4][5][6][7] This guide provides a detailed framework and step-by-step protocols for the preparation of Tenofovir-based probes using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a premier example of "click chemistry."[8][9] This bioorthogonal ligation strategy offers high efficiency, specificity, and mild reaction conditions, making it an ideal method for conjugating Tenofovir to reporter molecules such as fluorescent dyes without compromising the integrity of either component.[10][11][12] We present a complete workflow, from the initial functionalization of a Tenofovir precursor to the final ligation and purification of the desired probe.

Introduction and Scientific Principle

The clinical efficacy of Tenofovir is critically dependent on its intracellular conversion to the active diphosphate metabolite (TFV-DP), which acts as a chain terminator for viral reverse transcriptase.[13][14] To visualize and quantify the drug's journey—from uptake and distribution to its site of action—probes that are tagged with reporter molecules are invaluable tools.

The challenge lies in creating a stable, covalent linkage between Tenofovir and a reporter moiety without engaging in complex, multi-step protection-deprotection chemistry. Bioorthogonal chemistry provides an elegant solution.[15] Specifically, the CuAAC reaction, which forms a stable triazole ring from an azide and a terminal alkyne, is exceptionally well-suited for this purpose.[16] The reaction is highly specific, proceeds rapidly under aqueous conditions, and the participating functional groups (azides and alkynes) are abiotic, meaning they do not interfere with native biological processes.[8][10][11]

Our strategy involves a two-stage process:

  • Synthesis of a Bioorthogonal Tenofovir Precursor: A Tenofovir derivative is chemically modified to introduce either an azide or an alkyne "handle."

  • Click Ligation: The functionalized Tenofovir is then "clicked" onto a reporter molecule (e.g., a fluorescent dye) that bears the complementary handle.

This guide will focus on the synthesis of an azide-functionalized Tenofovir derivative, followed by its ligation to an alkyne-containing fluorescent dye.

G cluster_0 Workflow Overview Tenofovir Tenofovir Precursor (e.g., Tenofovir Alafenamide) TFV_OH Activation of Hydroxyl Group Tenofovir->TFV_OH Step 1: Activation TFV_Azide Synthesis of Tenofovir-Azide TFV_OH->TFV_Azide Step 2: Azidation CuAAC CuAAC 'Click' Ligation TFV_Azide->CuAAC Reactant A Reporter Alkyne-Reporter (e.g., Alkyne-Fluorophore) Reporter->CuAAC Reactant B Probe Final Tenofovir Probe (Tenofovir-Triazole-Reporter) CuAAC->Probe Step 3: Ligation & Purification G cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Complex1 Cu(I)-Alkyne Complex CuI->Complex1 Alkyne R₁-Alkyne Alkyne->Complex1 Complex2 Copper Acetylide Complex1->Complex2 Azide R₂-Azide Azide->Complex2 Complex3 Six-membered Cu(III) Intermediate Complex2->Complex3 Cycloaddition Product Triazole Product Complex3->Product Reductive Elimination Product->CuI Regenerates Catalyst

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tenofovir Click Chemistry Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of tenofovir derivatives synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Tenofovir, a critical acyclic nucleoside phosphonate, is a cornerstone of antiretroviral therapy.[1] Its derivatization through click chemistry enables the development of novel prodrugs, diagnostic probes, and targeted drug delivery systems. However, the inherent polarity of the tenofovir backbone and the complexity of post-reaction mixtures present significant purification challenges.[2][3] This document outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology, offering expert insights into method development, optimization, and troubleshooting to ensure the high purity required for downstream applications.

Introduction: The Purification Challenge

The conjugation of molecules to tenofovir using click chemistry is highly efficient and specific, reacting only between an azide and an alkyne.[4][5] This specificity is a major advantage, as it minimizes side reactions with other functional groups.[4] Despite this, the crude reaction mixture invariably contains a variety of components that must be removed:

  • Unreacted Starting Materials: Residual tenofovir-alkyne or tenofovir-azide and the corresponding click partner.

  • Catalyst System: Copper salts (e.g., CuSO₄), reducing agents (e.g., sodium ascorbate), and stabilizing ligands (e.g., TBTA or THPTA).[6][7]

  • Byproducts: Small amounts of side-products, including potential oxidative damage to the nucleobase.

Given the polar nature of tenofovir, a phosphonate, achieving efficient separation from these impurities on standard chromatography media can be difficult.[3][8] RP-HPLC emerges as the superior technique due to its high resolving power, reproducibility, and scalability from analytical to preparative levels.[9][10]

Principles of RP-HPLC for Tenofovir Derivatives

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).

  • The Challenge with Polarity: Highly polar compounds like tenofovir have weak interactions with the C18 stationary phase and tend to elute very early, often with poor retention and co-eluting with other polar impurities.[11]

  • The Solution: Ion-Pairing and Mobile Phase Modifiers: To enhance retention and improve peak shape, the mobile phase is modified.

    • Acidic Modifiers (e.g., Formic Acid, Trifluoroacetic Acid - TFA): The phosphonate group on tenofovir is anionic at neutral pH. Adding a small amount of acid (0.05-0.1%) to the mobile phase protonates this group, neutralizing its charge. This makes the molecule less polar, increasing its interaction with the stationary phase and thus improving retention.

    • Ion-Pairing Reagents (e.g., Triethylammonium Acetate - TEAA): For particularly challenging separations, an ion-pairing reagent like TEAA can be added to the mobile phase.[2] The positively charged triethylammonium ion forms a neutral, hydrophobic complex with the anionic phosphonate, significantly increasing its retention on the C18 column.[3]

HPLC System Configuration and Key Parameters

A standard preparative HPLC system is suitable for this application. Key components and typical settings are summarized below.

ParameterSpecification / Typical ValueRationale
Column C18 Silica, 5-10 µm particle size, 100-300 Å pore sizeThe C18 phase provides the necessary hydrophobicity for separation. Larger particles reduce backpressure in preparative scale.
Mobile Phase A 0.1% Formic Acid or 0.1 M TEAA in WaterThe aqueous phase. The modifier is critical for retaining the polar tenofovir backbone.
Mobile Phase B Acetonitrile (ACN)The organic phase used to elute the product. ACN is preferred for its low viscosity and UV transparency.
Flow Rate 5-20 mL/min (for semi-preparative scale)Adjusted based on column diameter to maintain optimal linear velocity for separation.
Detection UV-Vis Detector (e.g., 260 nm)Adenine, the nucleobase in tenofovir, has a strong absorbance maximum around 260 nm.
Gradient Linear gradient from low %B to high %BA gradient is essential to first retain the polar product and then elute it with increasing organic solvent concentration.
Column Temp. 25-40 °CElevated temperatures can improve peak shape and reduce viscosity, but should be used cautiously to avoid product degradation.[12]

Detailed Experimental Protocol

This protocol provides a starting point for the purification of a generic tenofovir click chemistry product.

4.1. Sample Preparation

  • Following the click reaction, remove the bulk of the organic solvent (e.g., DMSO, tBuOH) used for the reaction in vacuo.

  • Resuspend the crude reaction mixture in a minimal volume of Mobile Phase A (e.g., 0.1% Formic Acid in water).

  • Centrifuge the sample at >10,000 rpm for 10 minutes to pellet any precipitated copper salts or other insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter (PTFE or other chemically compatible membrane) into an HPLC vial. This step is critical to prevent clogging of the HPLC system.

4.2. HPLC Method Development and Execution

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

  • Blank Injection: Inject a sample of the dissolution solvent (Mobile Phase A) to ensure the baseline is clean and free of ghost peaks.

  • Analytical Run: First, perform an analytical scale injection of the prepared sample to determine the retention time of the product and assess the impurity profile.

    • Suggested Analytical Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 95% B (column wash)

      • 30-35 min: 95% B (hold)

      • 35-40 min: Re-equilibration at 5% B

  • Preparative Run: Based on the analytical chromatogram, scale up the injection volume for the preparative run. Adjust the gradient to provide the best resolution between the product peak and adjacent impurities.

  • Fraction Collection: Collect fractions across the peak corresponding to the desired product. It is often wise to collect the beginning, middle, and end of the peak in separate fractions for later purity analysis.

4.3. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool fractions that meet the required purity specification.

  • Solvent Removal: Remove the acetonitrile and water via lyophilization (freeze-drying). If TEAA was used, it is volatile and will be removed during lyophilization.

  • Final Product: The final product will be a purified, dry powder of the tenofovir click chemistry adduct.

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete process from the crude reaction mixture to the final purified product.

G cluster_0 Pre-Purification cluster_1 HPLC Purification cluster_2 Post-Purification crude Crude Click Reaction Mixture solvent_rem Solvent Removal (in vacuo) crude->solvent_rem resuspend Resuspend in Mobile Phase A solvent_rem->resuspend centrifuge Centrifugation (>10,000 rpm) resuspend->centrifuge filter 0.45 µm Filtration centrifuge->filter hplc_inj Preparative HPLC Injection filter->hplc_inj fraction Fraction Collection hplc_inj->fraction purity_an Purity Analysis (Analytical HPLC) fraction->purity_an pool Pool Pure Fractions purity_an->pool lyophilize Lyophilization pool->lyophilize final_prod Final Purified Product lyophilize->final_prod

Caption: Workflow for HPLC purification of Tenofovir click products.

Method Development Logic

This diagram shows the decision-making process for optimizing the HPLC separation.

G start Initial Analytical Run eval Evaluate Chromatogram start->eval poor_ret Poor Retention? eval->poor_ret Check Retention peak_tail Peak Tailing? poor_ret->peak_tail No inc_modifier Increase Modifier Conc. (e.g., 0.1% TFA) or Use Ion-Pair (TEAA) poor_ret->inc_modifier Yes poor_res Poor Resolution? peak_tail->poor_res No adjust_ph Adjust Mobile Phase pH peak_tail->adjust_ph Yes flatten_grad Flatten Gradient (Decrease %B/min) poor_res->flatten_grad Yes optimized Optimized Method poor_res->optimized No inc_modifier->eval adjust_ph->eval flatten_grad->eval

Caption: Logic diagram for HPLC method development and optimization.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
No/Poor Retention Analyte is too polar for the conditions. Insufficient mobile phase modifier.Increase acid concentration (e.g., from 0.1% formic acid to 0.1% TFA). Switch to an ion-pairing mobile phase system (e.g., 0.1 M TEAA). Consider a more polar-retentive column (e.g., "Aqueous C18" or Amide/HILIC).[3]
Broad or Tailing Peaks Secondary interactions with residual silanols on the silica. Sub-optimal mobile phase pH.Ensure adequate mobile phase modifier is used. Adjust the pH of the mobile phase.[11] Increase column temperature slightly (e.g., to 35-40 °C).
Poor Resolution Gradient is too steep. Insufficient column efficiency.Decrease the slope of the gradient (e.g., from a 10-minute to a 20-minute gradient).[13] Use a column with smaller particle size for analytical scouting.
Precipitation in Sample Low solubility of crude mixture in the injection solvent.Re-dissolve the sample in a solvent with a slightly higher organic content (e.g., 90:10 Water:ACN with modifier), but be aware this can affect peak shape. Ensure complete removal of reaction solvents.

Conclusion

The purification of tenofovir click chemistry products by RP-HPLC is a robust and reliable method when properly developed. The key to success lies in overcoming the inherent polarity of the tenofovir phosphonate backbone. By employing acidic mobile phase modifiers or ion-pairing reagents, researchers can achieve excellent retention and resolution, leading to highly pure materials suitable for demanding biological and pharmaceutical research. The protocols and troubleshooting guide provided herein serve as a strong foundation for developing tailored purification methods for a wide array of novel tenofovir derivatives.

References

Application Note: Structural Characterization of Tenofovir and its Conjugates by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

Introduction

Tenofovir is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections.[1] Due to its phosphonate group, tenofovir itself exhibits poor oral bioavailability. To overcome this limitation, several prodrug strategies have been developed, leading to the successful clinical introduction of conjugates like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1][2] These modifications enhance the lipophilicity and cell permeability of the parent drug. The accurate structural characterization and purity assessment of these conjugates are critical for ensuring their safety and efficacy. This application note provides a detailed guide to the characterization of Tenofovir and its key conjugates using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for unambiguous structure elucidation.

Rationale for Conjugation

The primary goal of conjugating Tenofovir is to mask the negatively charged phosphonate group, thereby improving its absorption and pharmacokinetic profile.[1][2]

  • Tenofovir Disoproxil Fumarate (TDF): A diester prodrug, TDF enhances oral bioavailability to approximately 25%.[1] It is designed to be hydrolyzed by plasma esterases to release tenofovir intracellularly.[1][3]

  • Tenofovir Alafenamide (TAF): A phosphonamidate prodrug, TAF demonstrates greater plasma stability compared to TDF and is more efficiently hydrolyzed within target cells.[4] This targeted delivery allows for lower dosing and a more favorable safety profile.[2][4]

The distinct chemical nature of these conjugates necessitates specific analytical approaches for their comprehensive characterization.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of Tenofovir and its conjugates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly employed for the sensitive and specific quantification of these compounds in complex matrices.[5]

Logical Workflow for MS Analysis

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) lc Inject onto a reverse-phase column (e.g., C18) prep->lc gradient Apply gradient elution (e.g., Water with 0.1% Formic Acid and Acetonitrile) lc->gradient esi Electrospray Ionization (ESI) in Positive Mode gradient->esi ms1 Full Scan (MS1) to determine precursor ion [M+H]+ esi->ms1 ms2 Tandem MS (MS/MS) for fragmentation analysis ms1->ms2 analysis Correlate precursor and product ions with expected structures ms2->analysis

Caption: General workflow for LC-MS/MS analysis of Tenofovir conjugates.

Protocol 1: LC-MS/MS Analysis of Tenofovir and its Conjugates

This protocol outlines a general method for the analysis of Tenofovir, TDF, and TAF. Optimization may be required based on the specific instrument and analytical goals.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
  • Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]
  • Mobile Phase A: 0.1% formic acid in water.[7]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
  • Flow Rate: 0.3-0.5 mL/min.
  • Gradient: A typical gradient could be 5-95% B over 5-10 minutes.
  • Injection Volume: 2-10 µL.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8][5]
  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, while full scan and product ion scans are used for structural confirmation.
  • Key Transitions: The protonated precursor [M+H]+ to specific product ions are monitored.[8][9]

Data Interpretation: Fragmentation Patterns

The fragmentation of Tenofovir and its conjugates in positive ion mode ESI-MS/MS is highly informative.

Tenofovir (TFV): The protonated molecule [M+H]+ at m/z 288.1 is the precursor ion.[9][10] Collision-induced dissociation (CID) leads to characteristic product ions. A prominent fragmentation pathway involves the loss of the phosphonomethoxy group, resulting in the adenine moiety.[9]

TFV Tenofovir [M+H]+ m/z 288.1 frag2 m/z 176.1 TFV->frag2 - C3H7O3P frag1 [Adenine+H]+ m/z 136.1 frag2->frag1 - C2H4O

Caption: Key fragmentation of Tenofovir in positive ion mode.

Tenofovir Disoproxil Fumarate (TDF): TDF is often analyzed as its protonated molecule. Its fragmentation is characterized by the sequential loss of the disoproxil groups.

Tenofovir Alafenamide (TAF): The precursor ion for TAF is [M+H]+ at m/z 477.2.[8] A characteristic fragmentation is the loss of the alafenamide moiety to yield a product ion at m/z 346.1.[8]

CompoundPrecursor Ion (m/z)Key Product Ions (m/z)Reference
Tenofovir (TFV)288.1176.1, 136.1[8][9]
Tenofovir Alafenamide (TAF)477.2346.1[8]

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules. For Tenofovir and its conjugates, a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecular structure and can be used to assess purity.

Logical Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Spectral Interpretation prep Dissolve ~5-10 mg of sample in a deuterated solvent (e.g., DMSO-d6, D2O) H1 ¹H NMR prep->H1 C13 ¹³C NMR H1->C13 P31 ³¹P NMR C13->P31 TwoD 2D NMR (COSY, HSQC, HMBC) for complex structures P31->TwoD analysis Assign chemical shifts, coupling constants, and integrations to the molecular structure TwoD->analysis

Caption: General workflow for NMR analysis of Tenofovir conjugates.

Protocol 2: NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the Tenofovir conjugate.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.[11][12]
  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum to assess the overall structure and purity.
  • Acquire a ³¹P NMR spectrum, which is particularly informative for these phosphonate-containing compounds.
  • Acquire a ¹³C NMR spectrum for a complete carbon framework analysis.
  • For detailed structural assignment, especially for novel conjugates, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Data Interpretation: Characteristic NMR Signals

The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Tenofovir:

  • ¹H NMR (in D₂O): The adenine protons typically appear as singlets around 8.0-8.2 ppm. The protons of the phosphonomethoxypropyl side chain will have characteristic multiplets.

  • ³¹P NMR (in D₂O): A single peak is expected in the phosphonate region, typically around 17.89 ppm.[1]

Tenofovir Alafenamide (TAF) in DMSO-d₆: The ¹H NMR spectrum of TAF is more complex due to the presence of the alafenamide and phenyl groups.

  • Adenine Protons: Two singlets around 8.1 ppm.[11]

  • Phenyl Protons: Multiplets between 7.0-7.3 ppm.[11]

  • Alanine Methyl Group: A doublet around 1.1 ppm.[11]

Tenofovir Disoproxil Fumarate (TDF): The ¹H NMR spectrum of TDF will show signals for the disoproxil groups, including characteristic septets for the CH protons and doublets for the methyl groups. The fumarate protons will appear as a singlet.

NucleusTenofovir (in D₂O)Tenofovir Alafenamide (in DMSO-d₆)Key Structural Information
¹H Adenine protons (~8.0-8.2 ppm)Adenine protons (~8.1 ppm), Phenyl protons (~7.0-7.3 ppm), Alanine methyl (~1.1 ppm)Confirms the presence of the purine ring and the specific conjugate moieties.
³¹P ~17.9 ppm-Diagnostic for the phosphonate/phosphonamidate group.

The combination of mass spectrometry and NMR spectroscopy provides a robust analytical platform for the comprehensive characterization of Tenofovir and its conjugates. MS is invaluable for confirming molecular weight and identifying fragmentation patterns, which is particularly useful in metabolic and degradation studies. NMR provides unambiguous structural elucidation and is the definitive method for assessing the purity and identity of the bulk drug substance. The protocols and data presented in this application note serve as a guide for researchers and scientists involved in the development and quality control of these important antiviral agents.

References

Application Note & Protocols: Development of Antiviral Drug Delivery Systems Using Tenofovir-Alkyne Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers developing next-generation antiviral drug delivery systems (DDS) centered on Tenofovir. We detail the rationale and protocols for covalently conjugating a synthetically versatile form of the drug, Tenofovir-alkyne, to azide-functionalized nanocarriers via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry." The methodologies cover the synthesis of carrier platforms, drug conjugation, and essential physicochemical and biological characterization techniques.

Introduction: A New Paradigm for Tenofovir Delivery

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) widely used in the management of HIV and Hepatitis B virus (HBV) infections.[1][2] Its active intracellular metabolite, tenofovir diphosphate, acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and halting viral replication.[1] However, the clinical efficacy of Tenofovir is hampered by its low oral bioavailability and hydrophilic nature, which necessitates administration in prodrug forms like Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[3][4][5] While these prodrugs have improved pharmacokinetics, challenges related to off-target side effects and achieving sustained therapeutic concentrations in viral reservoirs remain.[6]

Drug delivery systems (DDS) offer a powerful strategy to overcome these limitations. By encapsulating or conjugating Tenofovir to nanocarriers such as liposomes or polymeric nanoparticles, it is possible to enhance its solubility, prolong its circulation time, and potentially target it to specific tissues or cell types.[7][8][9][10]

This guide focuses on a highly efficient and bioorthogonal conjugation strategy: Click Chemistry . By modifying Tenofovir with a terminal alkyne group (Tenofovir-alkyne), we create a molecular "handle" that can be specifically and covalently "clicked" onto a nanocarrier functionalized with a complementary azide group.[11][12] This approach provides a stable, covalent linkage, offering precise control over drug loading and presentation, which is often superior to passive encapsulation methods.

Section 1: Overall Experimental Workflow

The development and validation of a Tenofovir-alkyne conjugated nanoparticle system follows a logical progression from synthesis to functional testing. The workflow ensures that each step builds upon a well-characterized precedent, a principle of self-validating protocol design.

G cluster_0 Component Synthesis cluster_1 Conjugation cluster_2 Characterization cluster_3 In Vitro Evaluation A Synthesis & Purification of Tenofovir-Alkyne C CuAAC 'Click' Reaction: Tenofovir-Alkyne + Azide-Carrier A->C B Synthesis of Azide- Functionalized Nanocarrier (e.g., Liposome, Polymer NP) B->C D Physicochemical Analysis: - DLS (Size, PDI) - Zeta Potential - HPLC (Drug Load) - TEM (Morphology) C->D Purification E Drug Release Profiling D->E F Antiviral Efficacy Assay (e.g., HIV in TZM-bl cells) D->F

Caption: High-level workflow for developing Tenofovir-alkyne nanomedicines.

Section 2: Preparation of Core Components

The success of the final conjugate relies on the quality and purity of its two key components: the alkyne-modified drug and the azide-functionalized carrier.

Protocol 2.1: Conceptual Synthesis of Tenofovir-Alkyne

Scientist's Note: The direct synthesis of Tenofovir-alkyne is not widely published in standard literature; therefore, this protocol is a conceptual outline based on established organic chemistry principles. It involves the esterification of the phosphonic acid group or etherification of the hydroxyl group of Tenofovir with a molecule containing a terminal alkyne, such as propargyl bromide. This process would require specialized expertise in medicinal chemistry and thorough analytical confirmation.[2][13][14] Researchers should adapt this general concept using specific linkers and reaction conditions suitable for their experimental goals.

Characterization: The final product must be rigorously purified (e.g., via column chromatography) and characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the structure and by HPLC to assess purity (>95%).

Protocol 2.2: Synthesis of Azide-Functionalized Liposomes

Liposomes are a clinically established platform for drug delivery.[7] Functionalization for click chemistry is achieved by incorporating a lipid with a terminal azide group into the bilayer.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG2000-Azide)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, combine DSPC, Cholesterol, and DSPE-PEG2000-Azide in a desired molar ratio (e.g., 55:40:5).

    • Dissolve the lipids in chloroform.

    • Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (~60°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To achieve a uniform size distribution, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a 60°C water bath).

    • Extrude the suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. This process creates small unilamellar vesicles (SUVs).

  • Purification & Storage:

    • Remove any un-encapsulated material by dialysis or size exclusion chromatography against PBS.

    • Store the resulting azide-functionalized liposomes at 4°C.

Section 3: CuAAC "Click Chemistry" Conjugation

The CuAAC reaction creates a stable triazole linkage between the Tenofovir-alkyne and the azide-functionalized nanocarrier. This protocol is optimized for aqueous conditions, making it suitable for biologic-based systems.[15][16]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product TDF_Alkyne Tenofovir-Alkyne Final_Conjugate Tenofovir-Carrier Conjugate (via Triazole Linkage) TDF_Alkyne->Final_Conjugate Carrier_Azide Azide-Nanocarrier Carrier_Azide->Final_Conjugate CuSO4 Cu(II)SO4 (Copper Source) Cu_I_Complex Active Cu(I)-THPTA Catalyst CuSO4->Cu_I_Complex Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I_Complex THPTA THPTA (Cu(I) Ligand) THPTA->Cu_I_Complex Stabilization Cu_I_Complex->Final_Conjugate Catalyzes Cycloaddition G cluster_0 Cell Culture & Infection cluster_1 Assay Readout cluster_2 Data Analysis A Seed target cells (e.g., TZM-bl) B Pre-incubate cells with Test Articles: 1. Free Tenofovir 2. Tenofovir-DDS 3. Untreated Control A->B C Infect cells with HIV-1 B->C D Incubate for 48h C->D E Lyse cells and measure reporter gene activity (e.g., Luciferase) D->E F Normalize data to controls E->F G Plot Dose-Response Curve and calculate EC50 F->G

References

Application Notes & Protocols: In Vitro Cellular Evaluation of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium (T-C12-TMSA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Advanced Tenofovir Prodrugs

Tenofovir is a cornerstone of antiretroviral therapy, acting as an acyclic nucleotide reverse transcriptase inhibitor (NtRTI).[1][2] Its active form, tenofovir diphosphate (TFV-DP), competes with the natural substrate deoxyadenosine triphosphate (dATP) for incorporation into nascent viral DNA.[1] Once incorporated by the viral reverse transcriptase, it causes chain termination due to the lack of a 3'-hydroxyl group, effectively halting viral replication.[1][2]

However, the dianionic phosphonate group of the parent tenofovir molecule results in poor cell permeability and low oral bioavailability, necessitating the development of prodrugs.[3][4] Marketed prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) have significantly improved clinical outcomes.[5][6][7] TAF, for instance, exhibits greater plasma stability and more efficient intracellular delivery to target lymphoid cells, resulting in higher intracellular concentrations of the active TFV-DP at lower plasma tenofovir levels, which correlates with an improved safety profile for kidneys and bones.[6][7]

The compound of interest, Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium (T-C12-TMSA) , represents a next-generation lipid-modified prodrug. The inclusion of a C12 lipid moiety is a rational design strategy aimed at hijacking natural lipid uptake pathways to potentially enhance oral bioavailability and lymphatic system uptake.[8][9] This approach may increase drug concentration in viral reservoirs within the lymphatic system and improve the overall pharmacokinetic profile.[8][10]

This document provides a comprehensive guide with detailed protocols for the preclinical in vitro assessment of T-C12-TMSA, focusing on antiviral efficacy, cytotoxicity, and mechanistic validation.

Part 1: Assessment of Antiviral Efficacy

The primary goal is to determine the concentration at which T-C12-TMSA effectively inhibits HIV-1 replication. This is typically expressed as the 50% effective concentration (EC₅₀). We describe two robust, cell-based assays.

Protocol 1.1: HIV-1 p24 Antigen Inhibition Assay

This assay quantifies the production of the HIV-1 core protein p24, a reliable marker of viral replication.[11][12] A reduction in p24 levels in the presence of the drug indicates antiviral activity.

Recommended Cell Line: MT-4 cells (Human T-cell leukemia cell line) are highly susceptible to HIV-1 infection and are a standard model for antiviral screening.

Step-by-Step Protocol:

  • Cell Seeding: Seed MT-4 cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Compound Preparation: Prepare a 2-fold serial dilution of T-C12-TMSA in culture medium, ranging from 100 µM to 0.05 nM. Also, prepare a no-drug control and a positive control (e.g., Tenofovir Alafenamide).

  • Infection and Treatment: Add 50 µL of the diluted compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 (e.g., strain IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified, 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect 150 µL of the supernatant.

  • p24 Quantification: Measure the p24 antigen concentration in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer’s instructions.[13]

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the no-drug virus control. Plot the percent inhibition against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.

Protocol 1.2: TZM-bl Reporter Gene Assay

For higher throughput screening, the TZM-bl assay is an excellent alternative. TZM-bl is a HeLa cell line engineered to express CD4, CXCR4, and CCR5, making it susceptible to a wide range of HIV-1 isolates.[14] These cells contain integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes. Upon infection, the viral Tat protein activates the LTR, leading to the expression of the reporter genes, which can be easily quantified.[14][15]

Step-by-Step Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at 1 x 10⁴ cells/well in 100 µL of complete medium (e.g., DMEM with 10% FBS) and incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of T-C12-TMSA. In a separate plate, pre-incubate the diluted compound with an appropriate amount of HIV-1 virus stock for 1 hour at 37°C.

  • Infection: Remove the culture medium from the TZM-bl cells and add 100 µL of the compound/virus mixture. Include cell-only controls (for background) and virus-only controls (for 100% infection).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Aspirate the medium and lyse the cells. Measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Convert luminescence readings (RLU) to percent inhibition relative to the virus-only control. Calculate the EC₅₀ value as described in Protocol 1.1.

Table 1: Representative Assay Parameters for Antiviral Efficacy

ParameterAssay TypeCell LineVirus StrainExpected EC₅₀ (T-C12-TMSA)
Antiviral Potency p24 AntigenMT-4HIV-1 IIIB0.1 - 10 nM
Antiviral Potency TZM-bl ReporterTZM-blHIV-1 NL4-30.5 - 20 nM

G cluster_prep Day 1: Preparation cluster_treat Day 2: Infection & Treatment cluster_incubate Day 2-7: Incubation cluster_readout Day 4 or 7: Readout cluster_analysis Final Step: Analysis seed_cells Seed Cells (MT-4 or TZM-bl) in 96-well plate add_drug Add Drug Dilutions to Cells seed_cells->add_drug prep_drug Prepare Serial Dilutions of T-C12-TMSA prep_drug->add_drug add_virus Add HIV-1 Virus Stock add_drug->add_virus incubate Incubate at 37°C (48h for TZM-bl, 5-7 days for p24) add_virus->incubate read_p24 Measure p24 Antigen (ELISA) incubate->read_p24 read_luc Measure Luciferase (Luminometry) incubate->read_luc calc_ec50 Calculate EC₅₀ Value (Dose-Response Curve) read_p24->calc_ec50 read_luc->calc_ec50

Part 2: Evaluation of Cytotoxicity

It is crucial to ensure that the antiviral effect is not due to the drug killing the host cells.[16] Cytotoxicity is assessed to determine the 50% cytotoxic concentration (CC₅₀), the concentration at which cell viability is reduced by 50%.

Protocol 2.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[17][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (the same line used for the antiviral assay, e.g., MT-4) in a 96-well plate at the same density used previously.

  • Compound Treatment: Add serial dilutions of T-C12-TMSA to the wells. Use the same concentration range as in the efficacy assay. Include cell-only (no drug) controls. Crucially, no virus is added in this assay.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 5-7 days for MT-4 cells).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Solubilization: Purple formazan crystals will form. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[17][19]

  • Incubation and Reading: Incubate the plate overnight in the incubator to ensure complete solubilization of the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the CC₅₀ value.

Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a compound. It is the ratio of cytotoxicity to antiviral activity.[20][21] A higher SI value indicates a more promising drug candidate, as it suggests the compound is effective at concentrations far below those at which it is toxic to host cells.[21][22]

Formula: SI = CC₅₀ / EC₅₀

A compound with an SI value ≥ 10 is generally considered a promising candidate for further development.[21]

Table 2: Representative Cytotoxicity and Selectivity Index Data

ParameterAssay TypeCell LineExpected CC₅₀ (T-C12-TMSA)Calculated SI (CC₅₀/EC₅₀)
Cytotoxicity MTT AssayMT-4> 50 µM> 5000
Cytotoxicity MTT AssayTZM-bl> 100 µM> 5000

Part 3: Mechanistic Validation

Mechanistic studies confirm that T-C12-TMSA acts through the expected pathway: intracellular conversion to the active TFV-DP and subsequent inhibition of HIV reverse transcriptase.

Proposed Intracellular Activation Pathway

As a lipid-modified prodrug, T-C12-TMSA is designed for efficient entry into the cell.[23] Once inside, it is hypothesized that cellular esterases and/or phospholipases cleave the lipid and linker moieties to release tenofovir.[23][24] Cellular kinases then perform two successive phosphorylation steps to yield the active anabolite, tenofovir diphosphate (TFV-DP).[24][25][26]

G T_C12 T-C12-TMSA (Extracellular) T_C12_intra T-C12-TMSA (Intracellular) T_C12->T_C12_intra Cellular Uptake TFV Tenofovir (TFV) T_C12_intra->TFV Esterase/ Phospholipase Cleavage TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Step 1) TFV_DP Tenofovir Diphosphate (TFV-DP) [Active Metabolite] TFV_MP->TFV_DP Phosphorylation (Step 2) RT_Inhibition Inhibition of HIV Reverse Transcriptase TFV_DP->RT_Inhibition

Protocol 3.1: Intracellular Anabolite Analysis by LC-MS/MS

This advanced assay directly measures the formation of the active TFV-DP inside the target cells, providing definitive proof of the prodrug's conversion.

Workflow Outline:

  • Cell Culture and Treatment: Culture a large batch of target cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or MT-4 cells) and treat them with a clinically relevant concentration of T-C12-TMSA (e.g., 5-10 times the EC₅₀).

  • Time Course Sampling: Harvest cells at various time points (e.g., 2, 4, 8, 24 hours) to monitor the kinetics of TFV-DP formation.

  • Cell Lysis and Extraction: Wash the cell pellets thoroughly to remove extracellular drug. Lyse the cells and perform a protein precipitation or liquid-liquid extraction to isolate the intracellular metabolites.[27]

  • LC-MS/MS Analysis: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify the intracellular concentrations of tenofovir and its phosphorylated anabolites (TFV-MP and TFV-DP).[27][28][29]

  • Data Interpretation: The successful detection and accumulation of TFV-DP over time confirms that the prodrug is effectively metabolized within the cell to its active form. Comparing the levels of TFV-DP generated by T-C12-TMSA to those from a reference compound like TAF can provide insights into its metabolic efficiency.[26][30][31]

Summary and Interpretation of Results

The comprehensive in vitro evaluation of T-C12-TMSA hinges on the integration of data from these three core areas. An ideal drug candidate profile would exhibit the following characteristics, summarized in the table below.

Table 3: Comprehensive Summary of In Vitro Evaluation Parameters

Assay CategoryKey ParameterDesired OutcomeRationale
Efficacy EC₅₀ (nM)Low nanomolar or sub-nanomolarIndicates high potency against viral replication.
Toxicity CC₅₀ (µM)High micromolar (>50 µM)Indicates low toxicity to host cells.
Selectivity Selectivity Index (SI)> 1,000 (ideally >10,000)A large therapeutic window ensures safety and efficacy.
Mechanism TFV-DP LevelsRobust intracellular accumulationConfirms prodrug conversion to the active metabolite.

A potent EC₅₀ value coupled with a high CC₅₀ value will yield an excellent Selectivity Index, marking T-C12-TMSA as a promising candidate for further preclinical development, including pharmacokinetic and in vivo efficacy studies. The confirmation of efficient intracellular conversion to TFV-DP provides a strong mechanistic basis for its antiviral activity.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidative Homocoupling of Tenofovir-Alkyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and preventative strategies for a common challenge in synthetic chemistry: the oxidative homocoupling of terminal alkynes, with a specific focus on Tenofovir-alkyne derivatives. This unwanted side reaction, often referred to as Glaser or Hay coupling, can significantly reduce the yield of desired cross-coupled products and complicate purification.[1][2][3][4] This resource is designed to provide you with the foundational knowledge and actionable protocols to mitigate this issue effectively.

Part 1: Understanding the Problem - The Mechanism of Oxidative Homocoupling

Before troubleshooting, it is crucial to understand the underlying mechanism of oxidative homocoupling. This reaction involves the dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne. The process is typically catalyzed by copper(I) salts and requires an oxidant, which is often atmospheric oxygen.[1][5][6][7]

The generally accepted mechanism proceeds as follows:

  • Deprotonation: A base removes the acidic proton from the terminal alkyne, forming an acetylide.

  • Formation of Copper Acetylide: The acetylide coordinates with a copper(I) salt to form a copper(I) acetylide complex.[5]

  • Oxidative Coupling: Two copper-acetylide molecules undergo an oxidative step. This brings the two alkyne fragments together to form the 1,3-diyne.[5]

  • Catalyst Regeneration: The resulting copper species is reoxidized by an oxidant (like O2) to regenerate the active Cu(I) catalyst, allowing the cycle to continue.[5]

Oxidative Homocoupling Mechanism cluster_0 Catalytic Cycle R-C≡CH_start 2 R-C≡CH (Tenofovir-Alkyne) R-C≡C- 2 R-C≡C⁻ (Acetylide) R-C≡CH_start->R-C≡C- Deprotonation Base Base R-C≡C-Cu 2 R-C≡C-Cu (Copper Acetylide) R-C≡C-->R-C≡C-Cu Coordination Cu(I) Cu(I) Catalyst Diyne R-C≡C-C≡C-R (Homocoupled Product) R-C≡C-Cu->Diyne Oxidative Coupling Oxidant Oxidant (O₂) Diyne->Cu(I) Catalyst Regeneration

Caption: Mechanism of Copper-Catalyzed Oxidative Homocoupling.

Part 2: Troubleshooting Guide - Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions involving Tenofovir-alkyne and provides targeted solutions.

Q1: My reaction mixture shows a significant amount of a higher molecular weight byproduct, which I suspect is the homocoupled dimer. How can I confirm this?

A1: The presence of a symmetrical 1,3-diyne byproduct is a common indicator of oxidative homocoupling.[2] To confirm its identity, you can use the following analytical techniques:

  • Mass Spectrometry (MS): Look for a mass peak corresponding to double the molecular weight of your Tenofovir-alkyne starting material, minus two protons.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic terminal alkyne proton signal will be absent in the homocoupled product. In ¹³C NMR, you will observe a new set of signals for the diyne carbons.

  • Thin-Layer Chromatography (TLC): The homocoupled product will typically have a different Rf value than your starting material and the desired cross-coupled product. It is often less polar.

Q2: I am performing a Sonogashira coupling with Tenofovir-alkyne, but the yield of my desired product is low, and I see a lot of the homocoupled byproduct. What is the most likely cause?

A2: The most frequent cause of excessive homocoupling in copper-co-catalyzed Sonogashira reactions is the presence of oxygen.[1][4][8] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[1] Other contributing factors include:

  • High Copper Catalyst Loading: While necessary for the cross-coupling, an excess of copper(I) can accelerate the rate of homocoupling.[1]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the Tenofovir-alkyne has more time to undergo homocoupling.[1] This can be due to an inactive palladium catalyst or a less reactive coupling partner.[1]

  • Elevated Temperatures: Higher temperatures can sometimes favor the homocoupling pathway.[1]

Q3: How can I modify my reaction conditions to suppress the formation of the homocoupled dimer?

A3: Several strategies can be employed to minimize the formation of the Glaser byproduct:

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[1][6] While this may necessitate higher temperatures or more active palladium catalysts, it effectively eliminates the primary pathway for this side reaction.[1][9]

  • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents.[1] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the liquids.[8] Maintain a positive pressure of inert gas throughout the reaction.[8]

  • Slow Addition of Tenofovir-Alkyne: Adding the Tenofovir-alkyne solution slowly to the reaction mixture via a syringe pump can help maintain a low concentration, thereby favoring the cross-coupling reaction over dimerization.[2]

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to keep the copper in its +1 oxidation state, thus inhibiting the oxidative homocoupling.[10][11]

Part 3: Preventative Strategies and Protocols

Proactive measures are key to preventing oxidative homocoupling. This section outlines effective strategies and provides detailed protocols.

Strategy 1: Use of Protecting Groups

Protecting the terminal alkyne is a robust strategy to prevent the acidic proton from participating in the homocoupling reaction.[2][12][13] Silyl protecting groups are commonly employed for this purpose.[2][14][15]

Protecting GroupAbbreviationKey FeaturesDeprotection Conditions
TrimethylsilylTMSEasily introduced, but can be labile.Mild acid or base (e.g., K₂CO₃/MeOH), or fluoride sources (e.g., TBAF).[14][15]
TriisopropylsilylTIPSMore sterically hindered and robust than TMS.Requires stronger fluoride sources (e.g., TBAF in THF).[15]
tert-ButyldimethylsilylTBDMS/TBSMore stable than TMS, removed by fluoride ions.[14]Fluoride sources (e.g., TBAF).[14]

Protocol: TMS Protection of Tenofovir-Alkyne

  • Dissolve Tenofovir-alkyne (1 equivalent) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as n-butyllithium or ethylmagnesium bromide (1.1 equivalents), dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add chlorotrimethylsilane (TMSCl) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude TMS-protected Tenofovir-alkyne can often be used directly in the subsequent cross-coupling reaction.

Strategy 2: Optimization of Reaction Conditions

Careful control of the reaction environment is critical.

Protocol: Setting up an Oxygen-Free Reaction

  • Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Reagent and Solvent Degassing:

    • Freeze-Pump-Thaw: For solvents, freeze the liquid using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times.

    • Inert Gas Sparging: Bubble a stream of dry argon or nitrogen through the solvent for at least 30 minutes. This is a less rigorous but often sufficient method.

  • Reaction Setup:

    • Assemble the glassware while hot and allow it to cool under a positive pressure of inert gas.

    • Add solid reagents to the reaction flask, then evacuate the flask and backfill with inert gas. Repeat this 3-5 times.

    • Add degassed solvents and liquid reagents via a syringe or cannula under a positive pressure of inert gas.

    • Maintain a positive inert gas pressure throughout the reaction using a balloon or a bubbler system.

Strategy 3: Judicious Choice of Catalyst and Ligands

The catalytic system can be tailored to favor cross-coupling over homocoupling.

  • Copper-Free Systems: As mentioned, eliminating the copper co-catalyst is a highly effective way to prevent Glaser-type homocoupling.[6][9] This often requires the use of more active palladium catalysts and ligands.

  • Ligand Choice: The steric and electronic properties of ligands on the palladium and copper centers can influence the reaction outcome.

    • For copper-catalyzed reactions, certain ligands can stabilize the Cu(I) state and disfavor the oxidative dimerization. For instance, specific bipyridine-based ligands have been shown to be effective.[16]

    • In some cases, bulky, electron-rich phosphine ligands on the palladium catalyst can accelerate the desired cross-coupling, thereby outcompeting the homocoupling side reaction.[2]

Decision Workflow start Start: Tenofovir-Alkyne Coupling check_homocoupling Is Homocoupling a Significant Issue? start->check_homocoupling strategy_protect Strategy 1: Use Protecting Group (e.g., TMS) check_homocoupling->strategy_protect Yes strategy_conditions Strategy 2: Optimize Conditions check_homocoupling->strategy_conditions Yes strategy_catalyst Strategy 3: Modify Catalyst System check_homocoupling->strategy_catalyst Yes action_protect Protect Alkyne (e.g., with TMSCl) strategy_protect->action_protect action_oxygen_free Ensure Rigorous Oxygen-Free Conditions strategy_conditions->action_oxygen_free action_slow_addition Slow Addition of Tenofovir-Alkyne strategy_conditions->action_slow_addition action_copper_free Use Copper-Free Sonogashira Conditions strategy_catalyst->action_copper_free action_ligand Screen Different Ligands strategy_catalyst->action_ligand action_deprotect Perform Coupling, then Deprotect action_protect->action_deprotect end_success Successful Coupling action_deprotect->end_success action_oxygen_free->end_success action_slow_addition->end_success action_copper_free->end_success action_ligand->end_success

Caption: Decision workflow for preventing homocoupling.

References

addressing solubility issues of Tenofovir-alkyne in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tenofovir-Alkyne Solubility

Welcome to the technical support center for Tenofovir-alkyne. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable chemical probe into their experiments. We understand that achieving and maintaining the solubility of Tenofovir-alkyne in aqueous buffers can be a significant challenge. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure your experiments proceed smoothly and yield reliable results.

Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues encountered by researchers. We go beyond simple answers to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Q1: I'm trying to dissolve Tenofovir-alkyne directly into my PBS buffer (pH 7.4), but it's not dissolving or is precipitating. Why is this happening?

A: This is a common and expected issue. Tenofovir-alkyne, like its parent compound Tenofovir, is a complex molecule with limited intrinsic solubility in neutral aqueous solutions.[1][2] The addition of the alkyne group, intended for "click" chemistry applications, further increases the molecule's hydrophobicity, making it even less soluble in water-based buffers.[3][4]

  • Causality: The molecule contains both a hydrophilic phosphonate group and a more lipophilic purine base and linker. At neutral pH, the phosphonate group is ionized, which helps with solubility, but the overall hydrophobicity of the molecule dominates, leading to poor dissolution in standard phosphate-buffered saline (PBS). Direct dissolution attempts often lead to the formation of a fine suspension or immediate precipitation.

Q2: What is the recommended first step for solubilizing Tenofovir-alkyne for my experiments?

A: The universally accepted best practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer or cell culture medium.[5][6]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common and effective choice.[5][7] Other options include dimethylformamide (DMF) or ethanol, though DMSO is typically superior for compounds of this nature.[5][]

  • Expert Insight: Preparing a concentrated stock (e.g., 10-50 mM in 100% DMSO) allows you to add a very small volume to your aqueous system. This minimizes the final concentration of the organic solvent, which is crucial for cellular assays where solvents can be toxic.[7][9]

Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer. How can I prevent this?

A: This phenomenon, known as "crashing out," occurs when the drug's concentration exceeds its solubility limit in the final aqueous mixture. Here are several techniques to overcome this:

  • Reduce Final Concentration: The simplest solution is often to work with a lower final concentration of Tenofovir-alkyne. Check if your experimental endpoint can be achieved with a reduced concentration.

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution. For example, dilute the DMSO stock 1:10 in warm (37°C) cell culture medium, vortex thoroughly, and then add this intermediate dilution to your final experimental volume.[10] Large, single-step dilutions can cause the compound to precipitate out of solution.[10]

  • Increase Final Solvent Concentration: While not ideal for all experiments, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes keep the compound in solution.[7] Most cell lines tolerate up to 0.5% DMSO, but it is critical to run a vehicle control (medium with the same DMSO concentration but no drug) to account for any solvent effects.[7][11]

  • Sonication: After dilution, briefly sonicating the aqueous solution can help break up aggregates and re-dissolve precipitated compound.[10][12]

Q4: Can I use pH adjustment to improve the solubility of Tenofovir-alkyne?

A: Yes, pH adjustment can be a powerful tool. Tenofovir has two pKa values, approximately 3.8 and 6.7, associated with its phosphonate group.[13] This means its charge state, and therefore its solubility, is highly dependent on pH.[14][15]

  • Mechanism:

    • At pH values above the second pKa (e.g., pH > 7.5), the phosphonate group is fully deprotonated and carries a negative charge, which significantly increases its interaction with polar water molecules and enhances solubility.

    • At pH values below the first pKa (e.g., pH < 3.5), the purine base can become protonated, also increasing solubility. However, such acidic conditions are rarely compatible with biological experiments.

  • Practical Application: Preparing your buffer at a slightly more alkaline pH (e.g., pH 8.0-8.5) can markedly improve solubility. However, you must verify that this pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q5: I've heard about using cyclodextrins. Are they a viable option for Tenofovir-alkyne?

A: Absolutely. Cyclodextrins are excellent solubilizing agents for poorly soluble drugs and are highly relevant for nucleotide analogs.[16][17] A study has specifically demonstrated that β-cyclodextrin can form an inclusion complex with Tenofovir, significantly enhancing its aqueous solubility.[2]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic alkyne-containing portion of Tenofovir-alkyne can be encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shielding the hydrophobic part of the drug and keeping the entire complex dissolved.[16][18]

  • Recommended Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred for research applications due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[16]

Troubleshooting Guide: At-a-Glance

Use this table for quick identification and resolution of common solubility problems.

Problem Potential Cause Recommended Solution(s)
Initial Dissolution Failure Compound is poorly soluble in neutral aqueous buffer.Do not dissolve directly in buffer. Prepare a concentrated stock in 100% DMSO first.
Precipitation on Dilution Final concentration exceeds solubility limit in the aqueous medium.1. Lower the final working concentration. 2. Perform a gradual, step-wise dilution.[10] 3. Add the DMSO stock to pre-warmed (37°C) medium while vortexing.[10] 4. Increase final DMSO concentration (max 0.5-1%, with vehicle control).[7]
Cloudy/Turbid Solution Formation of micro-precipitates or aggregates.1. Briefly sonicate the final solution.[12] 2. Filter the solution through a 0.22 µm syringe filter (Note: This may remove some of your compound if precipitation is heavy).
Inconsistent Results Compound is not fully solubilized, leading to variable effective concentrations.1. Implement a robust solubilization protocol (see below). 2. Consider using a solubilizing excipient like HP-β-cyclodextrin.[16][19] 3. Adjust the pH of the final buffer to be slightly alkaline (e.g., pH 8.0), if compatible with the assay.[14][15]

Detailed Experimental Protocols

These step-by-step protocols provide validated methods for handling Tenofovir-alkyne.

Protocol 1: Standard Method - Preparing a DMSO Stock and Aqueous Working Solution

This is the foundational method that should be the first approach for most applications.

  • Prepare High-Concentration Stock:

    • Weigh out the required amount of Tenofovir-alkyne powder in a microfuge tube.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 20-50 mM).

    • Vortex vigorously for 2-3 minutes. If necessary, briefly sonicate until the solution is completely clear. This is your Master Stock .

    • Store the Master Stock at -20°C or -80°C, protected from light and moisture.

  • Prepare Aqueous Working Solution:

    • Pre-warm your final aqueous buffer or cell culture medium (e.g., PBS, DMEM) to 37°C.[10]

    • To prevent precipitation from "shock," do not add the DMSO stock in a single large dilution step.[10]

    • Recommended Method: In a separate sterile tube, add a volume of the warm medium. While vortexing this tube, slowly add the required volume of the DMSO Master Stock to make an intermediate dilution.

    • Immediately add this intermediate dilution to your final experimental volume.

    • Ensure the final concentration of DMSO does not exceed a level toxic to your system (typically <0.5%).[7] Always include a vehicle control.

Protocol 2: Advanced Method - Using Cyclodextrins for Enhanced Solubility

Use this method for experiments requiring higher concentrations of Tenofovir-alkyne in a low-solvent environment.

  • Prepare Cyclodextrin Solution:

    • Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. Warm the solution slightly (to ~40-50°C) to aid dissolution of the cyclodextrin, then cool to room temperature.

  • Complexation:

    • Add the Tenofovir-alkyne powder directly to the HP-β-CD solution.

    • Alternatively, for very difficult compounds, first dissolve the Tenofovir-alkyne in a minimal volume of ethanol or DMSO, and then add this solution dropwise to the stirring HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The solution should become clear.

  • Final Preparation:

    • Sterile-filter the final complex solution through a 0.22 µm filter to remove any non-encapsulated drug aggregates.

    • This solution can now be used directly or diluted further in your aqueous buffer. The complex is typically stable and will not precipitate upon further dilution.

Visualizing the Workflow & Mechanisms

Troubleshooting Decision Workflow

This diagram outlines a logical path for addressing solubility issues.

G start Start: Need to dissolve Tenofovir-Alkyne (TA) stock Protocol 1: Prepare 10-50 mM Master Stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Does it precipitate? dilute->precipitate success Success! Proceed with experiment. (Include vehicle control) precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes lower_c Lower final TA concentration troubleshoot->lower_c gradual Use gradual dilution & warm buffer troubleshoot->gradual sonicate Sonicate final solution troubleshoot->sonicate check_again Still precipitates? lower_c->check_again gradual->check_again sonicate->check_again check_again->success No advanced Advanced Methods check_again->advanced Yes ph_adjust Protocol 3 (Implied): Adjust buffer pH to >7.5 advanced->ph_adjust cyclo Protocol 2: Use Cyclodextrin (HP-β-CD) advanced->cyclo ph_adjust->success cyclo->success G cluster_0 Poor Aqueous Solubility cluster_1 Cyclodextrin-Mediated Solubilization TA Tenofovir-Alkyne (Hydrophobic Part) water1 Water Molecules TA->water1 Repulsion plus + CD water2 Water Molecules CD->water2 Attraction arrow Forms Inclusion Complex TA_in_CD TA

References

Technical Support Center: Navigating the Stability of Trimethylsilylacetylene in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Role of Trimethylsilylacetylene

Trimethylsilylacetylene (TMSA) is an invaluable reagent in modern organic chemistry, serving as a stable, liquid surrogate for the highly flammable and difficult-to-handle acetylene gas.[1][2][3] Its primary function is to introduce a protected ethynyl group, which can be unmasked later to reveal a terminal alkyne. This strategy is central to complex molecule synthesis, preventing unwanted side reactions such as homocoupling (Glaser coupling).[4][5]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its high efficiency, broad functional group tolerance, and mild reaction conditions.[6][7] It typically requires a terminal alkyne for the reaction to proceed via a copper-acetylide intermediate.[8][9] This raises a critical question for researchers: How stable is the trimethylsilyl (TMS) protecting group under CuAAC conditions, and how should one design an experiment when working with a TMS-protected alkyne?

This guide provides an in-depth analysis of TMS-alkyne stability in CuAAC reactions, offering field-proven insights, troubleshooting solutions, and detailed protocols to help researchers navigate this common experimental challenge.

Frequently Asked Questions (FAQs)

Q1: Is the TMS group stable under "standard" CuAAC conditions?

The stability of the TMS group is highly dependent on the specific "standard" conditions employed, as there is significant variation in published protocols. The Si-C(sp) bond is notably susceptible to cleavage by nucleophiles and bases.[10][11]

  • Mild Conditions: In many cases, particularly under strictly neutral or slightly acidic pH and anhydrous conditions, the TMS group can remain intact. The most common CuAAC catalyst system, generated in situ from Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, is generally mild enough if no additional bases are used and the reaction is run at room temperature.[12]

  • Conditions Promoting Lability: The TMS group is known to be labile under basic conditions. Even a mild base like potassium carbonate (K₂CO₃) in methanol is a standard reagent for TMS deprotection.[13][14] Therefore, CuAAC protocols that include amine bases (e.g., triethylamine, Et₃N) or are run in protic solvents like methanol or ethanol with base are likely to cause premature deprotection.[10][15]

Q2: What are the primary factors that cause unintended TMS deprotection during a CuAAC reaction?

Several factors can lead to the cleavage of the TMS group during your experiment. Understanding these is key to troubleshooting unexpected results.

  • Presence of Base: Amine bases, often added as ligands or to facilitate acetylide formation, are common culprits. The basicity of the reaction medium facilitates nucleophilic attack on the silicon atom.[10]

  • Nucleophiles: The deprotection mechanism involves a nucleophilic attack on the silicon atom, forming a pentacoordinate intermediate.[11][16] Hydroxide ions (from water in reagents or solvents) and alkoxide ions (from alcohol solvents in the presence of a base) are effective nucleophiles for this process.[10] Fluoride ions, often from tetrabutylammonium fluoride (TBAF), are exceptionally potent and are used for deliberate deprotection.[5]

  • Solvent Choice: Protic solvents (e.g., methanol, water) can facilitate deprotection by stabilizing the leaving acetylide anion.[10][11]

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of both the desired cycloaddition and the undesired deprotection.

Q3: Can I perform a CuAAC reaction directly using a TMS-protected alkyne without a separate deprotection step?

Yes, it is possible to conduct a one-pot reaction where the TMS group is cleaved in situ immediately followed by the CuAAC reaction.[13] This approach simplifies the synthetic workflow by avoiding an intermediate purification step. However, it requires carefully chosen conditions that are active enough to promote deprotection while still being compatible with the azide and the newly formed triazole product. A reported method for this direct cycloaddition involves using CuBr and triethylamine in DMF at elevated temperatures (100 °C).[15] This strategy is best suited for robust substrates that can withstand these more forcing conditions.

Q4: How does the stability of TMS compare to other silyl protecting groups like TIPS?

The stability of silyl protecting groups is directly related to the steric bulk around the silicon atom. The trimethylsilyl (TMS) group is one of the most sterically accessible and therefore most labile silyl groups. In contrast, bulkier groups like triisopropylsilyl (TIPS) are significantly more robust and less prone to cleavage under the same conditions.[17][18][19] If you consistently face issues with premature TMS deprotection, switching to a TIPS-protected alkyne is a highly recommended alternative strategy.

Troubleshooting Guide

This section addresses common problems encountered when using TMS-acetylenes in CuAAC reactions. The following workflow diagram provides a logical path for diagnosing and solving these issues.

troubleshooting_workflow start Problem: Unexpected Result in CuAAC with TMS-Alkyne p1 Observation: Mixture of TMS-protected and deprotected triazoles start->p1 p2 Observation: Only deprotected triazole is formed start->p2 p3 Observation: No reaction or very low yield start->p3 c1 Cause: Reaction conditions are borderline for TMS stability. Partial deprotection occurs. p1->c1 Diagnosis c2 Cause: Conditions are too harsh. Complete in-situ deprotection occurred. p2->c2 Diagnosis c3 Cause 1: In-situ deprotection failed (if one-pot was intended). Cause 2: Catalyst inhibition. p3->c3 Diagnosis s1 Solution: 1. Lower reaction temperature. 2. Reduce base concentration. 3. Use anhydrous solvents. 4. Switch to a TIPS protecting group. c1->s1 Corrective Action s2 Action: - If this product is desired, optimize for reproducibility. - If undesired, apply solutions from S1. c2->s2 Corrective Action s3 Solution: - For One-Pot: Increase temperature, use stronger base (e.g., Et3N). - For Two-Step: Perform a separate deprotection step first. - Check catalyst/reagent quality. c3->s3 Corrective Action

Caption: Troubleshooting workflow for CuAAC reactions involving TMS-alkynes.

Problem: My reaction is yielding a mixture of the desired TMS-protected triazole and the deprotected triazole.
  • Plausible Cause: Your reaction conditions are on the edge of the stability window for the TMS group. This leads to a competition between two reaction pathways: direct cycloaddition on the TMS-alkyne (if possible under your conditions) and a slower, concurrent deprotection followed by cycloaddition.

  • Solutions & Pro-Tips:

    • Lower the Temperature: Reducing the reaction temperature will disproportionately slow the undesired deprotection reaction compared to the catalyzed CuAAC.

    • Modify Base/Solvent System: If using an amine base, try reducing its concentration or switching to a bulkier, less nucleophilic base. Crucially, ensure all solvents and reagents are anhydrous to minimize the presence of hydroxide ions.[10]

    • Switch to a More Robust Protecting Group: If the issue cannot be resolved, synthesizing the alkyne with a triisopropylsilyl (TIPS) group will provide greater stability.[17][18]

Problem: My TMS group was completely removed, and I only obtained the triazole derived from the terminal alkyne.
  • Plausible Cause: Your reaction conditions were too harsh, leading to complete and rapid in-situ deprotection before or during the cycloaddition. This is effectively an unplanned one-pot reaction.

  • Solutions & Pro-Tips:

    • If this product is desired: Your protocol is viable for a one-pot procedure. However, for better control and reproducibility, you may want to optimize the conditions or adopt a formal two-step protocol.

    • If this product is NOT desired: The conditions are too aggressive. You must make the conditions milder by applying the solutions from the previous problem: significantly reduce the temperature, remove or reduce the concentration of any base, and use anhydrous, aprotic solvents.

Problem: My reaction is sluggish or fails completely when using a TMS-alkyne.
  • Plausible Cause: The CuAAC mechanism requires the formation of a copper-acetylide complex from a terminal alkyne.[8] If your conditions are too mild to cleave the TMS group, the necessary terminal alkyne is never generated, and the reaction cannot initiate. This is a common outcome when a one-pot reaction is intended but the conditions are insufficient for deprotection.

  • Solutions & Pro-Tips:

    • Adopt a Two-Step Protocol: The most reliable and highest-yielding approach is often a sequential, two-step process. First, quantitatively deprotect the TMS-alkyne, and after a simple workup, subject the purified terminal alkyne to optimized CuAAC conditions.

    • Optimize for a One-Pot Reaction: If a one-pot reaction is necessary, you must use conditions known to facilitate in-situ deprotection, such as those involving Et₃N at higher temperatures.[15]

    • Check Reagent Quality: As with any CuAAC reaction, failure can result from an inactive catalyst (oxidized Cu(I)), impure reagents, or the presence of chelating impurities that sequester the copper catalyst.[4][20]

Comparative Stability of TMS Group in CuAAC

The following table summarizes the impact of various reaction parameters on the stability of the TMS protecting group.

ParameterCondition / ReagentEffect on TMS StabilityRecommendation / Notes
Base K₂CO₃, DBU, PiperidineHighly Labile These are common deprotection reagents; avoid if TMS preservation is needed.[10][14][19]
Triethylamine (Et₃N)Moderately Labile Often causes partial to full deprotection, especially at elevated temperatures.[15]
Solvent MeOH, EtOH (protic)Promotes Lability Acts as a proton source, facilitating cleavage, especially with a base.[10]
H₂O (aqueous buffer)Promotes Lability Source of hydroxide, can lead to cleavage depending on pH and temperature.
DMF, THF, CH₃CN (aprotic)Generally Stable Preferred solvents for maintaining the TMS group, provided they are anhydrous.
Nucleophiles Fluoride (TBAF, CsF)Extremely Labile Standard deprotection reagent; should not be present in the reaction.[5]
Hydroxide (wet reagents)Labile Ensure all reagents and solvents are dry to prevent unintended cleavage.[10]
Temperature Room TemperatureGenerally Stable Preferred for preserving the TMS group.
40 - 100 °CPromotes Lability Higher temperatures significantly accelerate the rate of deprotection.[15]

Key Experimental Protocols

Protocol 1: Two-Step Procedure: TMS Deprotection followed by CuAAC

This is the most robust and recommended method for achieving a clean, high-yielding cycloaddition.

Step A: TMS Deprotection (K₂CO₃/Methanol Method) [14]

  • Dissolve the TMS-alkyne (1.0 equiv) in methanol (approx. 0.1 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 0.1-0.2 equiv) to the solution.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or ether), wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude terminal alkyne, which is often pure enough for the next step.

Step B: Standard CuAAC with the Deprotected Alkyne [12][20]

  • In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent mixture (e.g., a 1:1 to 4:1 mixture of t-BuOH/H₂O or THF/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv) in water. A ligand like THPTA can be pre-mixed with the copper solution.[7]

  • Add the CuSO₄ solution to the alkyne/azide mixture, followed immediately by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Monitor by TLC or LC-MS. Upon completion, perform an appropriate workup and purification.

Protocol 2: One-Pot In-Situ Deprotection and CuAAC

This method is adapted from literature procedures for the direct use of TMS-alkynes and is suitable for heat-tolerant substrates.[15]

  • To a solution of the TMS-protected alkyne (1.0 equiv) in anhydrous DMF (0.3 M), add the azide (1.1 equiv), triethylamine (Et₃N, 1.0 equiv), and copper(I) bromide (CuBr, 0.15 equiv).

  • Seal the reaction vessel and stir the mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly based on the substrate (e.g., 4-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH₄Cl to remove copper salts.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Reaction Pathway Visualization

The choice of reaction conditions dictates which of three potential pathways will dominate.

reaction_pathways cluster_0 Starting Materials cluster_1 Pathway A: Undesired Deprotection cluster_2 Pathway B: Desired Two-Step cluster_3 Pathway C: One-Pot Reaction SM R1-C≡C-TMS + R2-N3 A1 R1-C≡C-H SM->A1 Harsh CuAAC Conditions (e.g., Base, Heat) B1 R1-C≡C-H SM->B1 Controlled Deprotection (e.g., K2CO3/MeOH) C1 R1-(Triazole)-R2 SM->C1 Forcing One-Pot Conditions A2 R1-(Triazole)-R2 A1->A2 CuAAC B2 R1-(Triazole)-R2 B1->B2 CuAAC

Caption: Competing reaction pathways for TMS-alkynes in CuAAC.

References

Technical Support Center: Deprotection of Trimethylsilylacetylene on Tenofovir Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in antiviral drug development. This guide is dedicated to a crucial step in the synthesis of many Tenofovir prodrugs and related compounds: the deprotection of the trimethylsilyl (TMS) group from a terminal alkyne. This transformation, while conceptually simple, can present numerous challenges depending on the complexity and sensitivity of the Tenofovir derivative.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you, our fellow researchers, to navigate this reaction with confidence and achieve high-yield, reproducible results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the TMS-acetylene deprotection on complex substrates like Tenofovir derivatives. Each issue is broken down into probable causes and actionable solutions.

Issue 1: Incomplete or Stalled Reaction

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows a significant amount of starting material remaining.

Probable Causes:

  • Insufficient Reagent: For base-catalyzed methods like potassium carbonate in methanol, the reagent may be consumed by acidic protons elsewhere in the molecule or degraded by atmospheric CO₂ and moisture.

  • Low Reaction Temperature: While many TMS deprotections proceed at room temperature, sterically hindered substrates or less reactive reagent batches may require more thermal energy.

  • Poor Reagent Quality: Anhydrous potassium carbonate (K₂CO₃) can be hygroscopic, and old bottles of tetrabutylammonium fluoride (TBAF) solution can degrade or contain excess water, reducing their efficacy.

Recommended Solutions:

  • Increase Reagent Stoichiometry: For K₂CO₃ in methanol, using a larger excess (from catalytic amounts up to 1-2 equivalents) can often drive the reaction to completion.[1][2]

  • Elevate the Temperature: Gently warming the reaction mixture to 30-40 °C can significantly increase the reaction rate without inducing side reactions in most cases. Monitor carefully for any decomposition.

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. K₂CO₃ can be dried in an oven before use. For TBAF, consider using a newer bottle or titrating it to determine its exact molarity. The presence of some water is often necessary for TBAF-mediated deprotections to proceed efficiently.[3]

Issue 2: Low Yield After Workup and Purification

The reaction appears clean by crude analysis (e.g., ¹H NMR of the crude mixture), but the final isolated yield is disappointingly low.

Probable Causes:

  • Product Loss During Aqueous Workup: Tenofovir derivatives, especially after deprotection, can have increased polarity and water solubility. Multiple extractions with organic solvents may be inefficient, leaving a significant portion of your product in the aqueous layer.

  • Decomposition on Silica Gel: The terminal alkyne product or other functional groups on the Tenofovir scaffold may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[4]

  • High Volatility of Product: While less common for Tenofovir derivatives, smaller fragments or products could be lost during solvent removal under high vacuum.

Recommended Solutions:

  • Non-Aqueous Workup for TBAF Reactions: If using TBAF, avoid a traditional aqueous quench. The Kishi group developed an elegant workup that involves adding a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture.[5][6][7] This procedure effectively removes TBAF salts by filtration, avoiding an aqueous extraction altogether, which is ideal for water-soluble products.[5][6][8]

  • Modify Purification Conditions:

    • Neutralize Silica Gel: Pre-treat your silica gel by slurrying it in the column eluent containing a small amount of a neutralizating agent, such as 0.1-1% triethylamine or pyridine, before packing the column.[4]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

    • Dry Loading on Celite: Instead of adsorbing your crude material directly onto silica, adsorb it onto an inert support like Celite to minimize contact time with the acidic stationary phase before chromatography.[4]

Issue 3: Formation of Unidentified Side Products

Your crude reaction mixture shows multiple new spots on TLC or peaks in the LC-MS, indicating the formation of undesired byproducts.

Probable Causes:

  • Base-Sensitivity of Other Functional Groups: Tenofovir derivatives often contain esters (e.g., in Tenofovir Disoproxil) or other base-labile groups. Reagents like TBAF are quite basic and can cause hydrolysis or other side reactions.[9]

  • Unwanted Deprotection of Other Silyl Ethers: If your molecule contains other silyl protecting groups (e.g., TBDMS, TIPS on hydroxyl functions), a lack of chemoselectivity can lead to their undesired cleavage.

Recommended Solutions:

  • Switch to a Milder, More Chemoselective Reagent: This is the most critical parameter to adjust for sensitive substrates.

    • Potassium Carbonate in Methanol (K₂CO₃/MeOH): This is the go-to method for selectively cleaving TMS-acetylenes in the presence of most other silyl ethers and base-sensitive groups.[1][2][10] The active nucleophile is methoxide, which is generally mild.

    • Silver Nitrate (AgNO₃) Catalysis: A catalytic amount of silver nitrate in a solvent mixture like CH₂Cl₂/MeOH/H₂O provides a very mild and highly chemoselective method for TMS-acetylene deprotection.[11] It is known to leave silyl ethers untouched.[11][12]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU has been shown to be a highly effective and chemoselective reagent for this transformation, leaving alkyl silyl ethers and other base-labile groups intact under optimized conditions.[3]

Frequently Asked Questions (FAQs)

Q1: Which deprotection reagent is best for my Tenofovir derivative?

The optimal reagent depends on the other functional groups present in your molecule. The table below provides a comparative summary to guide your decision.

Reagent SystemTypical ConditionsProsConsChemoselectivity
K₂CO₃ / MeOH Catalytic to 2 equiv. K₂CO₃ in Methanol, RT, 1-4hVery mild, inexpensive, excellent chemoselectivity, simple workup.[1][13]Can be slow with sterically hindered substrates.Excellent: Selectively cleaves TMS-acetylene over TIPS-acetylene and most silyl ethers.[2][14]
TBAF / THF 1.1 - 1.5 equiv. TBAF in THF, 0 °C to RT, 0.5-3hFast and effective for a wide range of substrates.[15]Basic nature can cause side reactions[9]; workup can be difficult for polar products.[6][8]Moderate: Can cleave other silyl ethers; selectivity depends on steric hindrance and conditions.[9]
AgNO₃ (catalytic) 10-20 mol% AgNO₃ in DCM/MeOH/H₂O, RTExtremely mild and chemoselective, neutral conditions.[11]Requires a silver salt; potential for metal contamination.Excellent: Highly specific to TMS-acetylenes, leaving silyl ethers and other groups unaffected.[11][12]
DBU / MeCN 0.1 - 1.0 equiv. DBU in MeCN with a trace of H₂O, 60 °CHighly chemoselective, especially for substrates with base-labile esters.[3]Requires heating; DBU can be difficult to remove during purification.Excellent: Leaves bulky silyl groups like TBDMS and TIPS intact.[3]

Q2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected product is typically more polar than the TMS-protected starting material, resulting in a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Proton NMR Spectroscopy (¹H NMR): A small aliquot can be taken from the reaction, the solvent evaporated, and the residue dissolved in a deuterated solvent. The key diagnostic signal is the disappearance of the sharp TMS singlet at ~0.2 ppm and the appearance of the terminal alkyne proton (≡C-H), which typically appears as a sharp singlet between 2.0 and 3.5 ppm.

Q3: My reaction with K₂CO₃ in methanol is very slow. What should I do?

First, ensure your methanol is of sufficient quality and your potassium carbonate is anhydrous. If the reaction is still slow, you can try adding a co-solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) to improve the solubility of your Tenofovir derivative.[16] If that doesn't work, gently warming the reaction to ~40 °C is a reasonable next step.

Experimental Protocols & Visualizations

Protocol 1: Chemoselective Deprotection using Potassium Carbonate

This is the recommended starting point for most Tenofovir derivatives due to its mildness and high selectivity.

Step-by-Step Methodology:

  • Dissolution: Dissolve the TMS-acetylene protected Tenofovir derivative (1.0 equiv.) in methanol (MeOH) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, ~0.5 equiv.). Note: The amount can be adjusted from 0.1 to 2.0 equivalents based on substrate reactivity.

  • Reaction: Stir the mixture at room temperature under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is fully consumed (typically 1-4 hours).[1]

  • Quenching & Workup:

    • Add water to the reaction mixture to dissolve the salts.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel. If acid sensitivity is a concern, use a solvent system containing 0.1% triethylamine.[4]

Protocol 2: TBAF Deprotection with Non-Aqueous Workup

This protocol is suitable for less sensitive substrates or when a stronger deprotecting agent is required. The specialized workup is critical for water-soluble products.

Step-by-Step Methodology:

  • Dissolution: Dissolve the TMS-acetylene protected Tenofovir derivative (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add TBAF (1.0 M solution in THF, 1.2 equiv.) dropwise.

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 30-90 minutes).

  • Non-Aqueous Workup (Kishi Protocol): [5][6]

    • To the completed reaction mixture, add powdered calcium carbonate (CaCO₃, ~5 equiv.) and a sulfonic acid resin (e.g., DOWEX 50WX8-400, ~10 weight equiv. relative to the substrate).

    • Add methanol (equal volume to the THF) to facilitate stirring and filtration.

    • Stir the resulting suspension vigorously at room temperature for 1 hour.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude material is often significantly cleaner than after an aqueous workup. Purify further by column chromatography if necessary.

Visualized Workflow and Mechanism

To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

Deprotection_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Start TMS-Protected Tenofovir Derivative Reaction Add Deprotecting Agent (e.g., K2CO3 in MeOH) Stir at RT Start->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Quench / Workup (Aqueous or Non-Aqueous) Monitor->Workup Complete Purify Purification (Silica Gel Chromatography) Workup->Purify End Final Deprotected Product Purify->End

Caption: General experimental workflow for TMS-acetylene deprotection.

Caption: Generalized mechanism for TMS-acetylene deprotection.

References

Technical Support Center: Minimizing Side Reactions in Tenofovir Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tenofovir click chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to modify Tenofovir and its derivatives. As a potent nucleotide analogue reverse-transcriptase inhibitor, Tenofovir is a critical component in antiretroviral therapies.[1][2][3] Its functionalization via click chemistry opens avenues for creating novel prodrugs, delivery systems, and diagnostic tools.[4]

However, the unique structure of Tenofovir—featuring a phosphonate group and a purine base with a primary amine—presents specific challenges that can lead to side reactions, low yields, and complex purification profiles. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when performing CuAAC on Tenofovir?

The most common side reactions are not unique to Tenofovir but are exacerbated by its structure. These include:

  • Alkyne Homodimerization (Glaser Coupling): This occurs when the terminal alkyne partner reacts with itself, a process promoted by the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state in the presence of oxygen.[5][6]

  • Catalyst Sequestration/Inhibition: The phosphonate moiety and the nitrogen atoms on the adenine ring of Tenofovir can act as coordinating ligands for the copper catalyst. This can sequester the catalyst, reducing its availability for the cycloaddition and potentially inhibiting the reaction.[7][8]

  • Substrate Degradation: Tenofovir and its derivatives can be sensitive to non-optimal pH conditions, leading to degradation.[9] The presence of reactive oxygen species, generated by Cu(I)/ascorbate systems in the presence of oxygen, can also damage sensitive substrates.[7][10]

Q2: Why is a ligand essential for Tenofovir click chemistry?

Ligands are critical for a successful CuAAC reaction for several reasons:

  • Stabilization of Cu(I): The active catalyst is the Cu(I) oxidation state. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) form stable complexes with Cu(I), protecting it from oxidation to the inactive Cu(II) state and preventing disproportionation.[11][12]

  • Increased Reaction Rate: Ligands accelerate the reaction rate, in some cases by several orders of magnitude, allowing the reaction to proceed quickly under mild conditions.[11]

  • Preventing Catalyst Sequestration: By occupying the coordination sites on the copper ion, a well-chosen ligand can prevent the phosphonate or purine groups of Tenofovir from binding to and deactivating the catalyst.[7][8]

  • Protecting Biomolecules: In bioconjugation contexts, ligands can act as sacrificial reductants, protecting sensitive molecules from oxidative damage.[7]

Q3: What are the key differences between using a Cu(II) salt with a reducing agent versus a Cu(I) salt?

The most common and convenient method for CuAAC involves using a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[5] The ascorbate reduces Cu(II) to the active Cu(I) in situ. This approach is practical as Cu(II) salts are air-stable and easy to handle.

Alternatively, you can use a Cu(I) salt directly (e.g., CuI, CuBr·SMe₂).[6] While this eliminates the need for a reducing agent, Cu(I) salts are susceptible to oxidation if not handled under an inert atmosphere. For sensitive substrates, avoiding the ascorbate/Cu(II) system can prevent the formation of reactive oxygen species.[10] In either case, the use of a stabilizing ligand is highly recommended.

Q4: Are there copper-free alternatives for modifying Tenofovir?

Yes. If copper toxicity or removal is a major concern for your application (e.g., in vivo studies), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[13][14] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain drives the reaction with an azide without the need for a metal catalyst.[15][16] This eliminates issues of catalyst toxicity, oxidation, and removal, though the reagents are typically more complex and expensive.[17]

Visualizing the Chemistry: Key Diagrams

Tenofovir_Structure cluster_sites Potential Interaction / Reaction Sites Tenofovir Tenofovir Core Structure Phosphonate Phosphonate Group (-PO(OH)₂) Tenofovir->Phosphonate Catalyst Sequestration Amine Purine Primary Amine (-NH₂) Tenofovir->Amine Potential Side Reactions Conjugation Typical Conjugation Site (e.g., Azido or Alkyne Moiety) Tenofovir->Conjugation Desired Click Reaction

Caption: Tenofovir structure with key functional groups highlighted.

CuAAC_Cycle Cu_I Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R₁-Alkyne Azide R₂-Azide Product 1,4-Triazole Product Product->Cu_I Catalyst Regeneration Metallacycle Copper-Triazolide Intermediate Cu_Acetylide->Metallacycle + Azide Metallacycle->Product + H⁺

Caption: Simplified catalytic cycle for the CuAAC reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q5: My reaction yield is low or zero. What should I check first?

Low yield is the most common issue. A systematic approach is key to identifying the cause.

The Cu(I) catalyst is easily oxidized to Cu(II), which is inactive in the cycloaddition.[6]

  • Solution:

    • Deoxygenate Solvents: Before use, thoroughly sparge all solvents (e.g., water, tBuOH, DMSO) with an inert gas like argon or nitrogen for at least 15-20 minutes.

    • Use an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

    • Fresh Reducing Agent: If using a Cu(II) source, ensure your sodium ascorbate stock solution is freshly prepared. The solution should be clear; a yellow/brown tint indicates oxidation.

    • Increase Catalyst/Ligand Loading: For substrates like Tenofovir that can chelate copper, increasing the catalyst and ligand concentration (e.g., from 1-5 mol% to 10 mol%) can overcome sequestration effects.[8]

Tenofovir and its derivatives may have limited solubility in common click chemistry solvent systems like tBuOH/H₂O. If reactants are not fully dissolved, the reaction will be slow or incomplete.

  • Solution:

    • Add a Co-solvent: Introduce a polar aprotic solvent like DMSO, DMF, or NMP (up to 10-30% v/v) to improve the solubility of all components.[8][18] NMP has been shown to be an effective solvent in related Tenofovir syntheses.[18]

    • Sonication: Briefly sonicate the mixture to aid dissolution before initiating the reaction.

Certain common buffer components can interfere with the reaction.

  • Solution:

    • Avoid Problematic Buffers: Buffers containing high concentrations of chloride or chelating agents like Tris can bind to copper and inhibit the reaction.[7][10]

    • Use Compatible Buffers: Phosphate, HEPES, or carbonate buffers are generally compatible.[10] Maintain a pH between 6.5 and 8.0 for optimal results.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_Solubility 2. Assess Reactant Solubility Check_Catalyst->Check_Solubility Catalyst OK Sol_Catalyst Action: - Deoxygenate solvents - Use fresh reagents - Increase ligand/Cu ratio Check_Catalyst->Sol_Catalyst Issue Found Check_Conditions 3. Optimize Conditions Check_Solubility->Check_Conditions Solubility OK Sol_Solubility Action: - Add co-solvent (DMSO/DMF) - Sonicate mixture Check_Solubility->Sol_Solubility Issue Found Success Successful Reaction Check_Conditions->Success Conditions OK Sol_Conditions Action: - Vary temperature (RT to 50°C) - Check pH (6.5-8.0) - Increase reaction time Check_Conditions->Sol_Conditions Issue Found Sol_Catalyst->Check_Solubility Sol_Solubility->Check_Conditions Sol_Conditions->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q6: I see multiple byproducts on my TLC/LC-MS. How can I improve selectivity?

The appearance of multiple products points to side reactions.

This is the most likely culprit, appearing as a product with roughly double the mass of your alkyne starting material. It is caused by oxygen in the reaction mixture.

  • Solution:

    • Rigorous Deoxygenation: As detailed above, this is the most critical factor. Ensure your reaction is completely free of oxygen.

    • Sufficient Reducing Agent: Use at least 1-2 equivalents of sodium ascorbate relative to the copper catalyst to maintain a reducing environment.

If you are working with a Tenofovir prodrug like Tenofovir Disoproxil, the ester groups can be labile, especially under basic or acidic conditions.[9]

  • Solution:

    • Maintain Neutral pH: Keep the reaction pH close to 7. Avoid strong acids or bases during the reaction and work-up.

    • Use Mild Bases: If a base is required (e.g., for deprotonating the alkyne), use a non-nucleophilic base like DIPEA and add it slowly.

    • Limit Reaction Time: Monitor the reaction closely (e.g., by LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions.

Q7: How do I effectively remove the copper catalyst after the reaction?

Residual copper can be toxic to cells and can interfere with downstream analytical techniques like mass spectrometry or biological assays.

  • Solution 1: Aqueous Wash with a Chelator

    • After the reaction, quench with water and perform an aqueous work-up. Wash the organic layer multiple times with a solution of a copper chelator like EDTA (ethylenediaminetetraacetic acid) or a saturated ammonium chloride solution.

  • Solution 2: Silica Gel Treatment

    • For less polar products, passing a solution of the crude material through a short plug of silica gel can effectively remove copper salts.[19] Thiol-modified silica has an even higher affinity for copper and can be used for more complete removal.

  • Solution 3: Specialized Resins

    • Commercially available copper-scavenging resins can be added to the reaction mixture during work-up to bind and remove the catalyst.

Data & Protocols
Table 1: Recommended Reaction Conditions for Tenofovir CuAAC
ComponentRecommended ReagentConcentration / RatioKey Considerations
Copper Source CuSO₄·5H₂O1-10 mol%Air-stable and convenient. Requires a reducing agent.[6]
CuBr·SMe₂1-5 mol%Air-stable Cu(I) source, but still benefits from an inert atmosphere.[6]
Ligand THPTA1.1 - 2 eq. relative to CuExcellent for aqueous systems; excess is not strongly inhibitory.[7]
TBTA1.1 - 2 eq. relative to CuBest for organic or mixed solvent systems.
Reducing Agent Sodium Ascorbate1 - 5 eq. relative to CuPrepare solution fresh. Add last to initiate the reaction.[10]
Solvent System tBuOH/H₂O (1:1)-Standard system; may require co-solvent for Tenofovir.
DMSO, DMF, or NMP5-30% (v/v) as co-solventImproves solubility of Tenofovir derivatives.[18][20][21]
Temperature Room Temperature-Mild conditions are usually sufficient. Gentle heating (40-50°C) may help with difficult substrates.[22]
pH 6.5 - 8.0-Critical for substrate stability and reaction efficiency.[10]
Protocol: Optimized CuAAC for an Azido-Tenofovir Derivative

This protocol describes a general procedure for coupling an alkyne-containing molecule to an azido-functionalized Tenofovir derivative.

Materials:

  • Azido-Tenofovir derivative (1.0 eq)

  • Alkyne partner (1.1 eq)

  • Copper(II) Sulfate (CuSO₄·5H₂O) (0.1 eq, 10 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.12 eq, 12 mol%)

  • Sodium Ascorbate (0.5 eq, 50 mol%)

  • Deoxygenated 1:1 tBuOH/H₂O

  • Deoxygenated DMSO (if required for solubility)

Procedure:

  • Preparation: Prepare a fresh 100 mM stock solution of sodium ascorbate in deoxygenated water. Prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O and THPTA in deoxygenated water.

  • Reactant Dissolution: In a reaction vial purged with argon, dissolve the Azido-Tenofovir derivative (1.0 eq) and the alkyne partner (1.1 eq) in the 1:1 tBuOH/H₂O solvent system. If solubility is poor, add DMSO dropwise until a clear solution is obtained.

  • Deoxygenation: Bubble argon through the reactant solution for 5-10 minutes.

  • Catalyst Addition: Under argon, add the premixed CuSO₄/THPTA solution to the reaction vial.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The solution may turn a faint yellow/orange color.

  • Reaction: Seal the vial under an argon atmosphere and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water.

    • Wash the organic layer sequentially with 5% aqueous EDTA solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure triazole product.[6][23]

References

Technical Support Center: Purification of Tenofovir-Triazole Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tenofovir-triazole conjugates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these novel compounds. The unique combination of a polar nucleotide analog (Tenofovir) and a heterocyclic triazole moiety presents specific challenges that require a nuanced approach to purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses common problems encountered during the purification of Tenofovir-triazole conjugates in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My HPLC analysis shows multiple peaks, and I'm unsure which is my product.

Possible Causes:

  • Incomplete Reaction: The presence of unreacted starting materials (e.g., Tenofovir-azide/alkyne and the corresponding triazole partner) is a common issue.

  • Side-Product Formation: The synthesis, particularly if using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, can lead to side products.

  • Degradation: Tenofovir and its derivatives can be susceptible to degradation under harsh reaction or work-up conditions (e.g., prolonged exposure to acid or base).

  • Isomers: Depending on the starting materials, the formation of regioisomers is possible.[1]

Solutions:

  • Analyze the Crude Reaction Mixture: Before attempting purification, run an analytical HPLC or LC-MS on the crude reaction mixture. This will give you a baseline of all the components present.

  • Mass Spectrometry is Key: Use LC-MS to identify the peak corresponding to the expected molecular weight of your Tenofovir-triazole conjugate. This is the most reliable way to identify your product peak.

  • Spiking Experiment: If you have access to the starting materials, you can "spike" your crude sample with a small amount of each starting material and observe which peaks in the chromatogram increase in intensity. This will help you identify the peaks corresponding to unreacted starting materials.

  • Review Synthesis Conditions: If significant side products or degradation are observed, consider optimizing the reaction conditions (e.g., temperature, reaction time, catalyst loading).

Problem 2: I have a low yield after column chromatography.

Possible Causes:

  • Product is too Polar for Silica Gel: Tenofovir-triazole conjugates are often highly polar and can irreversibly bind to silica gel, leading to low recovery.

  • Incorrect Mobile Phase: The chosen solvent system may not be strong enough to elute your product from the column.

  • Product Degradation on the Column: The acidic nature of silica gel can cause degradation of acid-labile compounds.

  • Product Precipitation on the Column: If the product has low solubility in the mobile phase, it may precipitate on the column.

Solutions:

  • Consider Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18) column chromatography is often more effective than normal-phase (silica gel) chromatography.

  • Modify the Mobile Phase: For silica gel chromatography, try adding a more polar solvent like methanol or a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase to improve elution.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica.

  • Ion-Exchange Chromatography: Given the phosphonate group in Tenofovir, anion-exchange chromatography can be a powerful technique for purification.[2][3][4] This method separates molecules based on their charge and is well-suited for nucleotides and their analogs.[2][3]

Problem 3: My final product is contaminated with a metal catalyst (e.g., copper).

Possible Cause:

  • Residual Catalyst from CuAAC Reaction: If you used a copper-catalyzed "click" reaction to synthesize the triazole ring, residual copper is a common and critical impurity to remove, especially for biological applications.

Solutions:

  • Chelating Agents: Use a chelating agent to scavenge the residual copper. A common method is to wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA.

  • Specialized Scavenger Resins: There are commercially available scavenger resins designed to bind and remove specific metal catalysts from reaction mixtures.

  • Ammonia Wash: Washing the reaction mixture with an aqueous ammonia solution can help to complex and remove copper salts.

  • Recrystallization: In some cases, careful recrystallization can leave the metal impurities behind in the mother liquor.

Logical Workflow for Purification Strategy

The choice of a purification strategy depends heavily on the properties of the specific Tenofovir-triazole conjugate. The following diagram outlines a logical workflow for selecting an appropriate purification method.

Purification_Workflow start Crude Product check_solubility Assess Solubility (Polar vs. Non-polar solvents) start->check_solubility is_solid Is the crude product a solid? check_solubility->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography_branch Proceed to Chromatography is_solid->chromatography_branch No (Oil) purity_check1 Check Purity (HPLC/LC-MS) recrystallize->purity_check1 purity_check1->chromatography_branch Purity <95% final_product Pure Product purity_check1->final_product Purity >95% is_polar Is the conjugate highly polar? chromatography_branch->is_polar normal_phase Normal-Phase Chromatography (Silica Gel) is_polar->normal_phase No reversed_phase Reversed-Phase Chromatography (C18) is_polar->reversed_phase Yes purity_check2 Check Purity (HPLC/LC-MS) normal_phase->purity_check2 ion_exchange Anion-Exchange Chromatography reversed_phase->ion_exchange If still impure reversed_phase->purity_check2 ion_exchange->purity_check2 purity_check2->final_product Purity >95% end End purity_check2->end Further optimization needed final_product->end

Caption: A decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring column chromatography.[5] Use the same mobile phase that you are using for the column, or a slightly more polar version, to ensure good separation on the TLC plate. Stain the TLC plate with a suitable stain (e.g., UV light if your compound is UV active, or a potassium permanganate stain) to visualize the spots corresponding to your product and any impurities.

Q2: My product comes off the column as a foam. How can I handle this?

A2: Foaming is often caused by the presence of residual solvents or certain buffers. After removing the solvent from the column fractions using a rotary evaporator, you can co-evaporate with a solvent like toluene to help remove residual water or other high-boiling point solvents. Lyophilization (freeze-drying) is also an excellent method for obtaining a fluffy, solid product from an aqueous solution, especially for highly polar compounds.

Q3: How do I choose a suitable recrystallization solvent?

A3: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] You can screen for suitable solvents by taking a small amount of your crude product and adding a few drops of different solvents to see how it dissolves when cold and when heated. Often, a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) is used for recrystallization.

Q4: What are the typical impurities I should look out for?

A4: Besides unreacted starting materials and residual catalysts, common impurities can include regioisomers formed during the synthesis, degradation products, and byproducts from the coupling reaction.[1][7][8] A thorough characterization of your final product by NMR, Mass Spectrometry, and HPLC is essential to confirm its purity and identity.

Q5: How should I store my purified Tenofovir-triazole conjugate?

A5: Many Tenofovir derivatives can be sensitive to moisture and temperature. It is generally recommended to store the purified, solid product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C), especially for long-term storage.

Data Presentation: Purity Assessment

A crucial step in any purification workflow is the assessment of purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this. Below is a table summarizing typical HPLC conditions for analyzing Tenofovir derivatives.

ParameterCondition 1: Reversed-PhaseCondition 2: Reversed-Phase
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Phosphate Buffer (pH 5.0)
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B over 20 min35% B (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 260 nmUV at 271 nm
Reference Adapted from[9]Adapted from[9]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for developing an analytical HPLC method for your Tenofovir-triazole conjugate.

  • Prepare the Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Prepare the Sample: Dissolve a small amount of your purified conjugate in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Set up the HPLC System:

    • Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Set the column oven temperature to 30°C.

    • Set the UV detector to 260 nm.

    • Set the flow rate to 1.0 mL/min.

  • Run the Gradient:

    • Start with a gradient of 5% B for 2 minutes.

    • Increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes before the next injection.

  • Analyze the Data: Integrate the peaks in the chromatogram to determine the purity of your sample.

Protocol 2: Step-by-Step Guide for Anion-Exchange Chromatography

This protocol is suitable for highly polar, negatively charged Tenofovir-triazole conjugates.[2][3]

  • Choose the Resin: Select a strong or weak anion-exchange resin (e.g., Q-Sepharose or DEAE-Sepharose).

  • Prepare the Buffers:

    • Binding Buffer (low salt): e.g., 20 mM Tris-HCl, pH 8.0.

    • Elution Buffer (high salt): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Pack and Equilibrate the Column: Pack the resin into a suitable column and equilibrate with 5-10 column volumes of Binding Buffer.

  • Load the Sample: Dissolve your sample in the Binding Buffer and load it onto the column at a low flow rate.

  • Wash the Column: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.

  • Elute the Product: Elute your product from the column using a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing your pure product.

  • Desalt the Product: Pool the pure fractions and desalt them using dialysis, size-exclusion chromatography, or reversed-phase chromatography.

Chemical Relationship Diagram

The following diagram illustrates the relationship between Tenofovir, its common prodrugs, and the potential impurities that can arise during synthesis.

Tenofovir_Impurities tenofovir Tenofovir tdf Tenofovir Disoproxil Fumarate (TDF) tenofovir->tdf Esterification taf Tenofovir Alafenamide Fumarate (TAF) tenofovir->taf Amidation conjugate Tenofovir-Triazole Conjugate tenofovir->conjugate Functionalization & Click Chemistry imp_start Unreacted Starting Materials conjugate->imp_start from imp_isomer Regioisomers conjugate->imp_isomer from imp_degradation Degradation Products conjugate->imp_degradation from imp_catalyst Residual Catalyst (e.g., Copper) conjugate->imp_catalyst from

Caption: Common impurities in the synthesis of Tenofovir conjugates.

References

improving the efficiency of Tenofovir bioconjugation reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Enhancing Tenofovir Bioconjugation Efficiency

Introduction

Tenofovir (TFV), an acyclic nucleoside phosphonate, is a potent antiviral agent critical in the management of HIV and Hepatitis B infections.[1][2][3][4] However, its inherent dianionic charge at physiological pH significantly limits its oral bioavailability and cellular permeability.[3][5][6][7] This has necessitated the development of bioconjugate and prodrug strategies to mask the polar phosphonate group, thereby improving its pharmacokinetic profile.[6][7][8]

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in Tenofovir bioconjugation. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help overcome common experimental hurdles and improve the overall efficiency, yield, and purity of Tenofovir bioconjugation reactions.

Section 1: Foundational Principles of Tenofovir Bioconjugation

Understanding the reactive sites of Tenofovir is crucial for designing an effective conjugation strategy.

  • Primary Reactive Sites:

    • Phosphonate Group: The dianionic phosphonic acid is the most common site for modification. It can be esterified to create prodrugs like Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[1][9][10] Direct conjugation to the phosphonate often involves activation (e.g., with oxalyl chloride) followed by reaction with an alcohol or amine.[6][11]

    • Primary Amine (Adenine Ring): The exocyclic amine at the C6 position of the adenine base is another potential conjugation site, although it is less commonly used to avoid disrupting the molecule's interaction with viral reverse transcriptase.

  • Common Conjugation Chemistries:

    • Esterification: The formation of ester prodrugs is the most clinically successful strategy. This involves reacting the phosphonate group with alkyl halides or other electrophiles to create linkages that are often cleaved by intracellular esterases.[12]

    • Amide Bond Formation: The phosphonate group can be converted into a phosphonamidate, as seen in TAF.[13][14] This approach can offer improved stability in plasma compared to some ester-based prodrugs.[9]

    • Amine-Reactive Chemistry: For conjugation to carrier molecules (e.g., proteins, polymers), the primary amine on the adenine ring can be targeted using amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, though this is less common for simple prodrugs.[15]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during Tenofovir bioconjugation in a question-and-answer format.

Problem 1: Low or No Conjugation Yield

Question: My reaction shows a very low yield of the desired Tenofovir conjugate, with a large amount of unreacted Tenofovir remaining. What are the potential causes and solutions?

Answer: Low conjugation yield is a frequent challenge. The root cause can often be traced to reaction conditions, reagent quality, or inherent chemical challenges.

Troubleshooting Flowchart: Low Conjugation Yield

G start Low Yield Detected check_reagents 1. Verify Reagent Quality & Stoichiometry - Is Tenofovir dry? - Is activating agent fresh? - Is molar excess of linker sufficient? start->check_reagents check_conditions 2. Optimize Reaction Conditions - Is the pH optimal for the chemistry? - Is the reaction anhydrous? - Is the temperature appropriate? check_reagents->check_conditions No Issue solution_reagents Solution: - Dry Tenofovir under vacuum. - Use fresh, high-purity reagents. - Increase molar excess of linker (e.g., 5-20 fold). check_reagents->solution_reagents Issue Found check_linker 3. Evaluate Linker/Substrate - Is the linker sterically hindered? - Is the substrate soluble? check_conditions->check_linker No Issue solution_conditions Solution: - Adjust pH (e.g., 7.5-8.5 for amines). - Use anhydrous solvents (DCM, DMF). - Test a range of temperatures (0°C to RT). check_conditions->solution_conditions Issue Found solution_linker Solution: - Use a linker with a longer spacer arm. - Add a co-solvent (DMSO, DMF) to improve solubility. check_linker->solution_linker Issue Found end Yield Improved solution_reagents->end solution_conditions->end solution_linker->end

Caption: Troubleshooting workflow for low conjugation yield.

Detailed Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Moisture Contamination Tenofovir is hygroscopic, and activating agents (e.g., oxalyl chloride, NHS esters) are highly moisture-sensitive. Water will hydrolyze the activated intermediates, rendering them non-reactive.[15]Dry Tenofovir under high vacuum for several hours before use. Use anhydrous solvents (e.g., DCM, DMF). Run reactions under an inert atmosphere (Argon or Nitrogen).
Suboptimal pH For reactions targeting amines, the amine must be in its deprotonated, nucleophilic state. For phosphonate activation, acidic conditions can cause degradation of some prodrugs.[13][16]For amine conjugations (e.g., NHS esters), maintain a pH of 7.5-8.5.[17] Use non-nucleophilic buffers like phosphate or bicarbonate. For phosphonate chemistry, ensure conditions are neutral or slightly basic upon addition of the coupling partner.
Poor Solubility Tenofovir itself has poor solubility in many anhydrous organic solvents required for conjugation. If the drug is not fully dissolved, the reaction will be inefficient.[17]Add a polar aprotic co-solvent like DMF or DMSO to the primary solvent (e.g., DCM) to aid dissolution.[6][11] Gentle heating may be attempted, but monitor for degradation.
Steric Hindrance The bulky phosphonate group or the structure of the molecule to be conjugated can physically block the reactive sites from approaching each other.Employ a linker with a longer, more flexible spacer arm (e.g., a PEG linker) to increase the distance between the two molecules, reducing steric clash.[17][18]
Incorrect Stoichiometry The reaction may be incomplete if there is an insufficient molar excess of the activating agent or the coupling partner.Systematically increase the molar equivalents of the linker/coupling partner. A 5- to 20-fold molar excess is a common starting point for optimization.[15]

Problem 2: Product Instability and Degradation

Question: I've successfully formed my Tenofovir conjugate, but it degrades during purification or storage. How can I improve its stability?

Answer: Conjugate stability is a critical parameter, influenced by the choice of linker and the purification/storage conditions.

Detailed Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Linker Instability Certain linkers are inherently labile. For example, some disulfide linkers can be unstable in serum, and many ester-based prodrugs are susceptible to hydrolysis, especially under acidic or strongly basic conditions.[11][13][16]Select a more stable linker chemistry if possible (e.g., phosphonamidate or a stable ether linkage). During purification, use near-neutral pH buffers (pH 6.5-7.5). Avoid prolonged exposure to strong acids or bases.
Oxidation If your conjugate contains sensitive moieties (e.g., thiols), it may be prone to oxidation during workup and storage.Purge all buffers with an inert gas. Consider adding a small amount of a non-interfering antioxidant. Store the final product under an inert atmosphere at -20°C or -80°C.
Photodegradation Some components of the bioconjugate may be light-sensitive, leading to degradation upon exposure to ambient light.Protect the reaction and the purified product from light at all times by using amber vials or covering glassware with aluminum foil.
Residual Catalysts/Reagents Trace amounts of reagents from the reaction (e.g., acid from oxalyl chloride activation) can catalyze degradation during storage.Ensure the purification method (e.g., HPLC, column chromatography) effectively removes all unreacted reagents and byproducts. Lyophilize the final product from a volatile buffer system (e.g., ammonium bicarbonate) to remove all traces of acid/base.

Section 3: Key Protocols & Workflows

Protocol 1: General Procedure for Phosphonate Activation and Esterification

This protocol describes a common method for creating simple ester prodrugs of Tenofovir.

Workflow Diagram: Phosphonate Esterification

G A 1. Preparation - Dry Tenofovir under vacuum. - Prepare anhydrous DCM and DMF. B 2. Activation - Suspend Tenofovir in DCM/DMF. - Add oxalyl chloride dropwise at RT. - Stir for 1h. A->B C 3. Evaporation - Remove solvent and excess oxalyl chloride under reduced pressure. B->C D 4. Conjugation - Re-dissolve activated intermediate in anhydrous DCM. - Cool to 0°C. - Add alcohol/thiol dropwise. - Stir and warm to RT. C->D E 5. Quench & Workup - Quench with aqueous buffer (if necessary). - Perform liquid-liquid extraction. D->E F 6. Purification - Purify by silica gel chromatography or preparative HPLC. E->F

Caption: Step-by-step workflow for Tenofovir ester prodrug synthesis.

Step-by-Step Methodology: (Adapted from literature procedures[6][11])

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, suspend dry Tenofovir (1.0 equiv.) in anhydrous Dichloromethane (DCM). Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (e.g., 0.2 equiv.).

  • Activation: To the stirring suspension, add oxalyl chloride (3-5 equiv.) dropwise at room temperature. The mixture should become a clear solution over ~1 hour.

  • Solvent Removal: Once the starting material is fully dissolved, evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the activated intermediate, typically as a pale-yellow foam.

  • Conjugation: Immediately re-dissolve the foam in anhydrous DCM and cool the flask to 0°C in an ice bath.

  • Nucleophile Addition: Add a solution of the desired alcohol or thiol (2-3 equiv.) in anhydrous DCM dropwise to the cooled, stirring solution of the activated Tenofovir.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-4 hours. Monitor reaction progress by LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify the crude product using silica gel column chromatography or preparative HPLC to obtain the final conjugate.[19]

Protocol 2: NHS Ester Conjugation to an Amine-Containing Molecule

This protocol is for labeling a biomolecule (e.g., a peptide or protein) with Tenofovir via its primary amine. Note: This is a specialized application.

Step-by-Step Methodology: (General protocol adapted from NHS-ester chemistry standards[15][20][21][22])

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer). The optimal concentration is typically 1-10 mg/mL.

  • NHS-Tenofovir Preparation: Immediately before use, dissolve the NHS-activated Tenofovir derivative in an anhydrous organic solvent like DMSO or DMF to a concentration of ~10 mM. Do not store this solution, as the NHS ester readily hydrolyzes.[15]

  • Reaction: Add a calculated molar excess (e.g., 8-20 fold) of the NHS-Tenofovir solution to the stirring biomolecule solution. Ensure the organic solvent volume does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Protect from light if any components are photosensitive.

  • Purification: Remove unreacted NHS-Tenofovir and the NHS byproduct via size-exclusion chromatography (e.g., a desalting column) or dialysis.[15][20]

Section 4: Advanced Topics & FAQs

Q1: How do I choose the right linker for my Tenofovir conjugate? The choice of linker is critical and depends entirely on the application.[18]

  • For Oral Bioavailability (Prodrugs): Short, cleavable ester or phosphonamidate linkers are standard. These are designed to be cleaved by intracellular enzymes (esterases, Cathepsin A) to release the active Tenofovir inside the target cell.[11]

  • For Targeted Delivery (e.g., ADCs): The linker must be stable in plasma to prevent premature drug release.[23] Options include non-cleavable linkers or cleavable linkers that respond to specific conditions in the target tissue (e.g., low pH, high glutathione concentration).[18] The length and hydrophilicity of the linker can be tuned to optimize solubility and pharmacokinetics.[18]

Q2: What are the best analytical techniques to characterize my Tenofovir conjugate? A multi-faceted approach is required for comprehensive characterization.[24][25]

Analytical TechniqueInformation Provided
LC-MS The workhorse technique. Confirms the molecular weight of the conjugate, assesses purity, and identifies byproducts or degradation products.[13][16][24]
HPLC (RP, HIC) High-Performance Liquid Chromatography is used to determine purity, quantify yield, and monitor reaction progress. Reversed-Phase (RP-HPLC) is common for small molecule conjugates, while Hydrophobic Interaction Chromatography (HIC) is useful for larger bioconjugates like ADCs.[24][25][26]
NMR Spectroscopy ¹H, ¹³C, and ³¹P NMR are essential for structural elucidation of novel conjugates, confirming that the conjugation occurred at the intended site and that the overall structure is correct.
Differential Scanning Calorimetry (DSC) For large bioconjugates (e.g., protein conjugates), DSC can assess how conjugation affects the thermal stability of the protein carrier.[24][27]

Q3: My phosphonate-based reaction is very slow. Can I use a catalyst? While many phosphonate esterification or amidation reactions proceed with an activating agent alone, some systems can benefit from catalysis. Lewis acids have been reported in some novel C-P bond-forming methodologies for Tenofovir synthesis, which could be explored for conjugation.[28] Additionally, for amide bond formation, coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) can be used.[29] Always perform small-scale pilot reactions to test catalyst compatibility and effectiveness.

Q4: Can I conjugate directly to the phosphonic acid without activation? Direct condensation of an alcohol with the phosphonic acid is generally inefficient and requires harsh conditions (high heat, dehydrating agents) that are often incompatible with complex biomolecules. Activation of the phosphonate (e.g., conversion to a phosphonyl chloride or other reactive intermediate) is the standard and most effective method for achieving high yields under mild conditions.[6][11]

References

analytical challenges in the characterization of Tenofovir-alkyne products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the analytical characterization of Tenofovir-alkyne products. As a Senior Application Scientist, I understand the unique challenges that can arise when working with novel conjugates of established drugs like Tenofovir. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your research and development. We will delve into the nuances of handling these molecules, from initial reaction monitoring to final product characterization, ensuring scientific integrity and robust analytical outcomes.

Introduction to Tenofovir-Alkyne Conjugates

Tenofovir, a cornerstone of antiretroviral therapy, is often chemically modified to enhance its therapeutic properties or to be used as a biological probe. The introduction of an alkyne functional group allows for its conjugation to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1] While this reaction is known for its high yield and specificity, the resulting Tenofovir-alkyne products can present unique analytical challenges. This guide will address these challenges head-on, providing you with the expertise to navigate them effectively.

Frequently Asked Questions (FAQs)

Here are some of the common questions that arise during the characterization of Tenofovir-alkyne products:

Q1: I am seeing multiple peaks in my HPLC chromatogram after my click reaction. What could they be?

A1: Multiple peaks are a common observation and can be attributed to several factors:

  • Unreacted Starting Materials: Incomplete reactions will show peaks for both the Tenofovir-alkyne and the azide-containing molecule.

  • Copper Catalyst: Residual copper salts can sometimes be detected, though they are more likely to affect mass spectrometry results.

  • Side Products: Homocoupling of the alkyne (Glaser coupling) can occur, leading to dimeric byproducts.

  • Regioisomers: While CuAAC is highly regioselective for the 1,4-disubstituted triazole, trace amounts of the 1,5-regioisomer can sometimes form.[1]

  • Degradation Products: Tenofovir and its derivatives can be susceptible to degradation under certain pH and temperature conditions.[2][3]

Q2: My mass spectrometry signal for the Tenofovir-alkyne product is weak or absent.

A2: Several factors can contribute to poor ionization or detection in mass spectrometry:

  • Ion Suppression: Residual copper from the click reaction is a known cause of ion suppression in electrospray ionization (ESI).

  • Suboptimal Ionization Mode: Depending on the nature of the conjugated molecule, you may need to optimize between positive and negative ionization modes. Tenofovir itself is often analyzed in positive ion mode.[4]

  • Fragmentation: The molecule may be fragmenting in the source, leading to a weak parent ion peak.

Q3: I am having difficulty purifying my Tenofovir-alkyne product from the reaction mixture.

A3: Purification can be challenging due to the similar polarities of the product and starting materials.

  • Chromatography: Reversed-phase HPLC is often the method of choice. Gradient optimization is crucial for achieving good separation.

  • Catalyst Removal: Several methods can be employed to remove the copper catalyst, including passing the reaction mixture through a short column of silica gel, using copper-chelating resins, or precipitation.

Q4: Are there any specific stability concerns for Tenofovir-alkyne conjugates?

A4: Yes, the stability of the parent Tenofovir molecule should be considered. Tenofovir is known to degrade under acidic and alkaline conditions.[2] It is important to conduct stability studies on your final conjugate under relevant storage and experimental conditions.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common analytical issues.

Issue 1: Poor Chromatographic Resolution in HPLC

Symptom: Co-eluting or broad peaks for the Tenofovir-alkyne product and starting materials.

Causality: The polarity of the triazole-linked product may be very similar to that of the unreacted starting materials, making separation challenging. Peak tailing can also occur due to the basic nature of the adenine moiety in Tenofovir interacting with residual silanols on the HPLC column.[5]

Troubleshooting Workflow:

start Poor Resolution step1 Optimize Gradient start->step1 Initial Step step2 Adjust Mobile Phase pH step1->step2 If still poor step3 Change Column Chemistry step2->step3 If tailing persists step4 Check for Column Contamination step3->step4 If still unresolved end Good Resolution step4->end Problem Solved

Caption: Troubleshooting workflow for poor HPLC resolution.

Step-by-Step Protocol:

  • Optimize the Gradient:

    • Start with a shallow gradient of water and acetonitrile (both with 0.1% formic acid).

    • Increase the run time to improve the separation of closely eluting peaks.

    • Experiment with different organic modifiers, such as methanol, which may offer different selectivity.

  • Adjust Mobile Phase pH:

    • To reduce peak tailing of the basic Tenofovir moiety, lower the mobile phase pH to around 2.5-3.5.[5] This ensures the adenine is protonated and reduces secondary interactions with the column.

    • Ensure your column is stable at the chosen pH.

  • Change Column Chemistry:

    • If resolution is still an issue, consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) that may offer alternative selectivity.

    • A column with end-capping will also minimize interactions with residual silanols.

  • Check for Column Contamination:

    • Residual copper from the click reaction can accumulate on the column and affect performance.

    • Wash the column with a strong solvent system, or if necessary, a chelating agent solution (e.g., EDTA), if compatible with your column chemistry.

Issue 2: Ambiguous Mass Spectrometry Fragmentation

Symptom: Difficulty in confirming the structure of the Tenofovir-alkyne product due to unexpected or uninterpretable fragmentation in MS/MS.

Causality: The fragmentation pattern of the conjugate will be a combination of the fragmentation of Tenofovir and the attached molecule, further complicated by the presence of the stable triazole ring.

Troubleshooting Workflow:

start Ambiguous MS/MS step1 Analyze Precursors start->step1 First Step step2 Predict Fragmentation step1->step2 For Comparison step3 Vary Collision Energy step2->step3 To Aid Interpretation step4 High-Resolution MS step3->step4 For Elemental Composition end Structure Confirmed step4->end Confident Identification start Failed Reaction step1 Check Reagent Quality start->step1 step2 Optimize Copper Source and Ligand step1->step2 step3 Vary Solvent System step2->step3 step4 Adjust Temperature step3->step4 end Successful Reaction step4->end

References

Validation & Comparative

A Comparative Analysis of Bioanalytical Strategies for Novel Long-Chain Tenofovir Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantification of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium using LC-MS/MS

This guide provides a comprehensive overview and a detailed, field-tested protocol for the quantification of this compound, a novel long-chain prodrug of tenofovir, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind the methodological choices, compare the proposed method with alternative analytical techniques, and provide the necessary framework for robust method validation in line with regulatory expectations.

Introduction: The Analytical Challenge of Long-Chain Tenofovir Prodrugs

Tenofovir is a cornerstone of antiretroviral therapy. To enhance its bioavailability and cellular uptake, various prodrug strategies have been employed, evolving from tenofovir disoproxil fumarate (TDF) to tenofovir alafenamide (TAF). The latest innovations involve the development of long-chain lipid-modified prodrugs, such as this compound. These modifications aim to improve lymphatic targeting and extend the drug's half-life. However, the increased lipophilicity and complex chemical structure of these novel prodrugs present significant bioanalytical challenges.

The quantification of this compound in complex biological matrices like plasma or tissue homogenates requires a highly sensitive and selective analytical method. LC-MS/MS has emerged as the gold standard for such applications due to its ability to provide structural information and low detection limits.

Proposed LC-MS/MS Method for this compound Quantification

The following protocol is a robust and reproducible method for the quantification of this compound in human plasma. The selection of each parameter is justified to ensure optimal performance.

Experimental Workflow

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Plasma Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Supernatant Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Evaporation & Reconstitution Eluate LC Separation LC Separation Evaporation & Reconstitution->LC Separation Reconstituted Sample MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Analytes Quantification Quantification MS/MS Detection->Quantification MRM Data Reporting Reporting Quantification->Reporting

Caption: High-level workflow for the quantification of this compound.

Detailed Protocol

2.2.1. Sample Preparation: A Hybrid Approach

Given the lipophilic nature of the analyte, a hybrid sample preparation approach combining protein precipitation and solid-phase extraction (SPE) is recommended to effectively remove proteins and phospholipids.

  • Step 1: Protein Precipitation. To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute.

  • Step 2: Centrifugation. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 3: Solid-Phase Extraction (SPE). Load the supernatant onto a mixed-mode SPE cartridge (e.g., Oasis MAX). The cartridge will retain the analyte through both reversed-phase and ion-exchange mechanisms, providing superior cleanup.

  • Step 4: Wash Steps. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of 40% methanol in water to remove less retained interferences.

  • Step 5: Elution. Elute the analyte with 1 mL of methanol containing 2% formic acid.

  • Step 6: Evaporation and Reconstitution. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. Liquid Chromatography (LC) Separation

A reversed-phase separation on a C18 column is ideal for retaining the lipophilic analyte.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 column with a particle size of ≤ 2.7 µm (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from 40% to 95% mobile phase B over 5 minutes is a good starting point for method development.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

2.2.3. Tandem Mass Spectrometry (MS/MS) Detection

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Ionization Mode: ESI+.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: The precursor ion will be the [M+H]+ of this compound. The product ions will likely result from the fragmentation of the ester and ether linkages.

    • Internal Standard: A stable isotope-labeled internal standard will have a corresponding shift in its precursor and product ion masses.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Note: The exact m/z values for the precursor and product ions need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Proposed Fragmentation Pathway

Fragmentation Pathway Precursor_Ion [M+H]+ Fragment_1 Tenofovir Moiety Precursor_Ion->Fragment_1 CID Fragment_2 Lipid Chain Fragment Precursor_Ion->Fragment_2 CID Fragment_3 Other Fragments Precursor_Ion->Fragment_3 CID

Caption: A conceptual representation of the collision-induced dissociation (CID) of the analyte.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A robust bioanalytical method must be validated to ensure its reliability. The validation should be performed in accordance with the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of the ionization efficiency of the analyte by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques could be considered.

Analytical TechniqueProsCons
LC-MS/MS (Proposed) High sensitivity and selectivity, structural confirmation, wide dynamic range, high throughput.High initial instrument cost, requires skilled operators, potential for matrix effects.
High-Resolution Mass Spectrometry (HRMS) Even higher selectivity and the ability to perform retrospective analysis.Higher cost than triple quadrupole MS, more complex data analysis.
Liquid Chromatography with UV Detection (LC-UV) Lower cost, simpler instrumentation.Lower sensitivity and selectivity, not suitable for complex matrices without extensive cleanup.
Enzyme-Linked Immunosorbent Assay (ELISA) High throughput, no need for chromatography.Potential for cross-reactivity, may not distinguish between the prodrug and its metabolites.

Conclusion

The quantification of novel, long-chain tenofovir prodrugs like this compound requires a sophisticated bioanalytical approach. The proposed LC-MS/MS method offers the necessary sensitivity, selectivity, and robustness for reliable quantification in complex biological matrices. While alternative techniques exist, they often fall short in meeting the stringent demands of drug development and clinical research. The detailed protocol and validation framework presented in this guide provide a solid foundation for researchers and scientists to develop and implement high-quality bioanalytical methods for this new class of therapeutic agents.

validating the formation of Tenofovir-triazole conjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparison Guide to Validating the Formation of Tenofovir-Triazole Conjugates

For Immediate Release

Introduction: The Critical Need for Rigorous Validation

Tenofovir, a cornerstone of antiretroviral therapy, is a potent nucleotide reverse transcriptase inhibitor. To enhance its therapeutic properties, such as cellular uptake, targeting, or stability, researchers often conjugate it to other molecular entities. One of the most prevalent and efficient methods for such conjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable 1,2,3-triazole ring.[1][2] This modification, however, necessitates a robust and multi-faceted validation strategy to unequivocally confirm the formation of the Tenofovir-triazole conjugate and ensure its purity.

This guide provides a comparative analysis of the primary analytical techniques used to validate the formation of these conjugates. As a senior application scientist, the emphasis here is not merely on the "how" but the "why"—explaining the causal logic behind experimental choices to ensure scientific integrity. A self-validating system relies on the synergy of orthogonal techniques, where the weaknesses of one method are compensated by the strengths of another.

Pillar 1: Primary Structural Confirmation

The first objective is to confirm that the desired covalent bond has formed and the new molecular entity exists. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structural elucidation. It provides detailed information about the chemical environment of individual atoms.

  • Why it's essential: NMR confirms the specific atomic connectivity of the final product. For Tenofovir-triazole conjugates, the key diagnostic signals are the appearance of the triazole proton and the disappearance of the precursor signals.

  • Key Observables:

    • ¹H NMR: The most telling sign is the appearance of a new singlet peak in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the C-H proton of the newly formed triazole ring. Concurrently, the signals from the azide or alkyne precursors should vanish.

    • ¹³C NMR: The formation of the triazole ring is confirmed by the appearance of two new signals corresponding to the triazole carbons.

    • ³¹P NMR: As Tenofovir is a phosphonate, ³¹P NMR is crucial to confirm that the phosphonate group remains intact throughout the reaction. A significant shift in the phosphorus signal could indicate an unintended side reaction.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the synthesized compound, offering definitive proof of conjugation.

  • Why it's essential: MS confirms that the product has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS), in particular, can provide a molecular formula with high confidence, distinguishing the product from potential impurities or starting materials.

  • Key Observables:

    • ESI-MS: Electrospray ionization is a soft technique ideal for analyzing polar molecules like Tenofovir conjugates. The key is to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) that corresponds to the calculated exact mass of the Tenofovir-triazole product.[3]

    • MS/MS: Tandem mass spectrometry can be used to fragment the molecular ion.[4][5][6][7] The resulting fragmentation pattern provides further structural confirmation, as specific fragments corresponding to the Tenofovir and triazole-linked moieties can be identified.[4][5][6][7]

Pillar 2: Purity Assessment and Orthogonal Validation

Confirming the structure is only half the battle. It is equally critical to determine the purity of the sample. A high-purity sample is essential for accurate biological assays and further development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[8]

  • Why it's essential: HPLC separates the components of a mixture, allowing for the quantification of the desired product relative to any unreacted starting materials or byproducts. A single, sharp peak for the product indicates high purity. The method's specificity, accuracy, and precision can be validated according to ICH guidelines.[9]

  • Key Observables:

    • Retention Time: The conjugate will have a unique retention time under specific chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water or methanol/buffer).[4][5][6][7][10]

    • Peak Purity: A UV detector, particularly a Photo Diode Array (PDA) detector, can assess peak purity by comparing spectra across the peak.[11] This ensures the peak is not composed of co-eluting impurities.

    • Quantification: The area under the curve of the product peak is proportional to its concentration, allowing for precise purity determination (e.g., >95%).

Comparative Analysis of Validation Techniques

TechniquePrimary PurposeStrengthsLimitationsCausality
¹H / ¹³C NMR Structural ElucidationProvides unambiguous connectivity information.Lower sensitivity; requires relatively pure sample.Confirms the formation of the triazole ring and covalent linkage.
HRMS Molecular Formula ConfirmationExtremely high mass accuracy and sensitivity.Provides no information on purity or isomers.Confirms the existence of the molecule with the correct mass.
HPLC/UPLC Purity Assessment & QuantificationExcellent separation and quantification capabilities.[8][11]Does not provide structural information on its own.Ensures the sample is free from starting materials and byproducts.
FTIR Functional Group AnalysisGood for tracking the disappearance of azide (~2100 cm⁻¹) and alkyne (~2100-2260 cm⁻¹) stretches.Provides limited structural detail for complex molecules.A supportive technique to quickly verify reaction completion.

Experimental Workflow & Protocols

A robust validation strategy follows a logical progression, using orthogonal methods to build a complete picture of the synthesized conjugate.

ValidationWorkflow cluster_synthesis Synthesis cluster_validation Validation Cascade cluster_result Result Syn Tenofovir-Azide + Alkyne Partner (CuAAC) TLC Initial Check: TLC / FTIR Syn->TLC Crude Product MS Confirmation of Mass: HRMS TLC->MS Reaction Progress NMR Structural Elucidation: ¹H, ¹³C, ³¹P NMR MS->NMR Mass Confirmed HPLC Purity & Quantification: RP-HPLC NMR->HPLC Structure Confirmed Final Validated Pure Conjugate (Structure & Purity >95%) HPLC->Final Purity Confirmed

References

A Comparative Guide to Tenofovir Disoproxil Fumarate (TDF) and Tenofovir-Alkyne: From Therapeutic Staple to Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, Tenofovir stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Its journey from a potent active pharmaceutical ingredient (API) to a clinically effective medication has been enabled by innovative prodrug strategies. The most established of these is Tenofovir Disoproxil Fumarate (TDF), a compound that has revolutionized antiretroviral therapy.[3]

This guide provides a comparative analysis of TDF and a more specialized entity, Tenofovir-alkyne. While TDF is a household name in clinical virology, Tenofovir-alkyne represents a research-focused derivative, engineered for versatility in chemical biology and drug discovery through "click chemistry."[4] This comparison will elucidate their distinct chemical features, mechanisms of action, and intended applications, supported by experimental data and protocols.

At a Glance: TDF vs. Tenofovir-Alkyne

FeatureTenofovir Disoproxil Fumarate (TDF)Tenofovir-Alkyne (Hypothesized)
Primary Application Clinically approved antiviral prodrug for HIV and HBV treatment.[3]Research tool for bioconjugation via click chemistry.[4]
Key Structural Feature Disoproxil fumarate ester groups to enhance oral bioavailability.Terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Mechanism of Action In vivo conversion to Tenofovir, which, as Tenofovir diphosphate, inhibits viral reverse transcriptase.[1]The Tenofovir moiety acts as a reverse transcriptase inhibitor; the alkyne is for chemical ligation.
Antiviral Activity High in vivo potency against HIV and HBV.[5][6]Expected to retain the intrinsic antiviral activity of Tenofovir in vitro.
Oral Bioavailability Approximately 25% in fasting state, increased with a high-fat meal.Not designed for oral administration; likely low oral bioavailability.

Chemical Structure and Rationale

Tenofovir Disoproxil Fumarate (TDF)

TDF is an ester prodrug of Tenofovir. The core Tenofovir molecule is a nucleotide analog with a phosphonate group that is ionized at physiological pH, limiting its ability to cross cell membranes and resulting in poor oral bioavailability. To overcome this, two isopropoxycarbonyloxymethyl (disoproxil) ester groups are attached to the phosphonate moiety. These lipophilic groups mask the negative charges, facilitating absorption from the gastrointestinal tract. The fumarate salt form enhances the stability and solubility of the compound.

Tenofovir-Alkyne: A Tool for "Click" Chemistry

Tenofovir-alkyne is a derivative of Tenofovir designed for use in bioorthogonal chemistry, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." While not a commercially available drug, its synthesis would involve incorporating a terminal alkyne group into the Tenofovir structure. A plausible approach would be to attach a short linker containing an alkyne to the phosphonate group. This modification allows for the covalent attachment of Tenofovir to other molecules functionalized with an azide group, such as fluorescent dyes, targeting ligands, or carrier molecules.

Mechanism of Action: A Shared Core with Divergent Fates

The antiviral activity of both TDF and Tenofovir-alkyne originates from the parent molecule, Tenofovir.

Bioactivation of TDF

Once absorbed, TDF undergoes hydrolysis by plasma and tissue esterases to release Tenofovir. Inside the target cell, Tenofovir is phosphorylated by cellular kinases to its active metabolite, Tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator when incorporated into newly synthesized viral DNA. This prevents the elongation of the DNA chain and halts viral replication.

TDF_Activation TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Administration) Tenofovir_plasma Tenofovir (in Plasma) TDF->Tenofovir_plasma Esterases Tenofovir_cell Tenofovir (Intracellular) Tenofovir_plasma->Tenofovir_cell Cellular Uptake TFV_MP Tenofovir Monophosphate Tenofovir_cell->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Cellular Kinases RT_Inhibition Reverse Transcriptase Inhibition & Chain Termination TFV_DP->RT_Inhibition

Caption: Metabolic activation pathway of TDF.

Application of Tenofovir-Alkyne

The Tenofovir moiety of Tenofovir-alkyne is expected to undergo the same intracellular phosphorylation to TFV-DP and exert its antiviral effect. However, its primary utility lies in the reactivity of the alkyne group. This allows researchers to "click" it onto various azide-containing molecules for a range of applications.

Tenofovir_Alkyne_Click Tenofovir_Alkyne Tenofovir-Alkyne CuAAC Cu(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Tenofovir_Alkyne->CuAAC Azide_Molecule Azide-Functionalized Molecule (e.g., Fluorophore, Targeting Ligand) Azide_Molecule->CuAAC Conjugate Tenofovir Conjugate CuAAC->Conjugate

References

A Comparative Guide to the Stability of Tenofovir Prodrugs: Tenofovir Alafenamide (TAF) vs. A Novel Long-Chain Ether Prodrug Concept

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative stability analysis of Tenofovir Alafenamide (TAF), a clinically approved phosphoramidate prodrug of tenofovir, and "Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium" (hereafter designated TCTA), a representative structure for a novel class of highly lipophilic, ether-linked tenofovir prodrugs designed for long-acting applications.

As direct experimental data for the specific TCTA compound is not available in the public domain, this guide will leverage established principles of medicinal chemistry and prodrug design to provide a predictive analysis of its stability profile. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the chemical and biological liabilities and advantages of different tenofovir prodrug strategies.

Introduction: The Rationale for Tenofovir Prodrugs

Tenofovir is a potent nucleotide reverse transcriptase inhibitor and a cornerstone of antiretroviral therapy for HIV and Hepatitis B.[1] However, its dianionic phosphonate group limits its oral bioavailability and cellular permeability. This necessitated the development of prodrugs to mask the phosphonate charge, enhancing absorption and intracellular delivery.

Tenofovir Alafenamide (TAF) was engineered as a successor to Tenofovir Disoproxil Fumarate (TDF), offering greater plasma stability and more efficient delivery of tenofovir into target cells, such as lymphocytes.[2][3] This results in a 90% reduction in systemic tenofovir exposure compared to TDF, mitigating off-target renal and bone toxicities.[2][4] The TCTA concept represents a distinct strategic pivot, likely aimed at creating a depot formulation for long-acting injectable administration, where extreme chemical and metabolic stability is paramount.

Chemical Structures and Design Rationale

The stability of a prodrug is intrinsically linked to its chemical structure and the specific promoieties used to mask the parent drug.

  • Tenofovir Alafenamide (TAF): TAF is a phosphoramidate prodrug. The design links L-alanine isopropyl ester and a phenol group to the tenofovir phosphonate. This specific combination is engineered to be relatively stable in plasma but is a substrate for specific intracellular enzymes, namely Cathepsin A (CatA).[5][6]

  • This compound (TCTA) (Predicted Structure): Based on its nomenclature, TCTA is conceptualized as a tenofovir derivative featuring a long C12 alkyl chain attached via a C3 ether linker. The other side of the phosphonate is capped with a trimethylsilylacetylene group, and the molecule is formulated as an ammonium salt. This design prioritizes high lipophilicity (from the C12 chain) and chemical inertness (from the ether linker and TMS-acetylene group).[7][8] The ammonium salt form is likely used to improve handling and solubility during the formulation process.

A note on the TCTA conceptual structure: An actual image is not available. The design implies a stable ether linkage to the tenofovir phosphonate, a feature distinct from TAF's more labile phosphoramidate bond.

Diagram 1: Comparative Molecular Structures. Caption: Structures of TAF and a conceptual representation of TCTA.

Comparative Stability Analysis

The divergent design strategies of TAF and TCTA lead to predictably different stability profiles in chemical and biological environments.

Chemical Stability (pH-Dependent Hydrolysis)
  • TAF: TAF's phosphoramidate linkage is susceptible to hydrolysis, particularly under acidic conditions.[9] Studies have shown that TAF degrades extensively in simulated gastric fluid (pH 1.2).[9] Its stability increases at neutral and basic pH, but the inherent lability is a key feature of its design, allowing for eventual cleavage. The freebase form of TAF has been shown to have greater chemical stability than its hemifumarate salt.[10][11]

  • TCTA (Predicted): The core C-O-P ether linkage of TCTA is predicted to be significantly more robust against hydrolysis across a wide pH range compared to TAF's P-N bond. Ether bonds are chemically resilient and not readily cleaved by acid or base catalysis under physiological conditions.[12][13] Furthermore, the trimethylsilyl (TMS) group on the acetylene moiety is known to be chemically inert, adding to the overall stability of the molecule.[7][8] This suggests TCTA would exhibit superior chemical stability in formulations and under various physiological pH conditions.

Enzymatic and Plasma Stability
  • TAF: TAF is designed for enhanced plasma stability compared to its predecessor, TDF.[14][15] However, it is not inert. Its activation is primarily driven by enzymatic hydrolysis. In target lymphocytes, the lysosomal enzyme Cathepsin A (CatA) is the key hydrolase.[5][16][17] In the liver, both CatA and Carboxylesterase 1 (CES1) contribute to its metabolism.[18][19][20] This enzymatic susceptibility means that while TAF is more stable than TDF, its half-life in plasma is still finite and can show significant interspecies variability (e.g., it is highly unstable in rodent plasma).[14][21][22]

  • TCTA (Predicted): The ether linkage in TCTA is not a substrate for the common hydrolases like esterases or proteases (such as CatA) that activate many prodrugs. Its metabolism would likely be governed by slower, oxidative pathways mediated by cytochrome P450 (CYP) enzymes, which would cleave the long alkyl chain. This metabolic route is significantly slower than hydrolysis by high-capacity esterases, predicting a much longer plasma half-life for TCTA. This profile is ideal for a long-acting injectable, where the drug is slowly released from a depot and must remain intact in circulation for weeks or months.

Intracellular Activation Pathway

The mechanism by which a prodrug releases the active parent drug inside the target cell is critical to its efficacy.

ActivationPathways cluster_TAF TAF Pathway cluster_TCTA Predicted TCTA Pathway TAF_ext TAF (Plasma) TAF_cell TAF (Intracellular) TAF_ext->TAF_cell Cellular Uptake Lysosome Lysosome (Acidic pH) TAF_cell->Lysosome CatA Cathepsin A TFV_Ala Tenofovir-Alanine Metabolite CatA->TFV_Ala Hydrolysis TFV Tenofovir (Active) TFV_Ala->TFV Spontaneous Conversion TCTA_depot TCTA (IM Depot) TCTA_plasma TCTA (Plasma) TCTA_depot->TCTA_plasma Slow Release CYP450 CYP450 Enzymes (e.g., in Liver) TCTA_plasma->CYP450 TCTA_cell TCTA (Intracellular) TFV_TCTA Tenofovir (Active) CYP450->TFV_TCTA Slow Oxidative Metabolism

Diagram 2: Comparative Activation Pathways. Caption: TAF undergoes rapid intracellular enzymatic activation, while TCTA is predicted to undergo slow, systemic metabolic conversion.

  • TAF: The activation of TAF is well-characterized. After entering target cells, it is trafficked to lysosomes where CatA cleaves the carboxy-ester bond, initiating a cascade that rapidly releases tenofovir.[16][17] This process is highly efficient within the target cells.

  • TCTA (Predicted): The activation pathway for TCTA is fundamentally different. Due to its high stability, it is unlikely to be activated by intracellular hydrolases. Instead, its conversion to tenofovir would likely rely on slow, systemic metabolism by hepatic CYP enzymes. The active drug would then be distributed systemically. This is not a cell-targeted delivery mechanism but rather a slow-release systemic delivery strategy.

Summary of Comparative Stability

The following table summarizes the key stability and design differences between TAF and the conceptual TCTA.

FeatureTenofovir Alafenamide (TAF)This compound (TCTA)
Prodrug Type PhosphoramidateLong-Chain Alkyl Ether (Predicted)
Design Rationale Enhanced plasma stability over TDF; targeted intracellular delivery for oral dosing.[3][4]Extreme chemical and metabolic stability for long-acting injectable depot. (Predicted)
Chemical Stability Susceptible to acid-catalyzed hydrolysis.[9]Highly stable to hydrolysis across a wide pH range. (Predicted)
Plasma Stability Moderately stable; substrate for hydrolases.[14][18]Highly stable; resistant to common hydrolases. (Predicted)
Primary Activation Intracellular enzymatic hydrolysis via Cathepsin A and CES1.[5][6]Slow, systemic oxidative metabolism via CYP450 enzymes. (Predicted)
Delivery Strategy Targeted intracellular release.Slow systemic release.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a novel prodrug like TCTA and compare it to TAF, a series of standardized in vitro assays are required.

Protocol 1: pH-Dependent Hydrolysis Assay

Objective: To determine the intrinsic chemical stability of the prodrug as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM) at various pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, 7.4).[13]

  • Incubation: Dissolve the test compound (TAF or TCTA) in each buffer to a final concentration of 10 µM. Incubate at 37°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate buffer salts. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound.

  • Data Analysis: Plot the percentage of remaining compound versus time for each pH. Calculate the degradation half-life (t½).

workflow_pH A Prepare Buffers (pH 1.2, 4.5, 7.4) B Incubate Prodrug (10 µM) at 37°C A->B C Sample at Time Points (0, 1, 4, 8, 24h) B->C D Quench with Acetonitrile + Internal Standard C->D E LC-MS/MS Analysis D->E F Calculate Half-Life (t½) at each pH E->F

Diagram 3: Workflow for pH-Dependent Hydrolysis Assay. Caption: A standard workflow to assess intrinsic chemical stability.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the prodrug in the presence of plasma enzymes.

Methodology:

  • Plasma Preparation: Obtain fresh heparinized plasma from relevant species (e.g., human, rat, dog). Thaw at 37°C.[23]

  • Incubation: Spike the test compound into the plasma to a final concentration of 1-10 µM. Incubate in a shaking water bath at 37°C.

  • Time Points: Collect aliquots at specified times (e.g., 0, 15, 30, 60, 120 minutes).[23]

  • Protein Precipitation: Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile with an internal standard.

  • Analysis: Vortex and centrifuge at high speed (e.g., 4000 rpm) to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Determine the half-life (t½) and in vitro intrinsic clearance.

Protocol 3: Lysosomal Stability Assay

Objective: To assess the compound's stability in a lysosome-rich environment, which is particularly relevant for the activation of TAF.

Methodology:

  • Lysosome Isolation: Isolate lysosomes from a relevant cell source (e.g., rat liver) using density gradient ultracentrifugation.[24]

  • Assay Buffer: Prepare an acidic assay buffer (e.g., pH 5.2) to mimic the lysosomal environment.[18]

  • Incubation: Resuspend the isolated lysosomes in the assay buffer. Add the test compound and incubate at 37°C. A control incubation without lysosomes should be run in parallel.

  • Time Points: Sample at various time points (e.g., 0, 10, 20, 40, 60 minutes).

  • Quenching & Analysis: Quench the reaction with cold acetonitrile and analyze via LC-MS/MS for the disappearance of the parent compound and the appearance of metabolites.

  • Data Analysis: Compare the degradation rate in the presence and absence of active lysosomes.

Conclusion and Future Outlook

Tenofovir Alafenamide and the conceptual prodrug TCTA represent two distinct and highly evolved strategies for delivering tenofovir.

  • TAF is a testament to sophisticated prodrug design for oral administration, balancing the need for plasma stability with efficient, targeted intracellular activation.[2][3] Its stability profile is precisely tuned to release tenofovir within target cells, thereby maximizing efficacy while minimizing systemic toxicity.

  • TCTA , based on a predictive analysis of its structure, is engineered for a completely different purpose. Its predicted high chemical and metabolic stability, stemming from its robust ether linkage and inert functional groups, makes it an ideal candidate for a long-acting injectable formulation.[8][12] Its activation would be slow and rate-limited, providing sustained systemic levels of tenofovir over an extended period.

The choice between these strategies is dictated entirely by the desired therapeutic application, dosage form, and clinical objective. Future development of tenofovir prodrugs will likely continue to explore these and other chemical avenues to further optimize drug delivery, patient adherence, and safety profiles.

References

A Comparative Pharmacokinetic Guide to Novel Tenofovir Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive pharmacokinetic comparison of novel tenofovir derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their performance against established alternatives. The content is structured to provide in-depth technical insights, supported by experimental data and methodologies, ensuring scientific integrity and practical applicability.

Introduction: The Evolution of Tenofovir Prodrugs

Tenofovir, an acyclic nucleotide analogue, is a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections.[1] Its phosphonate group, however, limits its oral bioavailability.[1] This necessitated the development of prodrugs to enhance its absorption. The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), significantly improved oral delivery but was associated with potential renal and bone toxicity due to high circulating plasma levels of tenofovir.[2] This led to the development of Tenofovir Alafenamide (TAF), a second-generation prodrug designed to more efficiently deliver tenofovir into target cells, thereby reducing systemic exposure and associated toxicities.

The quest for even safer and more effective tenofovir-based therapies continues, leading to the emergence of novel derivatives. This guide will compare the pharmacokinetics of two such novel derivatives, Tenofovir Amibufenamide Fumarate (TMF) and Tenofovir Dipivoxil Fumarate , against the established benchmarks of TDF and TAF.

Comparative Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters of the tenofovir derivatives, providing a clear comparison of their in vivo performance.

Table 1: Pharmacokinetic Parameters of Tenofovir Following Administration of Different Prodrugs in Humans

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Tenofovir Dipivoxil Fumarate
Dose 300 mg25 mg300 mg (multiple doses)
Tenofovir Cmax (ng/mL) 326[3]~15-56[4]523.4
Tenofovir AUC (ng·h/mL) 3324[3]~222-267[4][5]4152.4
Tenofovir Plasma Half-life (h) ~12-18[3]~32.37[6]Not explicitly stated for tenofovir
Oral Bioavailability (%) ~25 (fasting), ~39 (with high-fat meal)[2][3]Not explicitly stated, but food enhances absorption[6]Increased by ~25% with food
Intracellular Tenofovir Diphosphate (TFV-DP) Levels Lower~7-fold higher than TDF[4]Not reported

Table 2: Preclinical Pharmacokinetic Parameters of Tenofovir Prodrugs in Rats

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Tenofovir Amibufenamide Fumarate (TMF)
Oral Bioavailability of Tenofovir (%) 17.21 ± 2.0928.60 ± 4.6546.70 ± 5.59[7]
Liver TFV-DP Levels LowerHigher than TDF1.43-fold higher than TAF and 3.55-fold higher than TDF[8]

Understanding the Metabolic Journey: From Prodrug to Active Metabolite

The differential pharmacokinetic profiles of these derivatives are rooted in their distinct metabolic activation pathways. TDF is rapidly hydrolyzed to tenofovir in the plasma, leading to high systemic concentrations.[5] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly, leading to higher concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), within target cells and lower plasma tenofovir levels.[5] TMF, a novel phosphoramidate prodrug, is designed to have even greater plasma stability, potentially leading to more efficient delivery to target tissues.[8]

MetabolicPathways cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_TAF Tenofovir Alafenamide (TAF) Pathway TDF TDF (Oral) Plasma_TDF Plasma TDF->Plasma_TDF Absorption Tenofovir_Plasma Tenofovir (High Plasma Concentration) Plasma_TDF->Tenofovir_Plasma Rapid Hydrolysis TargetCell_TDF Target Cell Tenofovir_Plasma->TargetCell_TDF Uptake TFV_DP_TDF Tenofovir Diphosphate (TFV-DP) TargetCell_TDF->TFV_DP_TDF Phosphorylation TAF TAF (Oral) Plasma_TAF Plasma (Stable) TAF->Plasma_TAF Absorption TargetCell_TAF Target Cell Plasma_TAF->TargetCell_TAF Uptake Tenofovir_Intracellular Tenofovir (Intracellular) TargetCell_TAF->Tenofovir_Intracellular Intracellular Hydrolysis TFV_DP_TAF Tenofovir Diphosphate (TFV-DP) (High Intracellular Concentration) Tenofovir_Intracellular->TFV_DP_TAF Phosphorylation

Caption: Metabolic activation pathways of TDF and TAF.

Experimental Protocols: A Guide to Pharmacokinetic Evaluation

The following section details the methodologies employed in the pharmacokinetic characterization of tenofovir derivatives.

Bioanalytical Method: Quantification by LC-MS/MS

The accurate quantification of tenofovir and its derivatives in biological matrices is critical for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10]

Step-by-Step Protocol for Tenofovir Quantification in Plasma:

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of tenofovir).[11]

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.[12]

    • Alternatively, for cleaner samples, solid-phase extraction (SPE) can be employed.[9]

  • Chromatographic Separation:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.[10]

    • Use a mobile phase gradient, typically consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile, to separate tenofovir from other plasma components.[9]

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11]

    • Monitor the specific mass-to-charge (m/z) transitions for tenofovir and the internal standard for quantification.[10]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of tenofovir.

    • Determine the concentration of tenofovir in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[12]

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs.[2][3][6]

Step-by-Step Caco-2 Permeability Assay Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[13]

  • Permeability Assay:

    • Add the test compound (tenofovir derivative) to the apical (donor) side of the monolayer.

    • At specified time points, collect samples from the basolateral (receiver) side.

    • To assess active efflux, also perform the experiment in the basolateral-to-apical direction.[14]

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to predict the in vivo absorption rate.

    • The efflux ratio (Papp B-A / Papp A-B) indicates the potential for active efflux.[14]

In Vivo Pharmacokinetic Study in a Rat Model

Preclinical in vivo studies in animal models, such as rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.

PK_Workflow start Start: Drug Candidate dosing Oral Administration to Rats start->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis end End: PK Parameters (AUC, Cmax, Tmax, t1/2) pk_analysis->end

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Step-by-Step In Vivo Pharmacokinetic Study Protocol in Rats:

  • Animal Model and Acclimatization:

    • Use a suitable strain of rats (e.g., Sprague-Dawley or Wistar) and allow them to acclimatize to the laboratory conditions.

  • Dosing:

    • Administer the tenofovir derivative orally via gavage at a predetermined dose. For determining absolute bioavailability, an intravenous administration group is also included.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site, such as the tail vein.

  • Plasma Preparation:

    • Process the collected blood samples by centrifugation to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis:

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method as described previously.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to determine key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

      • t1/2: Elimination half-life.

      • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Conclusion

The development of novel tenofovir derivatives like Tenofovir Amibufenamide Fumarate (TMF) represents a significant step forward in optimizing antiretroviral therapy. Preclinical data for TMF suggests superior oral bioavailability and higher intracellular concentrations of the active metabolite compared to both TDF and TAF, which could translate to enhanced efficacy and an improved safety profile. Further clinical investigation is warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of these next-generation tenofovir prodrugs. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these promising therapeutic agents.

References

assessing the cytotoxicity of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium

A Comparative Analysis for Drug Development Professionals

As Senior Application Scientists, our role extends beyond mere protocol provision; we are tasked with empowering fellow researchers to make informed, data-driven decisions. This guide offers a comprehensive framework for evaluating the cytotoxic profile of a novel tenofovir prodrug, this compound. The objective is to present a robust, comparative analysis against its parent compound, Tenofovir, and the widely utilized prodrug, Tenofovir Disoproxil Fumarate (TDF). This guide is structured to provide not only the "how" but also the "why" behind each experimental step, ensuring a thorough understanding of the scientific principles at play.

The Imperative for Novel Tenofovir Prodrugs: A Brief Overview

Tenofovir is a critical component in the armamentarium against HIV. However, its clinical application is constrained by suboptimal oral bioavailability and the potential for nephrotoxicity and bone density reduction. This has spurred the development of prodrugs like TDF, which enhance bioavailability. The compound in focus, this compound, represents a next-generation iteration, presumably engineered for superior cellular uptake and an improved safety profile. A rigorous assessment of its cytotoxicity is therefore a non-negotiable step in its developmental pathway.

A Multi-Pronged Strategy for Cytotoxicity Evaluation

A credible cytotoxicity assessment hinges on the use of multiple, corroborative assays conducted in biologically relevant cell lines. This guide champions a dual-assay approach—quantifying both metabolic activity and apoptosis—to construct a comprehensive narrative of the compound's impact on cellular health.

Strategic Selection of Cell Lines

The choice of cell lines is paramount for generating clinically translatable data. We advocate for a diversified panel:

  • MT-4 Cells: This human T-cell leukemia line is a standard for HIV research, being highly permissive to the virus, making it an ideal model for both antiviral efficacy and cytotoxicity screening.

  • Peripheral Blood Mononuclear Cells (PBMCs): As primary cells, PBMCs offer a more faithful representation of the in vivo environment, crucial for gauging the compound's effect on the immune cells it is designed to protect.

  • HEK293 Cells: The human embryonic kidney cell line is an established model for in vitro nephrotoxicity studies, directly addressing a known clinical concern associated with long-term Tenofovir therapy.

Establishing a Comparative Framework

To contextualize the cytotoxic potential of our novel compound, it must be benchmarked against appropriate controls:

  • This compound: The investigational compound.

  • Tenofovir: The parent drug, establishing a baseline for inherent cytotoxicity.

  • Tenofovir Disoproxil Fumarate (TDF): A clinically successful prodrug that serves as a relevant comparator for safety and efficacy.

In-Depth Methodologies for Cytotoxicity Profiling

Quantifying Cell Viability via the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing. It provides a quantitative measure of metabolic activity, which in healthy cells, correlates with cell viability.

Detailed Protocol:

  • Cell Plating: In a 96-well plate, seed cells at a density of 1 x 10⁴ cells per well. Allow for a 24-hour incubation period at 37°C in a 5% CO₂ atmosphere to ensure cell adherence and recovery.

  • Compound Exposure: Introduce serial dilutions of this compound, Tenofovir, and TDF to the designated wells. A 72-hour incubation period is recommended to observe the full cytotoxic effect.

  • MTT Incubation: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Crystal Solubilization: Carefully aspirate the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well. This dissolves the formazan crystals, resulting in a purple solution.

  • Spectrophotometric Analysis: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Derivation: From the absorbance readings, calculate the 50% cytotoxic concentration (CC₅₀), defined as the compound concentration that results in a 50% reduction in cell viability.

Visualizing the MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_exposure Compound Exposure cluster_measurement Viability Measurement plate_cells Plate cells in 96-well format incubate_initial Incubate for 24 hours plate_cells->incubate_initial add_compounds Add compound serial dilutions incubate_initial->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_mtt_reagent Add MTT reagent incubate_treatment->add_mtt_reagent incubate_mtt Incubate for 4 hours add_mtt_reagent->incubate_mtt solubilize_formazan Solubilize formazan incubate_mtt->solubilize_formazan read_absorbance Read absorbance at 570 nm solubilize_formazan->read_absorbance calculate_cc50 Data Analysis read_absorbance->calculate_cc50 Derive CC50

Caption: A stepwise visualization of the MTT cell viability assay.

Differentiating Apoptosis and Necrosis with Annexin V-FITC/Propidium Iodide (PI) Staining

The Annexin V-FITC/PI assay, analyzed via flow cytometry, offers a more nuanced view of cell death, distinguishing between programmed cell death (apoptosis) and cellular injury (necrosis).

Detailed Protocol:

  • Cellular Treatment: Expose cells to the test compounds as outlined in the MTT assay protocol.

  • Cell Collection: Harvest the cells and gently wash them with ice-cold PBS.

  • Fluorescent Labeling: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Staining Incubation: Allow the cells to incubate for 15 minutes at ambient temperature, shielded from light.

  • Flow Cytometric Acquisition: Analyze the stained cells using a flow cytometer.

Interpreting the Flow Cytometry Data:

  • Annexin V- / PI- : Viable, healthy cells.

  • Annexin V+ / PI- : Cells in the early stages of apoptosis.

  • Annexin V+ / PI+ : Cells in late-stage apoptosis or necrosis.

  • Annexin V- / PI+ : Necrotic cells.

Conceptual Framework of Apoptosis Detection

Apoptosis_Staining_Logic cluster_cellular_states Cellular States cluster_fluorochromes Fluorescent Probes cluster_analytical_outcomes Flow Cytometry Quadrants LiveCell Viable Cell Intact membrane; Phosphatidylserine (PS) internal Healthy Viable (Annexin V- / PI-) LiveCell->Healthy EarlyApoptotic Early Apoptotic Cell PS externalized AnnexinV_FITC Annexin V-FITC High affinity for PS EarlyApoptotic->AnnexinV_FITC binds Early Early Apoptosis (Annexin V+ / PI-) EarlyApoptotic->Early LateApoptotic Late Apoptotic/Necrotic Cell PS externalized; Permeable membrane LateApoptotic->AnnexinV_FITC PropidiumIodide Propidium Iodide Intercalates DNA in permeable cells LateApoptotic->PropidiumIodide stains Late Late Apoptosis (Annexin V+ / PI+) LateApoptotic->Late

Caption: The logic of distinguishing cell fates using Annexin V and PI.

Synthesizing and Interpreting the Data

The power of this dual-assay approach lies in the synthesis of the data into a clear, comparative narrative.

Table 1: Comparative Cytotoxicity (CC₅₀ in µM) of Tenofovir and its Prodrugs

CompoundMT-4PBMCsHEK293
This compound>100>10092
Tenofovir>100>10098
Tenofovir Disoproxil Fumarate (TDF)486245

Data Interpretation:

The hypothetical data presented in Table 1 paints a promising picture for this compound. Its cytotoxicity profile is comparable to that of the parent drug, Tenofovir, and notably superior to TDF, especially in the HEK293 kidney cell line. This suggests that the novel modifications may confer a safety advantage, a significant finding in the context of Tenofovir's known nephrotoxic potential.

Table 2: Induction of Apoptosis in MT-4 Cells (% of Apoptotic Population)

Compound (at CC₅₀ Concentration)Early ApoptosisLate Apoptosis/Necrosis
Untreated Control2.21.5
This compound (100 µM)3.52.1
Tenofovir (100 µM)3.11.9
TDF (50 µM)18.712.3

Data Interpretation:

The apoptosis data in Table 2 corroborates the findings from the MTT assay. At its CC₅₀, this compound does not induce significant apoptosis, mirroring the behavior of the parent drug. In stark contrast, TDF at its CC₅₀ demonstrates a marked increase in both early and late apoptotic cell populations, underscoring its higher cytotoxic potential.

Concluding Remarks and Strategic Next Steps

This guide has laid out a systematic and scientifically rigorous approach to evaluating the cytotoxicity of this compound. The presented hypothetical data suggests a favorable safety profile for this novel prodrug. However, these in vitro findings are but the first step. The logical progression of this research would involve delving into the mechanistic underpinnings of any observed cytotoxicity and, crucially, advancing to in vivo toxicity studies in relevant animal models. These subsequent investigations are indispensable for the continued maturation of this promising compound from a laboratory curiosity to a potential clinical reality.

A Comparative Guide to Validating the Antiviral Efficacy of Tenofovir Conjugates in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the in vitro antiviral efficacy of novel Tenofovir (TFV) conjugates. We will delve into the rationale behind selecting appropriate cell-based assays, provide detailed experimental protocols, and offer a comparative analysis of expected outcomes. Our focus is on establishing a robust, self-validating experimental workflow to ensure the scientific integrity of your findings.

Tenofovir, an acyclic nucleoside phosphonate analog of adenosine monophosphate, is a cornerstone of antiretroviral therapy.[1] Its potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV) stems from its ability to terminate DNA chain elongation after being phosphorylated to its active diphosphate form by cellular kinases. However, the dianionic nature of TFV at physiological pH limits its oral bioavailability. This has driven the development of prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which mask the phosphonate group to enhance cell permeability.[1][2][3] The ongoing quest for even more effective and safer TFV-based therapies has led to the exploration of various novel conjugates, including lipid conjugates, designed to optimize drug delivery and intracellular concentration.[4]

The in vitro validation of these new conjugates is a critical step in the drug development pipeline. This guide will compare and contrast the most relevant assays for determining antiviral potency and cytotoxicity, providing the necessary tools to generate reliable and reproducible data.

Comparative Analysis of Antiviral Efficacy Assays

The selection of an appropriate antiviral assay is contingent on the specific virus being targeted and the desired endpoint. For HIV-1, the most common methods involve quantifying viral replication markers such as p24 antigen or reverse transcriptase (RT) activity.

Assay Principle Advantages Disadvantages Typical Endpoint
p24 Antigen ELISA Measures the concentration of the viral core protein p24 in cell culture supernatants.[5][6]High sensitivity and specificity for HIV-1.[5] Commercially available kits offer standardized protocols.[5][6][7]Indirect measure of viral replication. Can be affected by immune complex formation in certain sample types.[5]50% inhibitory concentration (IC50)
Reverse Transcriptase (RT) Activity Assay Quantifies the activity of the viral RT enzyme, which is essential for converting the viral RNA genome into DNA.[8][9][10]Directly measures a key viral enzymatic activity. Can be adapted for high-throughput screening.[8]Can be less sensitive than p24 ELISA. Some assays involve radioactive materials.[9]IC50
TZM-bl Reporter Gene Assay Utilizes a genetically engineered cell line (TZM-bl) that expresses luciferase and β-galactosidase upon HIV-1 entry.Highly sensitive and quantitative. Allows for the assessment of viral entry inhibitors.Cell line specific. May not be suitable for all HIV-1 strains.IC50

For a comprehensive evaluation, it is recommended to employ at least two different methods to confirm the antiviral activity of a Tenofovir conjugate.

Essential Step: Assessing Cytotoxicity

Before determining the antiviral efficacy of a compound, it is crucial to evaluate its cytotoxicity to ensure that any observed reduction in viral replication is not simply a result of cell death. The MTT assay is a widely used colorimetric method for assessing cell viability.[11][12][13]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] This reduction is catalyzed by mitochondrial dehydrogenases.[12] The resulting formazan is then solubilized, and its concentration is determined spectrophotometrically, providing a measure of cell viability.[13][14]

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the MTT assay, p24 antigen ELISA, and a reverse transcriptase activity assay.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies.[13][14][15]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound (Tenofovir conjugate) and control (e.g., Tenofovir)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the Tenofovir conjugate and a reference compound (e.g., TDF or TAF).

  • Remove the culture medium from the cells and add the different concentrations of the compounds. Include untreated cell controls.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Incubate the plate overnight in a humidified atmosphere.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: HIV-1 p24 Antigen ELISA

This protocol is based on commercially available kits.[5][7]

Materials:

  • HIV-1 p24 Antigen ELISA kit

  • Cell culture supernatants from infected cells treated with Tenofovir conjugates

  • Microplate reader

Procedure:

  • Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add diluted cell culture supernatants and p24 standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate and wash the plate, then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • After another incubation and wash, add a chromogenic substrate (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]

  • Generate a standard curve using the p24 standards and determine the p24 concentration in the samples.

  • Calculate the IC50, the concentration of the conjugate that inhibits p24 production by 50%.

Protocol 3: Reverse Transcriptase (RT) Activity Assay

This is a representative non-radioactive RT assay protocol.[9][16][17]

Materials:

  • Reverse Transcriptase Assay Kit (colorimetric)

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing a template-primer, dNTPs (with some being biotin-labeled and others digoxigenin-labeled), and the cell culture supernatant.

  • Incubate the mixture to allow the RT in the supernatant to synthesize DNA.

  • Transfer the reaction product to a streptavidin-coated microplate to bind the biotin-labeled DNA.

  • Wash the plate and add an anti-digoxigenin antibody conjugated to peroxidase.

  • After incubation and washing, add a peroxidase substrate.

  • Stop the reaction and measure the absorbance.

  • Calculate the RT activity and determine the IC50 of the Tenofovir conjugate.

Interpreting the Data: The Selectivity Index

A crucial parameter for evaluating the potential of a new antiviral compound is the Selectivity Index (SI). The SI is the ratio of the CC50 to the IC50 (SI = CC50/IC50). A higher SI indicates a more favorable therapeutic window, as it signifies that the compound is effective at concentrations well below those that cause cellular toxicity.

Comparative Performance of Tenofovir Prodrugs

Published studies have demonstrated the improved in vitro antiviral activity of Tenofovir prodrugs compared to the parent compound. For instance, Tenofovir Alafenamide (TAF) has shown significantly greater anti-HIV-1 potency than Tenofovir Disoproxil Fumarate (TDF) in cell culture, which is attributed to its more efficient intracellular conversion to the active tenofovir diphosphate.[2] Studies have also shown that TAF can be more potent than standard anti-herpesviral drugs in inhibiting Epstein-Barr virus lytic DNA replication.[1]

Novel Tenofovir conjugates are expected to exhibit even more favorable SI values. For example, certain fatty acyl conjugates of TAF have displayed comparable or slightly improved anti-HIV activity at lower molar concentrations than TAF itself.[3] Similarly, reduction-sensitive lipid conjugates of Tenofovir have demonstrated subnanomolar activity against HIV-1 with a high therapeutic index.[4]

Conclusion

The validation of the antiviral efficacy of novel Tenofovir conjugates requires a multi-faceted approach that includes a thorough assessment of both antiviral activity and cytotoxicity. By employing a combination of assays such as the p24 antigen ELISA and a reverse transcriptase activity assay, alongside the MTT assay for cytotoxicity, researchers can generate a comprehensive and reliable dataset. The ultimate goal is to identify compounds with a high selectivity index, indicating potent and specific antiviral activity with minimal cellular toxicity. This rigorous in vitro characterization is an indispensable step towards the development of the next generation of Tenofovir-based therapies.

References

Safety Operating Guide

A Guide to the Safe Disposal of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium, a specialized click chemistry reagent utilized in HIV research.[1] Given the novel and complex nature of this compound, this guide is synthesized from established best practices for its constituent chemical moieties: a tenofovir derivative, a trimethylsilylacetylene group, and a quaternary ammonium salt. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

At its core, the disposal of any novel research chemical must be approached with the assumption that it is hazardous until proven otherwise. This principle guides the following recommendations, which are grounded in a cautious and proactive approach to laboratory safety.

Understanding the Compound: A Trio of Chemical Functionalities

A logical approach to the disposal of this compound begins with an understanding of its chemical structure and the potential hazards associated with each of its key components.

  • Tenofovir Core: Tenofovir is an antiviral drug, and while its primary hazard is biological (inhibition of reverse transcriptase), its derivatives should be handled with care.[2][3] The long-term use of tenofovir has been associated with nephrotoxicity.[3][4] As such, it is prudent to avoid environmental release.

  • Trimethylsilylacetylene Group: This functional group is characterized by its flammability and potential for explosive vapor formation.[5][6] The trimethylsilylacetylene moiety itself is classified as a highly flammable liquid and vapor, and can cause skin and eye irritation.[5][6]

  • Quaternary Ammonium Salt: Quaternary ammonium compounds (QACs) are known for their surfactant properties and are often used as disinfectants.[7][8] They can be harmful if swallowed and may cause severe skin burns and eye damage.[7] Additionally, QACs can be very toxic to aquatic life with long-lasting effects.[7][9]

Based on this analysis, this compound should be treated as a flammable, irritant, and environmentally hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Table 1: Required Materials for Safe Disposal

MaterialSpecificationPurpose
Personal Protective Equipment (PPE)Safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), lab coatTo protect personnel from splashes and contact
Waste ContainerClearly labeled, leak-proof, and chemically compatible container (e.g., HDPE or glass)To safely accumulate and store chemical waste
Waste LabelHazardous waste label provided by your institution's Environmental Health and Safety (EHS) departmentTo clearly identify the contents of the waste container
Secondary ContainmentA larger, chemically resistant tray or binTo contain any potential spills or leaks from the primary waste container

Experimental Protocol: Waste Segregation and Collection

  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as listed in Table 1.

  • Waste Segregation: It is crucial to segregate waste containing this compound. Do not mix it with other waste streams, especially aqueous or acidic solutions, to avoid unforeseen reactions.

  • Container Labeling: Obtain a hazardous waste label from your institution's EHS office.[10][11] Fill it out completely, listing all constituents of the waste, including the full chemical name "this compound" and any solvents used.

  • Waste Accumulation: Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates from cleaning contaminated glassware, in the designated waste container.

    • Note on Rinsates: The first rinse of any container that held the pure compound must be collected as hazardous waste.[10] For highly toxic chemicals, the first three rinses should be collected.[10] Given the compound's multiple hazard profile, a conservative approach of collecting the first three rinses is recommended.

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[11][12] The container must be placed in secondary containment.[10][12]

  • Request for Pickup: Once the waste container is full (do not overfill), submit a request for waste pickup to your institution's EHS department.[10][11] Do not attempt to transport the hazardous waste yourself.[12]

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for this compound A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Collect Waste in Container (Segregate from other waste streams) C->D E Include First Three Rinses of Contaminated Glassware D->E F Keep Container Tightly Closed in Secondary Containment E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup from EHS When Full G->H I EHS Manages Final Disposal H->I

References

Comprehensive Safety and Handling Guide for Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium is a complex molecule designed for specific research applications, likely as an anti-HIV agent.[1] Its hazard profile is a composite of its components:

  • Tenofovir Core: Tenofovir and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the eyes, skin, and respiratory system. To the best of current knowledge, the toxicological properties have not been thoroughly investigated.

  • Ammonium Group: The ammonium salt introduces risks associated with ammonia-like compounds. These can cause irritation to the eyes, skin, and respiratory system.[2] In aqueous solutions, they can be corrosive.

  • Trimethylsilylacetylene Group: The trimethylsilylacetylene moiety suggests potential flammability hazards. Similar compounds, like (Trimethylsilyl)acetylene, are classified as highly flammable liquids and vapors.[3]

Given this composite hazard profile, a cautious approach is warranted, assuming the compound is harmful, irritant, and potentially flammable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale Applicable Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashing or when handling larger quantities.Protects against splashes, aerosols, and dust that can cause serious eye irritation or damage.[4][5]EN 166 (EU) or NIOSH (US) approved.[5]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). A long-sleeved laboratory coat is mandatory. For significant exposure risk, consider an impervious apron or suit.Prevents skin contact, which may lead to irritation or absorption of the compound.[2][6]Follow manufacturer's specifications for chemical resistance.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation (e.g., certified chemical fume hood). For larger quantities, in poorly ventilated areas, or if aerosolization is possible, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is recommended.Mitigates the risk of inhaling airborne particles or vapors that may cause respiratory tract irritation.[7]Follow a comprehensive respiratory protection program.
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step guide outlines the essential procedures for handling this compound.

  • Designated Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control airborne exposure.[8]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, spill containment materials, and waste containers.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting: If working with a solid, perform all weighing and transfers within the fume hood to contain any dust.

  • Dissolution: The compound may be dissolved in DMSO, water, ethanol, or DMF.[1] When dissolving, add the solvent slowly to the compound to avoid splashing.

  • Reactions and Manipulations: Conduct all subsequent experimental steps within the fume hood. Use appropriate glassware and equipment to prevent spills and breakage.

  • Post-Handling: After completing the work, decontaminate the work surface and any equipment used.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips), must be collected as hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[9]

  • Containerization: Use a dedicated, leak-proof, and sealed container for waste collection. Do not overfill the container, leaving at least 10% headspace.[10]

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal contractor.[9]

  • Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8]

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safe handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Designate Work Area (Fume Hood) Designate Work Area (Fume Hood) Verify Emergency Equipment Verify Emergency Equipment Designate Work Area (Fume Hood)->Verify Emergency Equipment Gather PPE & Materials Gather PPE & Materials Verify Emergency Equipment->Gather PPE & Materials Don PPE Don PPE Gather PPE & Materials->Don PPE Weighing/Aliquoting Weighing/Aliquoting Don PPE->Weighing/Aliquoting Dissolution Dissolution Weighing/Aliquoting->Dissolution Experimental Steps Experimental Steps Dissolution->Experimental Steps Decontaminate Work Area Decontaminate Work Area Experimental Steps->Decontaminate Work Area Segregate & Label Waste Segregate & Label Waste Decontaminate Work Area->Segregate & Label Waste Store Waste Securely Store Waste Securely Segregate & Label Waste->Store Waste Securely

Caption: Safe Handling Workflow for this compound.

Emergency_Response cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Event Exposure Event Remove from Exposure Remove from Exposure Exposure Event->Remove from Exposure Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Remove Contaminated PPE Remove Contaminated PPE Administer First Aid->Remove Contaminated PPE Seek Medical Attention Seek Medical Attention Remove Contaminated PPE->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident Review & Revise Protocols Review & Revise Protocols Report Incident->Review & Revise Protocols

Caption: Emergency Response Protocol for Exposure Incidents.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.